PKM2 activator 4
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-benzyl-N,3-dimethyl-2-oxo-1,3-benzoxazole-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-17(11-12-6-4-3-5-7-12)23(20,21)13-8-9-14-15(10-13)22-16(19)18(14)2/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAHCTSIMVHYRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of PKM2 Activator 4
For Researchers, Scientists, and Drug Development Professionals
This technical guide delineates the core mechanism of action of PKM2 activator 4, a small molecule modulator of the pyruvate (B1213749) kinase M2 (PKM2) isoenzyme. This document provides a comprehensive overview of its binding, allosteric regulation, and downstream cellular effects, supported by quantitative data, experimental methodologies, and detailed signaling pathway diagrams.
Introduction to PKM2 and Its Role in Disease
Pyruvate kinase (PK) is a critical enzyme in the glycolytic pathway, catalyzing the final rate-limiting step: the conversion of phosphoenolpyruvate (B93156) (PEP) and ADP to pyruvate and ATP. The M2 isoform, PKM2, is preferentially expressed in embryonic, proliferating, and cancerous cells. Unlike its constitutively active M1 isoform, PKM2 can exist in a highly active tetrameric state and a less active dimeric/monomeric state. This dynamic equilibrium allows cancer cells to divert glycolytic intermediates into anabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway and serine biosynthesis, to support rapid cell proliferation. This phenomenon is a key aspect of the Warburg effect. The dimeric form of PKM2 can also translocate to the nucleus and act as a protein kinase, regulating gene transcription and promoting tumorigenesis.[1][2][3] Given its central role in cancer metabolism, PKM2 has emerged as a promising therapeutic target.
This compound: Allosteric Modulation
This compound is a small molecule that enhances the enzymatic activity of PKM2. Its mechanism of action is centered on the allosteric stabilization of the active tetrameric conformation of the enzyme.
Binding Site and Mode of Action
Structural studies have revealed that small molecule activators of PKM2, such as TEPP-46 and DASA-58 which are structurally related to activator 4, bind at the subunit interaction interface of the PKM2 protein.[4] This binding site is distinct from the binding pocket of the endogenous allosteric activator, fructose-1,6-bisphosphate (FBP).[2][4] The binding of activator 4 to this allosteric pocket induces a conformational change that promotes and stabilizes the formation of the catalytically active tetramer.[1][4] This is in contrast to the less active dimeric or monomeric forms favored in many cancer cells.
A critical feature of this mechanism is that the activation is resistant to the inhibitory effects of phosphotyrosine-containing proteins.[4] In many cancer signaling pathways, growth factor receptor activation leads to the phosphorylation of tyrosine residues on various proteins. These phosphotyrosine proteins can bind to PKM2 and disrupt the FBP-mediated tetramerization, leading to enzyme inhibition. By binding to a different site and promoting a constitutively active tetrameric state, this compound circumvents this major mechanism of PKM2 inhibition in cancer cells.[4]
Caption: Mechanism of PKM2 Activation by Activator 4.
Quantitative Data
The potency of this compound is quantified by its AC50 value, which represents the concentration of the activator required to achieve 50% of its maximum effect.
| Compound | Parameter | Value | Reference |
| This compound | AC50 | 1-10 µM | [5] |
Downstream Cellular and Metabolic Consequences
The activation of PKM2 by activator 4 leads to significant alterations in cellular metabolism and signaling, effectively reversing the metabolic phenotype associated with the Warburg effect.
Reversal of the Warburg Effect
By locking PKM2 in its active tetrameric state, activator 4 promotes the conversion of PEP to pyruvate, thereby increasing the flux of glucose-derived carbons through the latter stages of glycolysis and into the tricarboxylic acid (TCA) cycle for oxidative phosphorylation.[2][4] This leads to a decrease in the production of lactate (B86563), a hallmark of aerobic glycolysis in cancer cells.[4]
Impact on Anabolic Pathways
A key consequence of enhanced glycolytic flux is the reduced availability of glycolytic intermediates for anabolic processes. The activation of PKM2 by small molecules has been shown to reduce the flow of carbon into the serine biosynthetic pathway.[6] This can induce a dependency on exogenous serine for cancer cell proliferation, a state known as serine auxotrophy.[6] This metabolic shift can impair the synthesis of nucleotides, lipids, and other essential building blocks for new cells.[4]
Effects on Cancer Cell Proliferation and Tumor Growth
The metabolic reprogramming induced by PKM2 activators can inhibit the growth of xenograft tumors.[4] By forcing a more oxidative metabolic state and limiting anabolic precursor availability, these compounds can impede the rapid proliferation of cancer cells, particularly under hypoxic conditions.[4]
Modulation of Immune Responses
The metabolic state of immune cells is intricately linked to their function. PKM2 activity plays a role in modulating immune responses. For instance, the activation of PKM2 by TEPP-46 has been shown to promote mitochondrial biogenesis and contribute to endotoxin (B1171834) tolerance in macrophages.[7] Furthermore, dimeric PKM2 can act as a coactivator for HIF-1α, leading to the upregulation of PD-L1 expression, a key immune checkpoint protein.[1] By promoting the tetrameric form, PKM2 activators can inhibit HIF-1α activity and PD-L1 expression, thereby potentially enhancing anti-tumor immunity.[1]
Caption: Downstream Effects of PKM2 Activation.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are crucial for reproducibility and further research.
In Vitro PKM2 Activity Assay
Objective: To determine the effect of activator compounds on the enzymatic activity of recombinant PKM2.
Principle: The activity of pyruvate kinase is measured by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH). The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored spectrophotometrically.
Materials:
-
Recombinant human PKM2 protein
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Substrates: Phosphoenolpyruvate (PEP), ADP
-
Coupling Enzyme: Lactate Dehydrogenase (LDH)
-
Cofactor: NADH
-
Test Compound (this compound) dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, ADP, NADH, and LDH.
-
Add the test compound at various concentrations to the wells of the microplate. Include a DMSO control.
-
Add the recombinant PKM2 enzyme to the wells and incubate for a pre-determined time at room temperature to allow for compound binding.
-
Initiate the reaction by adding PEP to all wells.
-
Immediately measure the absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 25°C).
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time curve.
-
Plot the reaction rate as a function of the test compound concentration and fit the data to a suitable dose-response curve to determine the AC50 value.
Cellular Lactate Production Assay
Objective: To measure the effect of PKM2 activation on lactate production in cultured cancer cells.
Materials:
-
Cancer cell line (e.g., H1299, A549)
-
Cell culture medium and supplements
-
This compound
-
Lactate Assay Kit (commercially available)
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or DMSO vehicle control for a specified period (e.g., 24 hours).
-
After treatment, collect the cell culture medium.
-
Lyse the cells and determine the protein concentration for normalization.
-
Measure the lactate concentration in the collected medium using a lactate assay kit according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.
-
Normalize the lactate concentration to the total protein concentration of the corresponding cell lysate.
-
Compare the normalized lactate levels between treated and control cells.
Caption: Workflow for In Vitro PKM2 Activity Assay.
Conclusion
This compound represents a promising therapeutic strategy for targeting the metabolic vulnerabilities of cancer cells. Its mechanism of action, centered on the allosteric stabilization of the active tetrameric form of PKM2, leads to a profound reprogramming of cellular metabolism. This guide provides a foundational understanding of this mechanism, supported by quantitative data, descriptions of downstream effects, and key experimental protocols to aid in further research and drug development efforts in this area.
References
- 1. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 2. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Activator-Mediated Pyruvate Kinase M2 Activation Contributes to Endotoxin Tolerance by Promoting Mitochondrial Biogenesis [frontiersin.org]
An In-depth Technical Guide to the Discovery and Synthesis of PKM2 Activator 4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvate (B1213749) Kinase M2 (PKM2) is a key enzyme in cancer metabolism, and its activation is a promising therapeutic strategy. This document provides a comprehensive technical overview of the discovery and synthesis of PKM2 activator 4, a small molecule identified through high-throughput screening. This guide details the synthetic route, quantitative biological data, and relevant experimental protocols. Furthermore, it visualizes the core signaling pathways and experimental workflows to facilitate a deeper understanding of this compound and its mechanism of action.
Introduction
The M2 isoform of pyruvate kinase (PKM2) is a critical regulator of glycolysis and is predominantly expressed in cancer cells and proliferating tissues.[1][2] Unlike the constitutively active M1 isoform, PKM2 can switch between a highly active tetrameric state and a less active dimeric form.[2] In cancer cells, the dimeric form is prevalent, leading to a bottleneck in glycolysis and the accumulation of upstream glycolytic intermediates. This metabolic shift, known as the Warburg effect, allows cancer cells to divert glucose metabolites into biosynthetic pathways, supporting rapid cell proliferation.[1]
Small molecule activators that stabilize the tetrameric, active form of PKM2 can reverse the Warburg effect, making PKM2 an attractive target for cancer therapy.[1] this compound was identified as a hit in a high-throughput screening campaign designed to find allosteric activators of PKM2.[3] This guide provides a detailed account of its synthesis and biological characterization.
Chemical Structure and Properties
The chemical structure and key properties of this compound are summarized below.
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆N₂O₄S | [4] |
| Molecular Weight | 332.37 g/mol | [4] |
| CAS Number | 781656-66-4 | [4] |
| SMILES | O=S(C1=CC=C2N(C)C(OC2=C1)=O)(N(C)CC3=CC=CC=C3)=O | [4] |
| AC₅₀ | 1-10 µM | [4] |
Synthesis Protocol
The synthesis of this compound is described in the patent WO2010129596. A representative synthetic scheme for analogous sulfonamide compounds involves a two-step process. The general procedure is outlined below and can be adapted for the specific synthesis of this compound.
Workflow for the Synthesis of Sulfonamide-based PKM2 Activators:
Caption: General synthetic workflow for sulfonamide PKM2 activators.
Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Reagents: Add acetanilide to the flask. Cool the flask in an ice bath.
-
Reaction: Slowly add chlorosulfonic acid dropwise to the cooled acetanilide with constant stirring.
-
Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a designated time. Carefully pour the mixture onto crushed ice.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water. Dry the solid to obtain 4-acetamidobenzenesulfonyl chloride.
Step 2: Synthesis of the Final Sulfonamide Compound (this compound)
-
Reaction Setup: In a suitable solvent (e.g., pyridine, dichloromethane), dissolve the 4-acetamidobenzenesulfonyl chloride intermediate.
-
Reagents: To this solution, add the appropriate amine (for this compound, this would be N-methyl-1-phenylmethanamine).
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the final compound.
Biological Activity and Experimental Protocols
This compound has been shown to activate PKM2 with an AC₅₀ value in the range of 1-10 µM.[4] The following are detailed protocols for commonly used assays to determine the activity of PKM2 activators.
In Vitro PKM2 Activation Assay (LDH-Coupled)
This continuous spectrophotometric assay measures the production of pyruvate by PKM2. The pyruvate is then converted to lactate (B86563) by lactate dehydrogenase (LDH), which is coupled to the oxidation of NADH to NAD⁺. The decrease in NADH is monitored by measuring the absorbance at 340 nm.[2]
Workflow for LDH-Coupled PKM2 Activation Assay:
Caption: Workflow for the in vitro LDH-coupled PKM2 activation assay.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂.
-
Recombinant human PKM2.
-
Substrates: Phosphoenolpyruvate (PEP) and Adenosine diphosphate (B83284) (ADP).
-
Coupling reagents: Nicotinamide adenine (B156593) dinucleotide (NADH) and Lactate dehydrogenase (LDH).
-
Test compound: this compound dissolved in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer, PEP, ADP, NADH, and LDH to each well.
-
Add serial dilutions of this compound to the wells. Include a DMSO control.
-
Initiate the reaction by adding the PKM2 enzyme.
-
Immediately measure the decrease in absorbance at 340 nm every minute for 20-30 minutes at a constant temperature.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction from the linear phase of the absorbance curve.
-
Plot the initial velocity against the concentration of this compound.
-
Determine the AC₅₀ value by fitting the data to a dose-response curve.
-
Cellular PKM2 Activity Assays
a) Extracellular Acidification Rate (ECAR) Assay:
Activation of PKM2 increases the rate of glycolysis, leading to increased lactate and proton extrusion. This can be measured in real-time as the ECAR using a Seahorse XF Analyzer.
Protocol:
-
Cell Culture: Seed cancer cells (e.g., A549) in a Seahorse XF microplate.
-
Assay Preparation: On the day of the assay, replace the growth medium with a low-buffered Seahorse XF base medium.
-
Seahorse XF Glycolysis Stress Test:
-
Measure the basal ECAR.
-
Inject this compound and measure the change in ECAR.
-
Inject oligomycin (B223565) (an ATP synthase inhibitor) to measure maximal glycolytic capacity.
-
Inject 2-deoxyglucose (a glycolysis inhibitor) to determine non-glycolytic acidification.
-
-
Data Analysis: An increase in ECAR after the addition of the activator indicates enhanced glycolytic flux due to PKM2 activation.
b) Lactate Production Assay:
Increased glycolysis upon PKM2 activation leads to higher lactate production, which can be quantified using a colorimetric or fluorometric lactate assay kit.
Protocol:
-
Cell Treatment: Treat cancer cells with various concentrations of this compound for a specified time.
-
Sample Collection: Collect the cell culture medium.
-
Lactate Measurement: Use a commercial lactate assay kit to measure the lactate concentration in the collected medium according to the manufacturer's instructions.
-
Data Analysis: A dose-dependent increase in lactate concentration indicates cellular PKM2 activation.
Signaling Pathway
PKM2 activation is central to the regulation of cancer cell metabolism. The following diagram illustrates the key signaling pathways influenced by PKM2 and the effect of PKM2 activators.
Caption: PKM2 signaling pathway and the effect of PKM2 activators.
Conclusion
This compound is a valuable tool compound for studying the role of PKM2 in cancer metabolism. Its discovery through high-throughput screening and subsequent characterization have provided insights into the therapeutic potential of PKM2 activation. The synthetic route is accessible, and its biological activity can be robustly assessed using the detailed protocols provided in this guide. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound and its analogs is warranted to advance this class of compounds towards clinical development.
References
- 1. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Role of PKM2 Activator 4 in Reversing the Warburg Effect: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer cells exhibit a unique metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis and lactate (B86563) production, even in the presence of oxygen. This metabolic reprogramming is crucial for providing the building blocks necessary for rapid cell proliferation. A key regulator of this phenomenon is the M2 isoform of pyruvate (B1213749) kinase (PKM2), which, in its less active dimeric form, slows down glycolysis, leading to the accumulation of glycolytic intermediates that fuel anabolic pathways. Small molecule activators of PKM2, such as TEPP-46 (also known as PKM2 activator 4), have emerged as a promising therapeutic strategy to counteract the Warburg effect. These activators promote the formation of the highly active tetrameric form of PKM2, thereby reinstating a more efficient metabolic state that is less conducive to tumor growth. This technical guide provides an in-depth overview of the mechanism of action of PKM2 activators, summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.
Introduction: The Warburg Effect and the Central Role of PKM2
The Warburg effect, first described by Otto Warburg, is a hallmark of cancer metabolism.[1][2][3] It involves a shift from oxidative phosphorylation to aerobic glycolysis, a process that, while less efficient in ATP production, provides cancer cells with essential biosynthetic precursors for nucleotides, lipids, and amino acids required for rapid biomass accumulation.[1][2][3]
At the heart of this metabolic switch is Pyruvate Kinase M2 (PKM2), an isoform of the pyruvate kinase enzyme predominantly expressed in cancer and embryonic cells.[1][4] PKM2 catalyzes the final, rate-limiting step of glycolysis: the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate.[1][4] Unlike its constitutively active counterpart, PKM1, which is found in most normal adult tissues, PKM2 can exist in two distinct conformational states: a highly active tetramer and a less active dimer.[1][3]
In cancer cells, various oncogenic signaling pathways promote the dimeric state of PKM2.[3][5] This reduction in pyruvate kinase activity leads to a "bottleneck" in glycolysis, causing the accumulation of upstream glycolytic intermediates that are then shunted into anabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway (PPP), to support cell growth and proliferation.[1][2] Furthermore, dimeric PKM2 can translocate to the nucleus, where it acts as a protein kinase and a transcriptional co-activator for factors like HIF-1α, further promoting tumorigenesis.[3][5][6][7]
Mechanism of Action of this compound (TEPP-46)
Small molecule activators of PKM2, such as TEPP-46, represent a therapeutic strategy aimed at reversing the Warburg effect by targeting the unique regulatory properties of PKM2.[6][8][9]
Allosteric Activation and Tetramerization
TEPP-46 is a potent and selective allosteric activator of PKM2.[10][11] It binds to a site at the dimer-dimer interface of the PKM2 protein, distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP).[9][10] This binding event stabilizes the enzyme in its active tetrameric conformation.[1][4][12] By forcing PKM2 into its tetrameric state, TEPP-46 effectively mimics the function of the constitutively active PKM1 isoform.[1][4][11] This leads to an increased rate of conversion of PEP to pyruvate, thereby reversing the glycolytic bottleneck and reducing the pool of glycolytic intermediates available for anabolic processes.[12]
Reversal of the Warburg Effect and Metabolic Reprogramming
The activation of PKM2 by TEPP-46 leads to a profound shift in cancer cell metabolism:
-
Decreased Lactate Production: By promoting the conversion of PEP to pyruvate, which can then enter the TCA cycle, PKM2 activation reduces the conversion of pyruvate to lactate.[9][12]
-
Increased Oxygen Consumption: Some studies suggest that the metabolic shift towards the TCA cycle can lead to enhanced oxygen consumption.[9]
-
Depletion of Anabolic Precursors: The increased glycolytic flux towards pyruvate depletes the upstream intermediates necessary for the synthesis of nucleotides, amino acids (like serine), and lipids, thereby hindering cancer cell proliferation, particularly under hypoxic conditions.[12]
Inhibition of Non-Metabolic Nuclear Functions
A critical aspect of the anti-tumor activity of PKM2 activators is their ability to prevent the nuclear translocation of dimeric PKM2.[3][6] By stabilizing the tetrameric form in the cytoplasm, TEPP-46 sequesters PKM2 from the nucleus, thereby inhibiting its pro-tumorigenic functions as a transcriptional co-activator for hypoxia-inducible factor 1α (HIF-1α) and β-catenin.[3][7][13]
Quantitative Data on PKM2 Activators
The following tables summarize key quantitative data for TEPP-46 and other relevant PKM2 modulators.
Table 1: In Vitro Potency of PKM2 Activators
| Compound | Assay Type | Parameter | Value | Cell Line/System | Reference |
| TEPP-46 (ML265) | Biochemical Assay | AC50 | 92 nM | Recombinant PKM2 | [10][11] |
| TEPP-46 | Cell-based Assay | AC | < 50 nM | Multiple Cell Types | [14] |
| DASA-58 | Biochemical Assay | AC50 | 38 nM | Recombinant PKM2 | [9] |
| Compound [I] (SK derivative) | Cell Viability Assay | IC50 | 1.51 µmol/L | H1975 (NSCLC) | [15] |
Table 2: Preclinical Efficacy of TEPP-46
| Model System | Treatment | Effect | Reference |
| H1299 Mouse Xenograft | TEPP-46 | Significantly reduced tumor size and occurrence | [10] |
| Human Cancer Cell Xenografts | TEPP-46 | Decreased development of tumors | [9] |
| Xenograft Tumor-bearing Mice | TEPP-46 | Increased PKM2 tetramerization, decreased intratumoral lactate, ribose phosphate, and serine | [12] |
| CT26 and MC38 Colorectal Cancer Models | TEPP-46 + anti-PD-1 | Significant tumor growth inhibition (53% in CT26; 99% in MC38) | [14] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involving PKM2 and the mechanism of action of its activators.
Caption: Regulation of PKM2 activity and its impact on glycolysis and anabolic pathways.
Caption: Inhibition of PKM2 nuclear function by TEPP-46.
Experimental Workflow
Caption: General experimental workflow for evaluating a PKM2 activator.
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to evaluate the role of PKM2 activators.
Pyruvate Kinase Activity Assay
This assay measures the enzymatic activity of PKM2 by monitoring the conversion of NADH to NAD+.
-
Principle: The pyruvate generated by PKM2 is used by lactate dehydrogenase (LDH) to oxidize NADH to NAD+, resulting in a decrease in absorbance at 340 nm.
-
Reagents:
-
Assay Buffer: (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)
-
Substrates: Phosphoenolpyruvate (PEP), ADP
-
Coupling Enzyme: Lactate Dehydrogenase (LDH)
-
Cofactor: NADH
-
Activator: Fructose-1,6-bisphosphate (FBP) (for positive control)
-
Test Compound: PKM2 activator (e.g., TEPP-46)
-
Enzyme: Recombinant PKM2 or cell lysate
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, ADP, NADH, LDH, and the test compound or vehicle control in a 96-well plate.
-
Add recombinant PKM2 or cell lysate to the wells.
-
Initiate the reaction by adding PEP.
-
Immediately measure the decrease in absorbance at 340 nm over time using a plate reader.
-
Calculate the rate of NADH oxidation, which is proportional to the pyruvate kinase activity.
-
For cell-based assays, cells are treated with the compound for a specified time, then lysed, and the lysate is used as the enzyme source.[9][10]
-
Cellular Metabolism Assays
These assays quantify the metabolic effects of PKM2 activation on cancer cells.
-
Glucose Consumption Assay:
-
Plate cells in a multi-well plate and allow them to adhere.
-
Treat cells with the PKM2 activator or vehicle control for the desired duration (e.g., 24-48 hours).
-
Collect the cell culture medium at the beginning and end of the treatment period.
-
Measure the glucose concentration in the medium using a commercially available glucose assay kit (e.g., based on glucose oxidase).
-
Calculate the amount of glucose consumed by the cells, normalized to cell number or protein concentration.[16]
-
-
Lactate Production Assay:
-
Follow the same initial steps as the glucose consumption assay.
-
Collect the cell culture medium after treatment.
-
Measure the lactate concentration in the medium using a lactate assay kit (e.g., based on lactate oxidase or lactate dehydrogenase).
-
Calculate the amount of lactate produced, normalized to cell number or protein concentration.[9][16]
-
Xenograft Tumor Model Studies
These in vivo studies assess the anti-tumor efficacy of PKM2 activators.
-
Cell Line and Animal Model:
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the PKM2 activator (e.g., TEPP-46 via oral gavage) or vehicle control according to a predetermined schedule and dose.[10][12]
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for PKM2 tetramerization, metabolomics).[12]
-
Conclusion
This compound (TEPP-46) and similar small molecules represent a targeted therapeutic approach that exploits the unique metabolic dependencies of cancer cells. By forcing PKM2 into its active tetrameric state, these activators reverse the Warburg effect, deplete the anabolic precursors necessary for cell proliferation, and inhibit the non-metabolic, pro-tumorigenic functions of nuclear PKM2. The preclinical data for PKM2 activators are promising, demonstrating their potential to inhibit tumor growth both as single agents and in combination with other therapies, such as immunotherapy. The detailed experimental protocols and an understanding of the underlying signaling pathways described in this guide provide a solid foundation for further research and development in this exciting area of cancer metabolism.
References
- 1. tandfonline.com [tandfonline.com]
- 2. New roles for pyruvate kinase M2: working out the Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. frontiersin.org [frontiersin.org]
- 6. Pharmacological Activation of Pyruvate Kinase M2 Inhibits CD4+ T Cell Pathogenicity and Suppresses Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclear PKM2 regulates the Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activating PKM2 to counter tumour growth - ecancer [ecancer.org]
- 9. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Pyruvate kinase M2 regulates glucose metabolism by functioning as a coactivator for hypoxia-inducible factor 1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Discovery and preclinical evaluation of PKM2/PDK1 dual-targeted modulators | BioWorld [bioworld.com]
- 16. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
Reprogramming Tumor Metabolism: A Technical Guide to PKM2 Activator 4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The metabolic landscape of cancer cells is characterized by a profound shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming is crucial for supporting the biosynthetic and energetic demands of rapid cell proliferation. At the heart of this metabolic switch lies pyruvate (B1213749) kinase M2 (PKM2), a key glycolytic enzyme that exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state. In tumor cells, the dimeric form of PKM2 predominates, leading to a bottleneck in glycolysis and the accumulation of glycolytic intermediates that are diverted into anabolic pathways.
Small molecule activators of PKM2, such as the conceptual "PKM2 activator 4," represent a promising therapeutic strategy to reverse the Warburg effect. These compounds stabilize the active tetrameric form of PKM2, thereby promoting the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate and driving metabolic flux through glycolysis and oxidative phosphorylation. This guide provides an in-depth technical overview of the core principles of PKM2 activation, focusing on the mechanism of action, effects on tumor metabolism, and the experimental methodologies used to characterize these compounds.
Mechanism of Action of PKM2 Activators
PKM2 activators are allosteric modulators that bind to a site distinct from the active site of the enzyme. This binding event induces a conformational change that favors the formation and stabilization of the catalytically active tetrameric state of PKM2.[1][2][3][4] By locking PKM2 in its active conformation, these activators bypass the inhibitory signals present in cancer cells, such as phosphorylation and binding to phosphotyrosine-containing proteins, which typically favor the inactive dimeric state. This forced activation of PKM2 has profound consequences for cellular metabolism, effectively reprogramming it away from an anabolic state and towards a catabolic state.
Quantitative Effects of PKM2 Activation on Tumor Metabolism
The activation of PKM2 by small molecules leads to measurable changes in key metabolic parameters. The following tables summarize the quantitative effects of well-characterized PKM2 activators, TEPP-46 and DASA-58, which serve as representative examples for the conceptual "this compound."
Table 1: In Vitro Activity of PKM2 Activators
| Compound | Parameter | Value | Cell Line/System | Reference |
| This compound (conceptual) | AC50 | 1-10 μM | Purified PKM2 enzyme | [5] |
| TEPP-46 | EC50 (PKM2 activation) | ~30 nM | Purified PKM2 enzyme | |
| DASA-58 | EC50 (PKM2 activation) | 19.6 μM | A549 cell lysate |
Table 2: Effects of PKM2 Activators on Cellular Metabolism
| Compound | Concentration | Effect on Lactate (B86563) Production | Effect on ATP Levels | Cell Line | Reference |
| TEPP-46 | 30 μM | Increased | Not reported | H1299 | [6] |
| DASA-58 | 50 μM | Decreased | Slight Reduction | H1299 | [1] |
| TEPP-46 | 30 μM | Increased | Not reported | MDA-MB-231 | [5] |
| DASA-58 | 15 μM | Increased | Slight Reduction | MCF7, MDA-MB-231 | [5] |
Note: The conflicting data on lactate production may be attributed to differences in experimental conditions, cell lines, and the specific mechanisms of the activators.
Table 3: In Vivo Antitumor Efficacy of PKM2 Activators
| Compound | Dosage | Effect | Tumor Model | Reference |
| TEPP-46 | 50 mg/kg, oral, daily | Significant delay in tumor formation and reduction in tumor burden | H1299 xenograft | [7] |
| TEPP-46 | Not specified | Reduced tumor growth | TNBC mouse xenograft | [8] |
Experimental Protocols
Lactate Dehydrogenase (LDH)-Coupled PKM2 Activity Assay
This continuous spectrophotometric assay measures the production of pyruvate by PKM2. The pyruvate is then converted to lactate by lactate dehydrogenase (LDH), a reaction that involves the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.[4][9][10][11][12][13]
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂
-
Recombinant Human PKM2: Final concentration 20 nM
-
Phosphoenolpyruvate (PEP): Final concentration 0.5 mM
-
Adenosine Diphosphate (ADP): Final concentration 1 mM
-
Nicotinamide Adenine Dinucleotide (NADH): Final concentration 0.2 mM
-
Lactate Dehydrogenase (LDH): Final concentration 8 units/well
-
PKM2 Activator (e.g., this compound): Various concentrations
-
DMSO: Vehicle control
Procedure (96-well plate format):
-
Prepare a master mix containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add 190 µL of the master mix to each well of a 96-well plate.
-
Add 5 µL of the PKM2 activator at various concentrations (or DMSO for control) to the respective wells.
-
Initiate the reaction by adding 5 µL of the diluted PKM2 enzyme solution.
-
Immediately start monitoring the decrease in absorbance at 340 nm at 25°C for 20 minutes using a plate reader.
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH consumption) from the linear portion of the absorbance curve.
-
Plot the reaction velocity against the concentration of the PKM2 activator.
-
Determine the AC50 (half-maximal activation concentration) value by fitting the data to a dose-response curve.
ATP Quantification Assay (Luminescence-based)
This endpoint assay measures the amount of ATP produced by the PKM2 reaction. The ATP is used by luciferase to generate a luminescent signal, which is directly proportional to PKM2 activity.[14][15][16][17]
Reagents:
-
Kinase Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂
-
Recombinant Human PKM2: Final concentration 20 nM
-
Phosphoenolpyruvate (PEP): Final concentration 0.5 mM
-
Adenosine Diphosphate (ADP): Final concentration 1 mM
-
PKM2 Activator (e.g., this compound): Various concentrations
-
ATP Detection Reagent (e.g., Kinase-Glo®): As per manufacturer's instructions
Procedure (96-well plate format):
-
Set up the kinase reaction by combining the kinase reaction buffer, PKM2, PEP, ADP, and the PKM2 activator in the wells of a white opaque 96-well plate.
-
Incubate the reaction at room temperature for a defined period (e.g., 30-60 minutes).
-
Add a volume of ATP detection reagent equal to the volume of the kinase reaction in each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ATP produced and thus to PKM2 activity.
-
Plot the luminescence against the concentration of the PKM2 activator.
-
Determine the AC50 value from the dose-response curve.
Signaling Pathways and Logical Relationships
The activation of PKM2 has significant implications for cellular signaling, particularly in the context of the tumor microenvironment. A key interaction is with the hypoxia-inducible factor 1-alpha (HIF-1α), a master regulator of the hypoxic response in tumors.
References
- 1. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PKM2 and HIF-1α regulation in prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological activation of pyruvate kinase M2 reprograms glycolysis leading to TXNIP depletion and AMPK activation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATP Assay Kit (Colorimetric/Fluorometric) (ab83355/K354) | Abcam [abcam.com]
- 7. Frontiers | Role of PKM2-Mediated Immunometabolic Reprogramming on Development of Cytokine Storm [frontiersin.org]
- 8. Targeting Pyruvate Kinase M2 phosphorylation reverses aggressive cancer phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PKM2 orchestrates tumor progression via metabolic reprogramming and MDSCs-mediated immune suppression in the tumor microenvironment [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 12. astx.com [astx.com]
- 13. researchgate.net [researchgate.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. bmglabtech.com [bmglabtech.com]
PKM2 activator 4 molecular structure and properties
This technical guide provides a comprehensive overview of the molecular structure, properties, and biological activity of PKM2 activator 4, a small molecule compound investigated for its potential in cancer therapy. This document is intended for researchers, scientists, and professionals in the field of drug development.
Molecular Structure and Properties
This compound is a modulator of the pyruvate (B1213749) kinase M2 (PKM2) isoenzyme, a key player in cancer cell metabolism.[1][2] Understanding its chemical and physical properties is fundamental to its application in research and drug discovery.
Chemical Structure and Identification
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is essential for its handling, formulation, and experimental use.
| Property | Value | Reference |
| CAS Number | 781656-66-4 | [1][2] |
| Molecular Formula | C16H16N2O4S | [1][2] |
| Molecular Weight | 332.37 g/mol | [1] |
| Activation Constant (AC50) | 1-10 μM | [1] |
Mechanism of Action and Signaling Pathway
PKM2 activators, including this compound, exert their biological effects by modulating the quaternary structure and enzymatic activity of the PKM2 protein.
Allosteric Activation of PKM2
In cancer cells, PKM2 predominantly exists in a less active dimeric form, which diverts glucose metabolites towards anabolic processes, thereby supporting cell proliferation.[3] Small molecule activators bind to an allosteric site on PKM2, distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP).[4][5] This binding event induces a conformational change that promotes the formation of the highly active tetrameric form of the enzyme.[4][5] The stabilized tetramer enhances the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, a critical step in glycolysis.[3]
The following diagram illustrates the signaling pathway of PKM2 activation by a small molecule activator.
Caption: Signaling pathway of PKM2 activation by a small molecule activator.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's efficacy and mechanism of action.
PKM2 Activation Assay
This protocol outlines a general method for determining the in vitro enzymatic activity of PKM2 in the presence of an activator.
Objective: To measure the half-maximal activation concentration (AC50) of this compound.
Materials:
-
Recombinant human PKM2 enzyme
-
This compound
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the activator in the assay buffer.
-
In a 96-well plate, add the assay buffer, NADH, LDH, and ADP to each well.
-
Add the serially diluted this compound to the respective wells.
-
Initiate the reaction by adding a mixture of recombinant PKM2 and PEP.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction rates for each activator concentration.
-
Plot the reaction rates against the logarithm of the activator concentration and fit the data to a dose-response curve to determine the AC50 value.
The following diagram illustrates the general experimental workflow for a PKM2 activation assay.
Caption: General workflow for a PKM2 enzymatic activation assay.
Biological Effects and Therapeutic Potential
Activation of PKM2 by small molecules like this compound has been shown to have significant effects on cancer cell metabolism and growth.
Metabolic Reprogramming
By forcing PKM2 into its active tetrameric state, activators redirect glycolytic flux towards pyruvate production and the TCA cycle, and away from anabolic pathways that support cell proliferation.[6] This metabolic rewiring can lead to a dependency on extracellular nutrients, such as serine, as the cell's ability to synthesize them de novo from glycolytic intermediates is diminished.[6][7]
Anti-Tumor Activity
The inhibition of anabolic metabolism and the promotion of a more catabolic state by PKM2 activators can suppress tumor growth.[4][5] This approach represents a promising therapeutic strategy for cancers that are highly dependent on the metabolic advantages conferred by the dimeric form of PKM2.[8] this compound, with its demonstrated ability to activate PKM2, is a valuable tool for investigating this therapeutic hypothesis.[1]
The logical relationship between PKM2 activation and its anti-tumor effects is depicted below.
Caption: Logical flow from PKM2 activation to tumor growth inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis [dash.harvard.edu]
- 6. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Target Specificity and Selectivity of PKM2 Activator 4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target specificity and selectivity of the pyruvate (B1213749) kinase M2 (PKM2) activator, designated as compound 4 in the quinolone sulfonamide series. This document details the mechanism of action, quantitative biochemical and cellular activity, and the metabolic consequences of PKM2 activation by this class of molecules. Detailed experimental protocols and visual representations of key pathways and workflows are included to support research and drug development efforts targeting cancer metabolism.
Core Concepts: PKM2 Activation as a Therapeutic Strategy
Pyruvate kinase M2 (PKM2) is a key glycolytic enzyme that is preferentially expressed in cancer cells and embryonic tissues. Unlike its constitutively active isoform, PKM1, PKM2 can exist in a highly active tetrameric state or a less active dimeric state.[1] In cancer cells, the dimeric form predominates, slowing the final step of glycolysis and allowing for the accumulation of glycolytic intermediates that are funneled into anabolic pathways to support cell proliferation.[1][2] Small molecule activators that stabilize the active tetrameric form of PKM2 shift cancer cell metabolism away from anabolism and towards catabolism, representing a promising anti-cancer strategy.[2]
PKM2 Activator 4: A Quinolone Sulfonamide Derivative
This compound (henceforth referred to as Compound 4) is a quinolone sulfonamide derivative identified through high-throughput screening as a potent, submicromolar activator of PKM2.[3] It belongs to a class of allosteric activators that enhance the affinity of PKM2 for its substrate, phosphoenolpyruvate (B93156) (PEP).[3]
Target Specificity and Selectivity
Compound 4 and its analogs exhibit specificity for PKM2 over other pyruvate kinase isoforms, such as PKM1. This selectivity is crucial for minimizing off-target effects, as PKM1 is expressed in many normal, highly metabolic tissues. The activators bind to a distinct allosteric site at the subunit interaction interface of the PKM2 tetramer.[2] This binding site is different from that of the endogenous allosteric activator, fructose-1,6-bisphosphate (FBP).[2] By stabilizing the tetrameric conformation, these activators lock PKM2 in a high-activity state that is resistant to inhibition by phosphotyrosine-containing proteins, a key mechanism for downregulating PKM2 activity in cancer cells.[2]
Quantitative Data Summary
The following tables summarize the quantitative data for Compound 4 and its more potent analog, Compound 9, from the same chemical series. This data is essential for comparing the potency and efficacy of these activators.
Table 1: Biochemical Potency of PKM2 Activators
| Compound | Chemical Scaffold | AC50 (recombinant PKM2) | Reference |
| Compound 4 | Quinolone Sulfonamide | ~0.7 µM | [3] |
| Compound 9 | Quinolone Sulfonamide | 0.017 µM | [3] |
| TEPP-46 | Thieno[3,2-b]pyrrole-5-carboxamide | 92 nM | [4] |
| DASA-58 | Dihydro-furo[2,3-b]quinoline | Not specified | [4] |
AC50 (Half-maximal activation concentration) is a measure of the concentration of an activator required to elicit a half-maximal response.
Table 2: Cellular Activity of PKM2 Activators in A549 Lung Carcinoma Cells
| Compound | Assay | Endpoint | Value | Reference |
| Compound 9 | Cell Viability (in BME media) | IC50 | Correlates with PKM2 activation AC50 | [3] |
| Compound 16 (analog of 9) | Transcriptional Profiling | Gene Expression Changes | Upregulation of serine metabolism and transport genes | [3] |
IC50 (Half-maximal inhibitory concentration) in this context refers to the concentration of the activator that inhibits cell proliferation by 50% under specific nutrient-deprived conditions.
Signaling Pathways and Metabolic Rewiring
Activation of PKM2 by Compound 4 and its analogs leads to a significant rewiring of cancer cell metabolism. By promoting the conversion of PEP to pyruvate, the activators reduce the availability of glycolytic intermediates for anabolic processes. A key consequence of this metabolic shift is the induction of serine auxotrophy.[1][3]
Activated PKM2 shunts glucose-derived carbon away from the serine biosynthesis pathway. This makes cancer cells highly dependent on external sources of serine for survival and proliferation.[3] This metabolic vulnerability can be exploited therapeutically, as depriving serine or inhibiting its uptake in combination with a PKM2 activator can lead to potent anti-proliferative effects.[3]
Caption: Signaling pathway of PKM2 activation by Compound 4.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the target specificity and selectivity of PKM2 activators.
Lactate (B86563) Dehydrogenase (LDH)-Coupled PKM2 Enzyme Activity Assay
This continuous spectrophotometric assay measures the production of pyruvate by PKM2. The pyruvate is then converted to lactate by LDH, which is coupled to the oxidation of NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to PKM2 activity.[5][6][7]
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂[5]
-
Recombinant human PKM2 (final concentration ~20 nM)[5]
-
Phosphoenolpyruvate (PEP) (final concentration 0.5 mM)[5]
-
Adenosine diphosphate (B83284) (ADP) (final concentration 1 mM)[5]
-
Nicotinamide adenine (B156593) dinucleotide (NADH) (final concentration 0.2 mM)[5]
-
Lactate dehydrogenase (LDH) from rabbit muscle (final concentration ~8 units/well)[5]
-
This compound (or other test compounds) at various concentrations
-
DMSO (vehicle control)
Procedure (96-well plate format):
-
Prepare a master mix containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add 190 µL of the master mix to each well of a UV-transparent 96-well plate.
-
Add 5 µL of the test compound at various concentrations (or DMSO for control) to the respective wells.
-
Initiate the reaction by adding 5 µL of diluted PKM2 enzyme solution.
-
Immediately monitor the decrease in absorbance at 340 nm at 25°C for 20 minutes using a microplate reader.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Plot the reaction velocity against the compound concentration and fit the data to a dose-response curve to determine the AC50 value.[5]
Caption: Workflow for the LDH-coupled PKM2 enzyme activity assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that ligand binding can alter the thermal stability of the target protein.[8][9]
Reagents and Materials:
-
Cancer cell line (e.g., A549, H1299)
-
Cell culture medium and supplements
-
This compound (or other test compounds)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer
-
PCR tubes and thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-PKM2 antibody
Procedure:
-
Cell Culture and Treatment: Culture A549 cells to 80-90% confluency. Treat cells with the test compound (e.g., 10-40 µM) or DMSO for 2 hours at 37°C.[8]
-
Heating: Wash the cells with PBS and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[8]
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[8]
-
Protein Analysis: Analyze the supernatant (soluble fraction) by SDS-PAGE and Western blotting using a specific antibody against PKM2.[8]
-
Data Analysis: Quantify the band intensities at each temperature and plot them against the temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.[8]
Cell Viability Assay under Nutrient Deprivation
This assay assesses the on-target effect of PKM2 activators by measuring their ability to inhibit cell proliferation under specific nutrient-deprived conditions, such as in Basal Medium Eagle (BME) which lacks non-essential amino acids like serine.[3]
Reagents and Materials:
-
A549 cells
-
Standard cell culture medium (e.g., RPMI) and BME medium
-
This compound (or other test compounds)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter 96 Aqueous One Solution)
Procedure:
-
Seed A549 cells in 96-well plates at 2,000 cells/well in RPMI medium and incubate overnight.[3]
-
Exchange the medium with either RPMI or BME medium containing various concentrations of the test compound.
-
Incubate the cells for 72 hours at 37°C in 5% CO₂.[3]
-
Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Normalize the data to untreated controls and plot cell viability against compound concentration to determine the IC50 value in each medium. A significant decrease in IC50 in BME medium compared to RPMI indicates that the compound's anti-proliferative effect is dependent on the induction of serine auxotrophy.
Conclusion
This compound and its analogs represent a promising class of compounds for cancer therapy by targeting the metabolic plasticity of tumor cells. Their specificity for PKM2 and their unique allosteric mechanism of action provide a clear rationale for their development. The induction of serine auxotrophy is a key metabolic consequence of PKM2 activation, offering a potential biomarker and a strategy for combination therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers to further investigate and advance PKM2 activators in oncology.
References
- 1. rcsb.org [rcsb.org]
- 2. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Influence of Small Molecule Activators on PKM2 Tetramerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvate (B1213749) Kinase M2 (PKM2) is a critical enzyme in cellular metabolism, particularly in cancer cells, where it predominantly exists in a less active dimeric form. This state diverts glucose metabolites into anabolic pathways, supporting cell proliferation. The activation of PKM2 through the stabilization of its highly active tetrameric form presents a promising therapeutic strategy. This technical guide provides an in-depth analysis of the effects of small molecule activators, exemplified by compounds from the same class as "PKM2 activator 4," on PKM2 tetramerization. We will delve into the quantitative effects of these activators, detail the experimental protocols for assessing their impact, and visualize the underlying molecular mechanisms and signaling pathways.
Introduction to PKM2 and its Regulation
Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate. The M2 isoform, PKM2, is unique in its ability to switch between a highly active tetrameric state and a less active dimeric/monomeric state.[1][2] This dynamic equilibrium is regulated by various factors, including allosteric effectors like fructose-1,6-bisphosphate (FBP) and post-translational modifications.[3][4] In many cancer cells, the dimeric form of PKM2 is favored, which slows down glycolysis and allows for the accumulation of glycolytic intermediates that feed into biosynthetic pathways essential for rapid cell growth.[1][3] Small molecule activators that promote the formation of the stable, active tetrameric form can reverse this metabolic phenotype, making PKM2 an attractive target for cancer therapy.[2][5]
Quantitative Effects of PKM2 Activators on Tetramerization and Activity
Small molecule activators enhance PKM2 activity by promoting its tetrameric state. The potency of these activators is typically quantified by their half-maximal activation concentration (AC50) or half-maximal effective concentration (EC50).
| Activator | Assay Type | Parameter | Value | Cell Line/System | Reference |
| This compound | Not Specified | AC50 | 1-10 µM | Not Specified | [6] |
| TEPP-46 | Biochemical (unspecified) | - | - | Purified recombinant | [7] |
| In vivo (Xenograft) | Dose | 50 mg/kg twice daily | A549 xenograft tumors | [5] | |
| DASA-58 | Lactate (B86563) Production Assay | Conc. | 50 µM | H1299 cells | [5] |
| Lipid Synthesis Assay | Conc. | 30 µM | H1299 cells | [5] | |
| ML265 | Biochemical | AC50 | 92 nM | Purified recombinant | [8] |
| Compound 9 | Biochemical | - | - | Purified recombinant | [9] |
| Cell Proliferation Assay | - | - | A549 cells | [9] |
Mechanism of Action of PKM2 Activators
Structural studies have revealed that small molecule activators like TEPP-46 and DASA-58 bind to a pocket at the subunit interface of the PKM2 dimer.[5][10] This binding event stabilizes the interaction between the dimers, promoting the formation of the stable and highly active tetramer.[5] This allosteric activation is distinct from that of the endogenous activator FBP, which binds to a different site.[10] A key feature of these synthetic activators is their ability to maintain PKM2 in its active tetrameric state even in the presence of inhibitory signals, such as phosphorylation by tyrosine kinases, which would normally favor the dimeric form.[5][11]
Caption: Mechanism of PKM2 tetramerization by an activator.
Experimental Protocols
Size-Exclusion Chromatography to Assess PKM2 Oligomeric State
This method separates proteins based on their size, allowing for the quantification of monomeric, dimeric, and tetrameric forms of PKM2.
Protocol:
-
Sample Preparation: Treat cells with the PKM2 activator or a vehicle control. Lyse the cells and clarify the lysate by centrifugation.
-
Chromatography: Load the cell lysate onto a size-exclusion chromatography column (e.g., Superdex 200).
-
Fraction Collection: Collect fractions as they elute from the column.
-
Analysis: Analyze the collected fractions by SDS-PAGE and Western blotting using an antibody specific for PKM2 to determine the elution profile and relative abundance of the different oligomeric forms.[12]
Caption: Workflow for size-exclusion chromatography.
Chemical Crosslinking to Stabilize and Detect PKM2 Tetramers
Chemical crosslinkers can be used to covalently link subunits within the PKM2 tetramer, allowing for their visualization by Western blot.
Protocol:
-
Cell Treatment: Treat cells with the PKM2 activator.
-
Crosslinking: Incubate the cells or cell lysates with a crosslinking agent such as disuccinimidyl suberate (B1241622) (DSS) at a concentration of 500 µM to 2.5 mM for 30 minutes at room temperature.[13]
-
Quenching: Stop the crosslinking reaction by adding a quenching buffer (e.g., Tris-HCl).
-
Western Blot: Separate the crosslinked proteins by SDS-PAGE and detect the PKM2 oligomers by Western blotting. The tetrameric form will appear as a higher molecular weight band.
Lactate Dehydrogenase (LDH)-Coupled Enzyme Assay for PKM2 Activity
This is a continuous spectrophotometric assay that measures the rate of pyruvate production by PKM2.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl₂), recombinant human PKM2, phosphoenolpyruvate (PEP), adenosine (B11128) diphosphate (B83284) (ADP), NADH, and lactate dehydrogenase (LDH).[14]
-
Initiate Reaction: Add the small molecule activator at various concentrations to the reaction mixture.
-
Measurement: Monitor the decrease in NADH absorbance at 340 nm over time using a plate reader. The rate of NADH consumption is proportional to the rate of pyruvate production by PKM2.[14]
-
Data Analysis: Calculate the initial reaction velocity and plot it against the activator concentration to determine the AC50 value.[14]
Caption: LDH-coupled assay for PKM2 activity.
PKM2 Signaling Pathways
PKM2 is involved in a complex network of signaling pathways that regulate cell metabolism, proliferation, and survival. Its activity is influenced by upstream signals and, in turn, it can modulate downstream pathways.
Caption: Simplified signaling network involving PKM2.
Conclusion
Small molecule activators that promote the tetramerization of PKM2 represent a promising avenue for therapeutic intervention, particularly in oncology. By forcing PKM2 into its highly active state, these compounds can reverse the metabolic advantages conferred by the dimeric form in cancer cells, thereby inhibiting their growth. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug developers working to further explore and exploit this therapeutic strategy.
References
- 1. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 2. What are PKM2 modulators and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Tyrosine Kinase Signaling in Cancer Metabolism: PKM2 Paradox in the Warburg Effect [frontiersin.org]
- 4. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MTX2 facilitates PKM2 tetramerization to promote cardiac glucose metabolism and protects the heart against ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ML265: A potent PKM2 activator induces tetramerization and reduces tumor formation and size in a mouse xenograft model - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. israelsenlab.org [israelsenlab.org]
- 12. researchgate.net [researchgate.net]
- 13. M-type pyruvate kinase 2 (PKM2) tetramerization alleviates the progression of right ventricle failure by regulating oxidative stress and mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
The PKM2 Activator TEPP-46: A Comprehensive Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pyruvate (B1213749) kinase M2 (PKM2) activator, TEPP-46 (also known as PKM2 activator 4), and its application in the context of various cancer cell lines. This document details the mechanism of action of TEPP-46, its effects on cancer cell metabolism and proliferation, and provides comprehensive experimental protocols for its study.
Core Concept: PKM2 Activation as a Therapeutic Strategy
Pyruvate kinase M2 (PKM2) is a key glycolytic enzyme that is preferentially expressed in cancer cells and plays a crucial role in the Warburg effect. PKM2 can exist in a highly active tetrameric state and a less active dimeric state. The dimeric form is prevalent in cancer cells and facilitates the diversion of glycolytic intermediates into biosynthetic pathways necessary for rapid cell proliferation. TEPP-46 is a potent and selective small-molecule activator of PKM2.[1] It binds to the dimer-dimer interface of PKM2, promoting the formation of the stable, constitutively active tetramer.[2][3] This activation of PKM2 re-routes glucose metabolism towards energy production (ATP) and away from anabolic biosynthesis, thereby representing a potential therapeutic strategy to inhibit tumor growth.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy and effects of TEPP-46 in various cancer cell lines.
Table 1: In Vitro Efficacy of TEPP-46
| Parameter | Value | Cell Line/System | Notes | Reference |
| EC50 (PKM2 Activation) | 92 nM | Recombinant human PKM2 | Half-maximal effective concentration for enzymatic activation. | [1] |
| IC50 (Cytotoxicity) | > 100 µM | A549 (Lung Cancer) | Little to no cytotoxic effect observed as a single agent under normoxic conditions. | |
| IC50 (Cytotoxicity) | 81.8 µM | C6 (Glioma) | Moderate cytotoxic effect observed. | |
| Effect on Proliferation (Normoxia) | No significant effect | H1299 (Lung), MCF7, MDA-MB-231, MDA-MB-468 (Breast) | TEPP-46 alone does not significantly inhibit cell proliferation in standard culture conditions. | [4][5] |
| Effect on Proliferation (Hypoxia) | Increased doubling time | H1299 (Lung Cancer) | TEPP-46 impairs cell proliferation under hypoxic conditions. | [6] |
Table 2: Metabolic Effects of TEPP-46 in H1299 Lung Cancer Cells
| Metabolic Parameter | Treatment | Duration | Change | p-value | Reference |
| Glucose Consumption | 30 µM TEPP-46 | 48 hours | Increased | < 0.05 | [4] |
| Lactate (B86563) Secretion | 30 µM TEPP-46 | 24 hours | Increased | < 0.05 | [4] |
| Lactate Secretion | 30 µM TEPP-46 | 48 hours | Increased | < 0.01 | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of TEPP-46 Action
TEPP-46 promotes the tetrameric form of PKM2. This active conformation enhances the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, thereby increasing the glycolytic flux towards ATP production. A key consequence of PKM2 activation is the inhibition of the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway. Dimeric PKM2 can translocate to the nucleus and act as a co-activator for HIF-1α, promoting the transcription of genes involved in angiogenesis and metabolic adaptation. By sequestering PKM2 in its tetrameric form in the cytoplasm, TEPP-46 prevents this nuclear translocation and subsequent HIF-1α activation. This, in turn, can lead to the suppression of downstream signaling molecules such as phosphorylated STAT3 (p-STAT3) and phosphorylated mTOR (p-mTOR).
Caption: TEPP-46 signaling pathway.
Experimental Workflow: Cell Viability Assay
A common method to assess the effect of TEPP-46 on cancer cell proliferation is the MTS or MTT assay. The following diagram illustrates a typical workflow for such an experiment.
Caption: Experimental workflow for a cell viability assay.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments involving TEPP-46, synthesized from published research.
Protocol 1: Cell Viability (MTS/MTT Assay)
This protocol is adapted from studies investigating the effect of TEPP-46 on cancer cell proliferation.[4][7]
Materials:
-
Cancer cell line of interest (e.g., A549, H1299, MCF7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
TEPP-46 (stock solution in DMSO)
-
96-well clear flat-bottom tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent) or MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete growth medium.
-
Count cells using a hemocytometer or automated cell counter.
-
Seed cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of TEPP-46 in complete growth medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% (v/v).
-
Include vehicle control (DMSO only) and untreated control wells.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate TEPP-46 concentration or control.
-
Return the plates to the incubator for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTS/MTT Addition and Incubation:
-
For MTS assay: Add 20 µL of MTS reagent directly to each well.
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for 1-4 hours at 37°C, protected from light.
-
-
Absorbance Measurement:
-
For MTS assay: After incubation, directly measure the absorbance at 490 nm using a microplate reader.
-
For MTT assay: After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Gently pipette to ensure complete dissolution. Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate cell viability as a percentage of the vehicle-treated control: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Plot the percentage of cell viability against the log of the TEPP-46 concentration to determine the IC50 value.
-
Protocol 2: Western Blot for PKM2 Tetramerization
This protocol is based on methods used to assess the oligomeric state of PKM2 following TEPP-46 treatment.
Materials:
-
Cancer cells treated with TEPP-46 or vehicle control
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against PKM2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with TEPP-46 (e.g., 30 µM) or vehicle (DMSO) for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or similar method.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against PKM2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To specifically assess tetramerization, non-denaturing gel electrophoresis (Native PAGE) followed by western blotting can be employed, or size-exclusion chromatography of the cell lysates.
-
Protocol 3: Glucose Consumption and Lactate Secretion Assay
This protocol is designed to measure key metabolic changes in cancer cells treated with TEPP-46.[4]
Materials:
-
Cancer cells cultured in 6-well plates
-
TEPP-46
-
Glucose and lactate assay kits
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Replace the medium with fresh medium containing TEPP-46 (e.g., 30 µM) or vehicle control.
-
-
Sample Collection:
-
At specified time points (e.g., 24 and 48 hours), collect a small aliquot of the culture medium from each well.
-
At the end of the experiment, trypsinize and count the cells in each well to normalize the metabolic data to cell number.
-
-
Metabolite Measurement:
-
Centrifuge the collected medium samples to remove any cellular debris.
-
Use commercially available glucose and lactate assay kits to measure the concentrations of glucose and lactate in the culture medium, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the amount of glucose consumed by subtracting the final glucose concentration in the medium from the initial concentration.
-
Calculate the amount of lactate secreted by measuring its concentration in the medium.
-
Normalize the glucose consumption and lactate secretion values to the cell number and the incubation time.
-
This technical guide provides a foundational understanding of TEPP-46 and its application in cancer research. For further details, researchers are encouraged to consult the primary literature cited herein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. The PKM2 activator TEPP‐46 suppresses cellular senescence in hydrogen peroxide‐induced proximal tubular cells and kidney fibrosis in CD‐1 db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PKM2 Activator 4 in Glycolysis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) Kinase M2 (PKM2) is a key glycolytic enzyme that plays a critical role in cancer metabolism. Unlike its isoform PKM1, which is constitutively active, PKM2 can switch between a highly active tetrameric state and a less active dimeric state. In cancer cells, the dimeric form of PKM2 is predominant, leading to a bottleneck in glycolysis at the final step. This slowing of glycolysis, counterintuitively, is advantageous for cancer cells as it allows for the accumulation of glycolytic intermediates that can be shunted into biosynthetic pathways, such as the pentose (B10789219) phosphate (B84403) pathway, to produce the building blocks necessary for rapid cell proliferation. Small molecule activators that stabilize the active tetrameric form of PKM2 are therefore of significant interest as potential cancer therapeutics, as they force the glycolytic pathway to completion, thereby reducing the availability of biosynthetic precursors. This document provides an in-depth technical guide on a specific small molecule, PKM2 activator 4, and its effect on glycolysis.
This compound: Mechanism of Action
This compound is a small molecule that promotes the tetramerization of PKM2.[1] By binding to an allosteric site on the PKM2 protein, it stabilizes the interface between PKM2 monomers, favoring the formation of the catalytically active tetramer. This conformational change increases the enzyme's affinity for its substrate, phosphoenolpyruvate (B93156) (PEP), and drives the conversion of PEP to pyruvate, the final step in glycolysis.
The activation of PKM2 by small molecules like this compound effectively reverses the "Warburg effect," a metabolic hallmark of cancer cells characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of oxygen. By forcing the completion of glycolysis, these activators are hypothesized to limit the anabolic potential of cancer cells, thereby inhibiting their growth.
Quantitative Analysis of PKM2 Activation
The potency of this compound is determined by its half-maximal activation concentration (AC50), which is the concentration of the compound required to achieve 50% of the maximum enzyme activation.
| Compound | AC50 (µM) |
| This compound | 1 - 10 |
Table 1: Activation concentration of this compound. Data obtained from commercially available sources.
The effect of PKM2 activation on cellular metabolism can be quantified by measuring changes in glucose consumption and lactate (B86563) production. Studies with other well-characterized PKM2 activators, such as TEPP-46, have demonstrated a significant increase in glucose consumption and lactate secretion in cancer cells upon treatment. For instance, treatment of H1299 lung cancer cells with TEPP-46 resulted in a significant increase in glucose consumption from the cell culture media after 48 hours. While specific data for this compound is limited in publicly available literature, similar effects on glycolytic flux are anticipated.
Signaling Pathways and Experimental Workflows
The activation of PKM2 by small molecules has a direct impact on the central carbon metabolism pathway of glycolysis. The following diagram illustrates the core mechanism.
The experimental workflow for assessing the effect of a PKM2 activator on glycolysis typically involves both in vitro enzyme assays and cell-based metabolic assays.
Experimental Protocols
PKM2 Activity Assay (Lactate Dehydrogenase-Coupled Assay)
This is a continuous spectrophotometric assay that measures the production of pyruvate by PKM2. The pyruvate is then converted to lactate by lactate dehydrogenase (LDH), a reaction that involves the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂
-
Recombinant human PKM2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
Nicotinamide adenine (B156593) dinucleotide (NADH)
-
Lactate dehydrogenase (LDH)
-
This compound (in DMSO)
-
DMSO (vehicle control)
Procedure (96-well plate format):
-
Prepare a master mix containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add 190 µL of the master mix to each well of a 96-well plate.
-
Add 5 µL of this compound at various concentrations (or DMSO for control) to the respective wells.
-
Initiate the reaction by adding 5 µL of the diluted PKM2 enzyme solution.
-
Immediately start monitoring the decrease in absorbance at 340 nm at 25°C for 20 minutes using a plate reader.
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH consumption) from the linear portion of the absorbance curve.
-
Plot the reaction velocity against the concentration of this compound.
-
Determine the AC50 value by fitting the data to a dose-response curve.
Cellular Glucose Consumption Assay
This assay measures the amount of glucose consumed by cells from the culture medium over a specific period.
Reagents:
-
Cancer cell line (e.g., A549, H1299)
-
Cell culture medium
-
This compound
-
Glucose Assay Kit (e.g., glucose oxidase-based)
Procedure:
-
Seed cancer cells in a multi-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or DMSO.
-
Incubate the cells for a defined period (e.g., 24 or 48 hours).
-
At the end of the incubation, collect a sample of the cell culture medium.
-
Measure the glucose concentration in the collected medium using a glucose assay kit according to the manufacturer's instructions.
-
The amount of glucose consumed is calculated by subtracting the final glucose concentration from the initial glucose concentration in the fresh medium.
Cellular Lactate Production Assay
This assay quantifies the amount of lactate secreted by cells into the culture medium.
Reagents:
-
Cancer cell line
-
Cell culture medium
-
This compound
-
Lactate Assay Kit (e.g., lactate oxidase or lactate dehydrogenase-based)
Procedure:
-
Follow the same cell seeding and treatment protocol as for the glucose consumption assay.
-
Collect a sample of the cell culture medium after the desired incubation period.
-
Measure the lactate concentration in the medium using a lactate assay kit following the manufacturer's protocol.
Conclusion
This compound represents a class of small molecules with the potential to modulate cancer cell metabolism by targeting a key regulatory node in glycolysis. By promoting the active tetrameric form of PKM2, these activators enhance the conversion of PEP to pyruvate, thereby increasing the overall glycolytic flux. This mechanism is thought to deprive cancer cells of the necessary building blocks for proliferation, making PKM2 activation a promising strategy in oncology drug development. The experimental protocols outlined in this document provide a framework for the quantitative assessment of the biochemical and cellular effects of PKM2 activators on glycolysis. Further research into specific compounds like this compound is warranted to fully elucidate their therapeutic potential.
References
PKM2 Activator 4: A Technical Guide to its Impact on Cellular Bioenergetics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the role of PKM2 activator 4 in modulating cellular bioenergetics. Pyruvate (B1213749) Kinase M2 (PKM2) is a key glycolytic enzyme that is frequently upregulated in cancer cells and plays a pivotal role in metabolic reprogramming. Small molecule activators of PKM2, such as this compound, represent a promising therapeutic strategy by targeting the metabolic vulnerabilities of cancer cells. This document provides a comprehensive overview of the mechanism of action of PKM2 activators, their effects on cellular energy pathways, detailed experimental protocols for their evaluation, and a summary of relevant signaling pathways.
Mechanism of Action: Shifting the Metabolic Balance
Pyruvate Kinase M2 (PKM2) exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state.[1] In many cancer cells, the dimeric form of PKM2 is predominant, which slows down the final step of glycolysis. This metabolic bottleneck allows for the accumulation of glycolytic intermediates that can be shunted into anabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway, to produce nucleotides, lipids, and amino acids necessary for rapid cell proliferation. This phenomenon is a key aspect of the Warburg effect.
This compound, and other activators in its class, function by promoting the formation and stabilization of the active tetrameric form of PKM2.[2][3] These small molecules typically bind to an allosteric site on the PKM2 enzyme, distinct from the active site, inducing a conformational change that favors the tetrameric state.[4] By locking PKM2 in its active tetrameric form, these activators enhance the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, thereby increasing the flux through the glycolytic pathway.[5] This ultimately leads to a reversal of the Warburg effect, shifting the cellular metabolism from a state of anabolism back towards catabolism and oxidative phosphorylation for more efficient ATP production.[2]
Impact on Cellular Bioenergetics: A Quantitative Overview
The activation of PKM2 by small molecules like this compound has profound effects on cellular bioenergetics. While specific quantitative data for this compound is limited to its half-maximal activation concentration (AC50) of 1-10 μM, the effects of other well-characterized PKM2 activators, such as TEPP-46 and DASA-58, provide a representative understanding of the expected metabolic shifts.[6]
| Parameter | Effect of PKM2 Activation | Quantitative Data (with representative activators) | Citation |
| PKM2 Activity | Increased | AC50 for this compound is 1-10 μM. | [6] |
| Glycolytic Flux | Increased | Treatment with TEPP-46 (a PKM2 activator) leads to increased glucose consumption in H1299 lung cancer cells. | |
| Lactate (B86563) Production | Decreased or Increased (context-dependent) | Acute treatment of H1299 cells with DASA-58 resulted in decreased lactate production. In contrast, TEPP-46 treatment in H1299 cells led to increased lactate secretion. | [4] |
| Oxygen Consumption Rate (OCR) | Generally Unchanged or Increased | Treatment with DASA-58 had no significant effect on oxygen consumption in H1299 cells. However, the shift towards oxidative phosphorylation suggests a potential for increased OCR in some contexts. | [4] |
| Extracellular Acidification Rate (ECAR) | Increased | Activation of PKM2 is expected to increase ECAR due to enhanced glycolytic flux and lactate efflux. | [1] |
| ATP Production | Increased via Oxidative Phosphorylation | The shift from aerobic glycolysis towards oxidative phosphorylation is expected to lead to more efficient ATP generation. | [2] |
Signaling Pathways Modulated by PKM2 Activation
The activation of PKM2 can influence several key signaling pathways that are crucial for cancer cell proliferation and survival. The dimeric form of PKM2 can translocate to the nucleus and act as a transcriptional co-activator for various transcription factors, including Hypoxia-Inducible Factor 1α (HIF-1α).[7][8] By promoting the tetrameric state, PKM2 activators can sequester PKM2 in the cytoplasm, thereby inhibiting its nuclear functions.
PKM2 Activation and HIF-1α Signaling
The mTOR-PKM2 Axis
The mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and metabolism, can also influence PKM2. mTOR can promote the expression of HIF-1α, which in turn can upregulate the expression of PKM2, creating a feedforward loop that promotes aerobic glycolysis.[9] The activation of PKM2 may potentially counteract some of the metabolic reprogramming induced by the mTOR pathway.
Experimental Protocols
Measurement of PKM2 Activity: LDH-Coupled Assay
This continuous spectrophotometric assay measures the production of pyruvate by PKM2. The pyruvate is then converted to lactate by lactate dehydrogenase (LDH), a reaction that involves the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.[1]
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂[1]
-
Recombinant human PKM2 (final concentration 20 nM)[1]
-
Phosphoenolpyruvate (PEP) (final concentration 0.5 mM)[1]
-
Adenosine diphosphate (B83284) (ADP) (final concentration 1 mM)[1]
-
Nicotinamide adenine (B156593) dinucleotide (NADH) (final concentration 0.2 mM)[1]
-
Lactate dehydrogenase (LDH) (final concentration 8 units/well)[1]
-
This compound (various concentrations)
-
DMSO (vehicle control)
Procedure (96-well plate format):
-
Prepare a master mix containing assay buffer, PEP, ADP, NADH, and LDH.[1]
-
Add 190 µL of the master mix to each well of a 96-well plate.
-
Add 5 µL of this compound at various concentrations (or DMSO for control) to the respective wells.[1]
-
Initiate the reaction by adding 5 µL of the diluted PKM2 enzyme solution.[1]
-
Immediately start monitoring the decrease in absorbance at 340 nm at 25°C for 20 minutes using a plate reader.[1]
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH consumption) from the linear portion of the absorbance curve.[1]
-
Plot the reaction velocity against the concentration of this compound.
-
Determine the EC50 (half-maximal effective concentration) value by fitting the data to a dose-response curve.[1]
Cellular Bioenergetics Analysis: Seahorse XF Glycolysis Stress Test
This assay measures the extracellular acidification rate (ECAR), an indicator of glycolysis, in live cells in real-time.[1]
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Glucose, Oligomycin (B223565), and 2-Deoxyglucose (2-DG)
-
This compound
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.[1]
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight.[10]
-
On the day of the assay, replace the growth medium with Seahorse XF Base Medium supplemented with L-glutamine and incubate the cells in a non-CO2 incubator.[10]
-
Load the injection ports of the sensor cartridge with glucose, oligomycin, 2-DG, and this compound (or vehicle).[1]
-
Calibrate the Seahorse XF Analyzer.
-
Measure the basal ECAR.
-
Sequentially inject glucose, this compound, oligomycin (to measure glycolytic capacity), and 2-DG (to inhibit glycolysis).[1]
Data Analysis: The Seahorse XF software calculates ECAR values at different stages of the assay. An increase in ECAR upon addition of the PKM2 activator indicates an increase in glycolytic flux.[1]
Conclusion
This compound represents a targeted approach to cancer therapy by directly modulating a key enzyme in tumor metabolism. By forcing PKM2 into its active tetrameric state, these activators reverse the Warburg effect, increase glycolytic flux, and can alter the cellular signaling landscape. The experimental protocols detailed in this guide provide a framework for the robust evaluation of PKM2 activators and their impact on cellular bioenergetics. Further research into the specific quantitative effects of this compound and its downstream signaling consequences will be crucial for its clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PKM2 promotes tumor angiogenesis by regulating HIF-1α through NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyruvate kinase M2 regulates glucose metabolism by functioning as a coactivator for hypoxia-inducible factor 1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tabaslab.com [tabaslab.com]
The Role of Small Molecule PKM2 Activators in Immuno-Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) Kinase M2 (PKM2) is a critical enzyme in cellular metabolism, particularly in cancer cells and activated immune cells. It catalyzes the final rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate. Uniquely, PKM2 can exist in two distinct conformational states: a highly active tetramer and a less active dimer. In cancer cells, the dimeric form is predominant. This dimeric state slows down the glycolytic flux, leading to an accumulation of glycolytic intermediates that are shunted into biosynthetic pathways, such as the pentose (B10789219) phosphate (B84403) pathway, to produce nucleotides, lipids, and amino acids essential for rapid cell proliferation—a phenomenon known as the Warburg effect. Beyond this metabolic role, dimeric PKM2 can also translocate to the nucleus and act as a protein kinase and a transcriptional co-activator for hypoxia-inducible factor 1α (HIF-1α), further promoting tumor growth, metabolic reprogramming, and immune evasion.
The recognition of PKM2's pivotal role in cancer metabolism and immune regulation has spurred the development of small molecule activators. These compounds are designed to stabilize the active tetrameric form of PKM2, thereby reversing the Warburg effect and inhibiting the non-metabolic functions of dimeric PKM2. This guide focuses on the therapeutic potential of these activators in the context of immuno-oncology. While the specific compound "PKM2 activator 4" is noted as a commercially available reagent with an AC50 in the 1-10 μM range, the publicly available data on this specific molecule is limited. Therefore, this guide will focus on the well-characterized and extensively studied PKM2 activators, such as TEPP-46 and DASA-58 , as representative examples to illustrate the core principles, mechanisms, and experimental approaches relevant to the class of PKM2 activators.
Mechanism of Action of PKM2 Activators
Small molecule activators of PKM2, including TEPP-46 and DASA-58, are allosteric modulators. They bind to a specific pocket at the subunit interface of PKM2 dimers, a site distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP). This binding event induces a conformational change that promotes and stabilizes the formation of the catalytically active tetramer.
The key consequences of PKM2 tetramerization by these activators are:
-
Restoration of High Glycolytic Activity: The tetrameric form of PKM2 has a much higher affinity for its substrate, PEP, leading to an increased rate of pyruvate and ATP production. This effectively reverses the Warburg effect by channeling glucose metabolites through glycolysis rather than diverting them to anabolic pathways.[1]
-
Inhibition of Nuclear Translocation and Non-Metabolic Functions: By locking PKM2 in its tetrameric state in the cytoplasm, these activators prevent the translocation of the dimeric form into the nucleus. This, in turn, inhibits its function as a protein kinase and a co-activator for transcription factors like HIF-1α.[2] This is crucial because nuclear PKM2 is known to upregulate the expression of genes involved in glycolysis, cell proliferation, and immune suppression, including the immune checkpoint ligand PD-L1.[3][4][5]
-
Resistance to Inhibitory Signals: The activator-bound tetrameric PKM2 is resistant to inhibition by tyrosine-phosphorylated proteins, a common mechanism in cancer cells to suppress pyruvate kinase activity and promote anabolic metabolism.[1]
PKM2 Activators in Immuno-Oncology Research
The activation of PKM2 has profound implications for the tumor microenvironment (TME) by influencing the metabolic fitness and function of both tumor cells and various immune cell populations.
Direct Effects on Cancer Cells
By enforcing a highly glycolytic state, PKM2 activators can deplete the cancer cells of the necessary building blocks for proliferation. While this may not always induce direct cytotoxicity under normoxic conditions, it can significantly impair tumor growth, particularly under hypoxic conditions where cancer cells are heavily reliant on glycolysis.[6][7]
Modulation of the Tumor Microenvironment and Immune Cells
The less active dimeric form of PKM2 is not only prevalent in cancer cells but is also upregulated in activated immune cells, where it plays a key role in their metabolic reprogramming and function. PKM2 activators can therefore modulate the immune response in several ways:
-
Macrophages: In tumor-associated macrophages (TAMs), dimeric PKM2, in conjunction with HIF-1α, promotes a pro-tumor M2-like phenotype and drives the expression of the immune checkpoint ligand PD-L1, contributing to an immunosuppressive TME. PKM2 activators like TEPP-46 can inhibit the LPS-induced expression of PD-L1 on macrophages and suppress the expression of HIF-1α-dependent targets, including the pro-inflammatory cytokine IL-1β.[3][8][9]
-
T Cells: Upon activation, CD4+ T cells upregulate PKM2. The dimeric form is important for their proliferation and differentiation into effector T cells, such as Th1 and Th17 cells. Pharmacological activation of PKM2 with TEPP-46 has been shown to strongly reduce T cell activation, proliferation, and cytokine production.[2][10] This is achieved by inhibiting key signaling pathways and preventing the engagement of glycolysis necessary for effector T cell function.[2] This suggests a potential therapeutic application for PKM2 activators in T cell-mediated autoimmune diseases and potentially in modulating T cell exhaustion in the TME.
-
Dendritic Cells (DCs): Similar to macrophages, TEPP-46 can inhibit the LPS-induced expression of PD-L1 on dendritic cells.[3][11] By reducing the expression of this inhibitory ligand, PKM2 activators may enhance the ability of DCs to prime anti-tumor T cell responses.
Quantitative Data Summary
The following tables summarize the quantitative data for the representative PKM2 activators TEPP-46 and DASA-58.
| Table 1: Biochemical and Cellular Potency of PKM2 Activators | |||
| Compound | Parameter | Value | Assay Conditions |
| TEPP-46 | AC50 | 92 nM | In vitro biochemical assay with recombinant human PKM2.[6][12][13] |
| DASA-58 | AC50 | 38 nM | In vitro biochemical assay with recombinant human PKM2.[8][9][14][15] |
| DASA-58 | AC90 | 680 nM | In vitro biochemical assay with recombinant human PKM2.[15] |
| DASA-58 | EC50 | 19.6 µM | Cellular assay in A549 lung cancer cells.[8][9][15] |
| Table 2: Effects of TEPP-46 on Cancer Cell Lines | |||
| Cell Line | Parameter | Effect of TEPP-46 | Conditions |
| H1299 (Lung Cancer) | Doubling Time | Increased from 35 h to 50 h.[6][7] | 30 µM TEPP-46 under hypoxic (1% O2) conditions. No significant effect under normoxia.[6][7] |
| H1299 (Lung Cancer) | Glucose Consumption | Increased glucose consumption from 1.6 ± 0.6 mM (vehicle) to 3.6 ± 0.4 mM (TEPP-46) over 48 hr.[16] | TEPP-46 treatment.[16] |
| H1299 (Lung Cancer) | Lactate (B86563) Secretion | Increased lactate secretion from 9.1 ± 0.6 mM (vehicle) to 11.8 ± 0.9 mM (TEPP-46) over 24 hr.[16] | TEPP-46 treatment.[16] |
| Table 3: Immuno-modulatory Effects of TEPP-46 | |||
| Cell Type/Model | Parameter | Effect of TEPP-46 | Conditions |
| RAW 264.7 Macrophages | PD-L1 Expression | Significantly reduced surface protein and mRNA expression.[3][17] | 50 µM TEPP-46 pre-treatment followed by LPS stimulation for 24 h.[3][17] |
| Murine Macrophages (BMDM) | PD-L1 Expression | Inhibited LPS-induced protein and mRNA expression.[3] | TEPP-46 treatment followed by LPS stimulation.[3] |
| Murine Dendritic Cells (BMDC) | PD-L1 Expression | Inhibited LPS-induced protein and mRNA expression.[3] | TEPP-46 treatment followed by LPS stimulation.[3] |
| CT26 Tumor Model (in vivo) | PD-L1 Expression | Significantly downregulated on CD45+ leukocytes, CD11c+ DCs, CD3+ T cells, and F4/80+CD11b+ macrophages in the tumor microenvironment.[3][11] | Systemic administration of TEPP-46.[3][11] |
| Murine CD4+ T cells | Activation, Proliferation, Cytokine Production | Strongly reduced.[2] | In vitro activation with CD3/CD28 antibodies in the presence of TEPP-46.[2] |
| Murine CD4+ T cells | Th1 and Th17 Differentiation | Limited development.[2] | In vitro polarizing conditions with TEPP-46.[2] |
Key Experimental Protocols
In Vitro Pyruvate Kinase Activity Assay (Coupled Enzyme Assay)
This assay measures the enzymatic activity of PKM2 by monitoring the consumption of NADH. Pyruvate produced by PKM2 is converted to lactate by lactate dehydrogenase (LDH), which oxidizes NADH to NAD+. The decrease in NADH is measured spectrophotometrically at 340 nm.
Materials:
-
Recombinant human PKM2
-
PKM2 activator (e.g., TEPP-46)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
NADH
-
Lactate dehydrogenase (LDH)
-
96-well microplate
-
Spectrophotometer plate reader
Procedure:
-
Prepare a master mix containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add the master mix to the wells of a 96-well plate.
-
Add the PKM2 activator at various concentrations (or DMSO as a vehicle control) to the respective wells.
-
Initiate the reaction by adding the diluted PKM2 enzyme solution.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
Plot the reaction velocities against the activator concentrations and fit the data to a dose-response curve to determine the AC50 value.
Cellular PD-L1 Expression Analysis by Flow Cytometry
This protocol details the measurement of PD-L1 surface expression on immune cells following treatment with a PKM2 activator and stimulation.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or other immune cells
-
PKM2 activator (e.g., TEPP-46)
-
Lipopolysaccharide (LPS)
-
Fluorescently-conjugated anti-mouse PD-L1 antibody
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Seed BMDMs in a 24-well plate at a density of 1 x 10⁶ cells/ml and allow them to adhere.
-
Pre-treat the cells with the PKM2 activator (e.g., 50 µM TEPP-46) or vehicle control for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/ml) for 24 hours.
-
Harvest the cells and wash with flow cytometry buffer.
-
Stain the cells with the fluorescently-conjugated anti-PD-L1 antibody according to the manufacturer's protocol.
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in flow cytometry buffer and acquire data on a flow cytometer.
-
Analyze the data to determine the mean fluorescence intensity (MFI) of PD-L1 expression in the different treatment groups.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of PKM2 activation and its downstream effects.
Caption: Experimental workflow for evaluating PKM2 activators in immuno-oncology.
Conclusion and Future Directions
Small molecule activators of PKM2 represent a novel therapeutic strategy in immuno-oncology by targeting the metabolic vulnerabilities of cancer cells and modulating the function of key immune cells within the tumor microenvironment. By forcing PKM2 into its active tetrameric state, these compounds can reverse the Warburg effect, inhibit the pro-tumorigenic nuclear functions of PKM2, and reprogram the immune landscape to be less suppressive. The ability of PKM2 activators to downregulate PD-L1 expression on both tumor and immune cells is particularly promising, suggesting potential synergies with existing immune checkpoint blockade therapies.
Future research should focus on several key areas:
-
Combination Therapies: Investigating the synergistic effects of PKM2 activators with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1) and other cancer therapies.
-
Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to PKM2 activator therapy.
-
Next-Generation Activators: Developing new PKM2 activators with improved pharmacokinetic and pharmacodynamic properties.
-
Understanding Resistance Mechanisms: Elucidating potential mechanisms of resistance to PKM2 activation to develop strategies to overcome them.
References
- 1. israelsenlab.org [israelsenlab.org]
- 2. Pharmacological Activation of Pyruvate Kinase M2 Inhibits CD4+ T Cell Pathogenicity and Suppresses Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pyruvate Kinase M2 Is Required for the Expression of the Immune Checkpoint PD-L1 in Immune Cells and Tumors [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyruvate Kinase M2 is a PHD3-stimulated Coactivator for Hypoxia-Inducible Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PKM2 Activator IV, TEPP-46 - Calbiochem CAS 1221186-53-3 | 505487 [merckmillipore.com]
- 7. PKM2 Activator IV, TEPP-46 [sigmaaldrich.com]
- 8. caymanchem.com [caymanchem.com]
- 9. 1203494-49-8 | DASA-58| DASA58;DASA 58; ML-203; ML 203; ML203; NCGC00185916; NCGC-00185916; NCGC 00185916|BioChemPartner [biochempartner.com]
- 10. Tetrameric PKM2 Activation Curbs CD4+ T Cell Overactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyruvate Kinase M2 Is Required for the Expression of the Immune Checkpoint PD-L1 in Immune Cells and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. DASA-58 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. apexbt.com [apexbt.com]
- 16. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 17. frontiersin.org [frontiersin.org]
A Technical Guide to Small Molecule Pyruvate Kinase M2 (PKM2) Activators for Researchers and Drug Development Professionals
An In-depth Review of Core Concepts, Experimental Evaluation, and Therapeutic Landscape
Executive Summary
Pyruvate (B1213749) Kinase M2 (PKM2) is a critical enzyme in cellular metabolism, particularly renowned for its role in the metabolic reprogramming of cancer cells known as the Warburg effect. Unlike its constitutively active isoform, PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric form. In tumor cells, the dimeric state is predominant, leading to a bottleneck in glycolysis and the redirection of glycolytic intermediates into biosynthetic pathways that support rapid cell proliferation. Small molecule activators that stabilize the active tetrameric conformation of PKM2 are emerging as a promising therapeutic strategy to reverse the Warburg effect and selectively target cancer cells. This technical guide provides a comprehensive overview of small molecule PKM2 activators, including detailed experimental protocols for their evaluation, a comparative summary of their biochemical potencies, and a visualization of the key signaling pathways involved.
The Role of PKM2 in Cellular Metabolism and Disease
Pyruvate kinase catalyzes the final and rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, with the concomitant generation of ATP. The M2 isoform, PKM2, is expressed in embryonic and proliferating cells, including a wide range of tumors. The equilibrium between the active tetrameric and less active dimeric forms of PKM2 is regulated by various factors, including allosteric effectors like fructose-1,6-bisphosphate (FBP) and post-translational modifications.[1]
The dimeric form of PKM2 has a lower affinity for its substrate, PEP, leading to an accumulation of upstream glycolytic intermediates. These intermediates are then shunted into ancillary pathways, such as the pentose (B10789219) phosphate (B84403) pathway (PPP), which generates NADPH for antioxidant defense and building blocks for nucleotide synthesis, and the serine biosynthesis pathway, which provides precursors for proteins and lipids.[2] Furthermore, dimeric PKM2 can translocate to the nucleus and act as a protein kinase and transcriptional co-activator for factors like Hypoxia-Inducible Factor 1-alpha (HIF-1α) and STAT3, further promoting tumor growth and survival.[3][4]
Small molecule activators of PKM2 are designed to bind to an allosteric site on the enzyme, stabilizing the active tetrameric conformation. This restores high pyruvate kinase activity, forcing glucose flux through glycolysis to produce pyruvate and ATP, thereby reversing the anabolic metabolism of cancer cells and rendering them more susceptible to apoptosis and nutrient stress.
Quantitative Data on Small Molecule PKM2 Activators
The following table summarizes the biochemical potencies (AC50 values) of several well-characterized small molecule PKM2 activators. The AC50 (half-maximal activation concentration) represents the concentration of the activator required to achieve 50% of the maximum enzyme activation in a biochemical assay.
| Compound Name(s) | AC50 (nM) | Notes |
| TEPP-46 (ML265) | 92 | A potent and selective activator of PKM2 with good oral bioavailability. |
| DASA-58 | 38 | A highly specific small molecule activator that enhances PKM2 activity by inducing tetramer formation. |
| TP-1454 | 10 | A potent PKM2 activator with immunomodulatory properties. |
| Fructose-1,6-bisphosphate (FBP) | 7,000 | The natural allosteric activator of PKM2. |
Detailed Experimental Protocols
Accurate and reproducible evaluation of small molecule PKM2 activators is crucial for their development. The following sections provide detailed methodologies for key biochemical and cellular assays.
Biochemical Assay: Lactate (B86563) Dehydrogenase (LDH)-Coupled Enzyme Assay
This continuous spectrophotometric assay measures the rate of pyruvate production by PKM2. The pyruvate is then converted to lactate by lactate dehydrogenase (LDH), which is coupled to the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.[5][6]
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂
-
Recombinant human PKM2 (final concentration ~20 nM)
-
Phosphoenolpyruvate (PEP) (final concentration 0.5 mM)
-
Adenosine diphosphate (B83284) (ADP) (final concentration 1 mM)
-
Nicotinamide adenine (B156593) dinucleotide (NADH) (final concentration 0.2 mM)
-
Lactate dehydrogenase (LDH) (final concentration ~8 units/well)
-
Small molecule activator (various concentrations)
-
DMSO (vehicle control)
-
96-well UV-transparent microplate
-
Spectrophotometer plate reader
Procedure:
-
Prepare a master mix: In a single tube, combine the assay buffer, PEP, ADP, NADH, and LDH to the required final concentrations for the number of wells to be assayed.
-
Dispense the master mix: Add 190 µL of the master mix to each well of the 96-well plate.
-
Add the activator: Add 5 µL of the small molecule activator at various concentrations (or DMSO for the control wells) to the respective wells.
-
Initiate the reaction: Start the reaction by adding 5 µL of the diluted PKM2 enzyme solution to each well.
-
Measure absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at 25°C for 20 minutes, taking readings every 30-60 seconds.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve (typically the first 5-10 minutes). The rate is the change in absorbance per minute (ΔAbs/min).
-
Plot the reaction velocity against the concentration of the small molecule activator.
-
Determine the AC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Biochemical Assay: Kinase-Glo® Luminescent Assay
This endpoint assay measures the amount of ATP produced by the PKM2 reaction. The Kinase-Glo® reagent contains luciferase, which generates a luminescent signal proportional to the ATP concentration.[7][8]
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂
-
Recombinant human PKM2 (final concentration ~4 nM)
-
Phosphoenolpyruvate (PEP) (final concentration 200 µM)
-
Adenosine diphosphate (ADP) (final concentration 200 µM)
-
Small molecule activator (various concentrations)
-
DMSO (vehicle control)
-
Kinase-Glo® Plus Reagent (Promega)
-
96-well solid white microplate
-
Luminometer plate reader
Procedure:
-
Prepare reaction mix: In a 96-well plate, combine the assay buffer, PEP, ADP, and the small molecule activator at various concentrations.
-
Initiate the reaction: Add the PKM2 enzyme to each well to start the reaction.
-
Incubate: Incubate the plate at room temperature for 30 minutes.[7]
-
Add Kinase-Glo® Reagent: Add a volume of Kinase-Glo® Plus Reagent equal to the volume of the kinase reaction in each well (e.g., if the reaction volume is 50 µL, add 50 µL of Kinase-Glo® reagent).
-
Incubate for signal stabilization: Incubate the plate for an additional 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence: Measure the luminescence using a plate reader.
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ATP produced and thus to PKM2 activity.
-
Plot the luminescence signal against the concentration of the small molecule activator.
-
Determine the AC50 value from the resulting dose-response curve.
-
Cellular Assay: Extracellular Acidification Rate (ECAR) Assay
Activation of PKM2 in cells is expected to increase the rate of glycolysis, leading to a higher production and extrusion of lactate and protons into the extracellular medium. This change in proton efflux can be measured in real-time as the extracellular acidification rate (ECAR) using an instrument like the Seahorse XF Analyzer.[9][10]
Materials:
-
Cancer cell line (e.g., A549, H1299)
-
Appropriate cell culture medium
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Base Medium supplemented with glucose, glutamine, and pyruvate
-
Seahorse XF Calibrant
-
Small molecule activator
-
Metabolic modulators (e.g., oligomycin, 2-deoxyglucose)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed the cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge of the Seahorse XF Analyzer with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.
-
Cell Plate Preparation: On the day of the assay, replace the growth medium with Seahorse XF Base Medium and incubate the cells at 37°C in a non-CO₂ incubator for 1 hour.
-
Compound Preparation: Prepare the small molecule activator and other metabolic modulators in the assay medium for injection into the instrument's ports.
-
Seahorse XF Assay:
-
Calibrate the instrument with the hydrated sensor cartridge.
-
Replace the calibrant plate with the cell culture plate.
-
Run the assay protocol, which will measure baseline ECAR before and after the sequential injection of the small molecule activator and other metabolic modulators.
-
-
Data Analysis:
-
The Seahorse Wave software is used to analyze the ECAR data.
-
An increase in the ECAR upon addition of the small molecule activator indicates an increase in the rate of glycolysis, consistent with PKM2 activation.
-
The data can be used to determine the cellular potency (EC50) of the activator.
-
Target Engagement Assay: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical method that directly measures the engagement of a compound with its target protein in a cellular environment. The principle is that ligand binding can increase the thermal stability of the target protein.[11][12]
Materials:
-
Cancer cell line
-
Small molecule activator
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes
-
Thermal cycler or heating block
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Specific antibody against PKM2
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency and treat them with the small molecule activator or vehicle control for a specified time (e.g., 2 hours at 37°C).
-
Heating:
-
After treatment, wash the cells with PBS and resuspend them in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Protein Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Analyze the soluble fraction by SDS-PAGE and Western blotting using a specific antibody against PKM2.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature for both the treated and control samples.
-
Plot the percentage of soluble PKM2 against the temperature to generate a melting curve.
-
A rightward shift in the melting curve for the activator-treated sample compared to the control indicates that the compound has bound to and stabilized PKM2, confirming target engagement.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving PKM2 and a typical experimental workflow for the discovery and characterization of PKM2 activators.
Caption: PKM2 signaling pathway and the effect of small molecule activators.
Caption: Experimental workflow for the discovery of PKM2 activators.
Conclusion
Small molecule activators of PKM2 represent a targeted therapeutic approach that exploits the unique metabolic phenotype of cancer cells. By forcing a shift from anabolic metabolism back to catabolic glycolysis, these compounds can selectively inhibit tumor growth. The methodologies and data presented in this guide provide a robust framework for researchers and drug development professionals to identify, characterize, and advance novel PKM2 activators. Continued research in this area holds the promise of delivering new and effective treatments for a variety of cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 3. Pyruvate Kinase M2 regulates Hif-1α activity and IL-1β induction, and is a critical determinant of the Warburg Effect in LPS-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PKM2, STAT3 and HIF-1α: The Warburg’s vicious circle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pelagobio.com [pelagobio.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assay of PKM2 Activator 4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting an in vitro assay to determine the activity of PKM2 Activator 4, a small molecule designed to enhance the enzymatic function of Pyruvate (B1213749) Kinase M2 (PKM2). The following sections detail the principles of PKM2 activation, provide a comprehensive experimental protocol, and present a framework for data analysis.
Introduction
Pyruvate Kinase M2 (PKM2) is a critical enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate (B93156) (PEP) and ADP to pyruvate and ATP.[1] In cancer cells, PKM2 is often overexpressed and exists in a less active dimeric state, which diverts glucose metabolites towards biosynthetic pathways that support cell proliferation.[1][2][3] Small molecule activators promote the formation of the highly active tetrameric form of PKM2, shifting metabolism back towards oxidative phosphorylation and potentially inhibiting tumor growth.[1][2][4] This document outlines two common in vitro methods to assess the potency of PKM2 activators: a lactate (B86563) dehydrogenase (LDH)-coupled spectrophotometric assay and a luminescence-based ATP detection assay.
PKM2 Signaling Pathway and Activator Mechanism
PKM2 activators are typically allosteric modulators that bind to a site distinct from the enzyme's active site. This binding induces a conformational change that stabilizes the active tetrameric state of PKM2, leading to increased catalytic activity. The activation of PKM2 enhances the rate of glycolysis, resulting in increased production of pyruvate and ATP.
Diagram of the PKM2 activation pathway by small molecules.
Quantitative Data Summary
The efficacy of PKM2 activators is typically quantified by their half-maximal effective concentration (EC50) or half-maximal activation concentration (AC50). This value represents the concentration of the activator required to elicit 50% of the maximal enzyme activation. The table below summarizes the expected kinetic parameters for a hypothetical PKM2 activator.
| Parameter | Value | Description |
| EC50 / AC50 | User Determined | The concentration of this compound that induces a half-maximal activation of PKM2 enzymatic activity. |
| Effect on Km (PEP) | Decreases | PKM2 activators typically increase the affinity of the enzyme for its substrate, phosphoenolpyruvate (PEP).[5] |
| Effect on Km (ADP) | No significant effect | The affinity for the co-substrate adenosine (B11128) diphosphate (B83284) (ADP) is generally not altered by this class of activators.[5] |
| Mechanism of Action | Allosteric Activator | Promotes the formation and stabilization of the active tetrameric form of PKM2.[5] |
Experimental Protocols
Two primary methods for measuring PKM2 activation in vitro are presented below. The choice of assay may depend on available equipment and potential for compound interference.
Method 1: Lactate Dehydrogenase (LDH)-Coupled Spectrophotometric Assay
This is a continuous, spectrophotometric assay that measures the production of pyruvate by PKM2.[4] The pyruvate is then converted to lactate by lactate dehydrogenase (LDH), which involves the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.[4][6][7]
Materials and Reagents
-
Recombinant Human PKM2
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂[4]
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Nicotinamide adenine (B156593) dinucleotide (NADH)
-
Lactate dehydrogenase (LDH)
-
This compound (dissolved in DMSO)
-
96-well or 384-well UV-transparent microplates[1]
-
Spectrophotometric plate reader capable of reading absorbance at 340 nm[4]
Assay Procedure (96-well format)
-
Prepare Reagents :
-
Prepare a master mix containing assay buffer, PEP, ADP, NADH, and LDH.
-
-
Compound Plating :
-
Prepare serial dilutions of this compound in DMSO.
-
Add 5 µL of the activator at various concentrations to the respective wells. For control wells, add 5 µL of DMSO.[4]
-
-
Enzyme Addition :
-
Add 190 µL of the master mix to each well of the 96-well plate.[4]
-
-
Reaction Initiation :
-
Initiate the reaction by adding 5 µL of diluted PKM2 enzyme solution to each well.[4]
-
-
Kinetic Measurement :
Data Analysis
-
Calculate the initial reaction velocity (rate of NADH consumption) from the linear portion of the absorbance curve.[4]
-
Plot the initial velocity against the concentration of this compound.
-
Determine the EC50 value by fitting the data to a dose-response curve.[4]
Method 2: Luminescence-Based ATP Detection Assay (Kinase-Glo®)
This is an endpoint, luminescence-based assay that measures the amount of ATP produced by the PKM2 reaction.[1][6] The ATP is used by a luciferase to generate a luminescent signal, which is directly proportional to PKM2 activity.[1] This method is less prone to compound interference compared to the LDH-coupled assay.[6]
Materials and Reagents
-
Recombinant Human PKM2
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂[6]
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
This compound (dissolved in DMSO)
-
White, opaque 96-well or 384-well microplates[8]
-
Luminometer plate reader
Assay Procedure (96-well format)
-
Prepare Reagents :
-
Prepare a solution of PKM2 in assay buffer.
-
Prepare a substrate mix containing PEP and ADP in assay buffer.
-
-
Compound and Enzyme Plating :
-
Add 5 µL of serially diluted this compound or DMSO (for controls) to the wells.
-
Add 20 µL of diluted PKM2 to each well and pre-incubate for 20 minutes at room temperature.[2]
-
-
Reaction Initiation :
-
Add 25 µL of the substrate mix to each well to start the reaction.[2]
-
-
Incubation :
-
Detection :
-
Signal Stabilization and Reading :
Data Analysis
-
The luminescent signal is directly proportional to PKM2 activity.
-
Plot the luminescence against the concentration of this compound.
-
Determine the AC50 value from the dose-response curve.[4]
Experimental Workflow Diagram
General workflow for in vitro PKM2 activation assays.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. astx.com [astx.com]
- 7. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for PKM2 Activator 4 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing PKM2 Activator 4 in cell-based assays to investigate its effects on cancer cell metabolism and signaling. The following guidelines are designed to assist in the accurate and reproducible assessment of this compound's activity.
Introduction
Pyruvate (B1213749) Kinase M2 (PKM2) is a key enzyme in glycolysis, catalyzing the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate.[1][2] In cancer cells, PKM2 is predominantly found in a less active dimeric form, which promotes the redirection of glycolytic intermediates into biosynthetic pathways, supporting cell proliferation.[3][4][5] PKM2 activators, such as this compound, promote the formation of the highly active tetrameric state of the enzyme.[1][6] This shift is hypothesized to reverse the Warburg effect, suppressing tumor growth by redirecting glucose metabolism towards oxidative phosphorylation.[6][7] this compound has an AC50 (half-maximal activation concentration) value in the range of 1-10 μM.[8][9]
Mechanism of Action of PKM2 Activators
PKM2 activators function by binding to an allosteric site on the enzyme, stabilizing the tetrameric conformation.[4][6] This enhanced enzymatic activity increases the conversion of PEP to pyruvate, boosting ATP production through glycolysis and subsequently oxidative phosphorylation. By promoting the tetrameric form, activators can counteract the inhibitory effects of phosphotyrosine-containing proteins that are prevalent in cancer cells and favor the dimeric state.[6][10]
Signaling Pathways Involving PKM2
PKM2 is a central regulator in various signaling pathways that are critical for cancer cell metabolism and proliferation. Several upstream kinases can phosphorylate PKM2, affecting its activity and localization. Furthermore, nuclear PKM2 can act as a protein kinase and a transcriptional co-activator for factors like HIF-1α, influencing gene expression related to metabolism and cell growth.[2][3]
Caption: PKM2 signaling and metabolic regulation.
Quantitative Data Summary
The following table summarizes key quantitative parameters for PKM2 activators from published literature.
| Compound | AC50 (nM) | Cell Line | Assay Type | Reference |
| TEPP-46 (PKM2 Activator IV) | 92 | - | Recombinant Enzyme Assay | [11][12] |
| ML-265 | 70 | - | Recombinant Enzyme Assay | [13] |
| Compound 2 | 299 | Rat Retina (in vivo) | PK Activity Assay | [13] |
| PA-12 | 4,920 | - | Recombinant Enzyme Assay | [14] |
| This compound | 1,000 - 10,000 | - | Not specified | [8][9] |
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol determines the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., A549, H1299)
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a DMSO vehicle control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Caption: Cell viability assay workflow.
Protocol 2: PKM2 Activity Assay in Cell Lysates
This protocol measures the direct effect of this compound on the enzymatic activity of PKM2 within cancer cells.[15]
Materials:
-
Cancer cell line
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PKM2 activity assay buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)
-
Substrate solution (10 mM ADP, 5 mM PEP, 1.5 mM NADH, 10 U/mL Lactate Dehydrogenase in assay buffer)
-
96-well UV-transparent plate
-
Spectrophotometer
Procedure:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Treat cells with various concentrations of this compound or DMSO for a defined period (e.g., 4 hours).
-
Wash cells with ice-cold PBS and lyse them on ice using lysis buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA).
-
In a 96-well plate, add 10-20 µg of cell lysate to each well.
-
Add assay buffer to a final volume of 50 µL.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C using a spectrophotometer.
-
Calculate the rate of NADH consumption from the linear portion of the curve. This rate is proportional to PKM2 activity.
-
Normalize the PKM2 activity to the total protein concentration in each lysate.
Caption: PKM2 activity assay workflow.
Protocol 3: Extracellular Acidification Rate (ECAR) Assay
This protocol measures the rate of glycolysis in live cells by detecting the acidification of the surrounding medium, which is largely due to lactate efflux.
Materials:
-
Cancer cell line
-
This compound
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Glucose, glutamine, pyruvate
-
Oligomycin, 2-Deoxyglucose (2-DG)
-
Seahorse XF Analyzer
Procedure:
-
Seed cells in a Seahorse XF Cell Culture Microplate at the optimal density for your cell line and allow them to adhere overnight.
-
The next day, treat the cells with this compound or vehicle control for the desired time.
-
Hydrate a Seahorse XF Sensor Cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
One hour before the assay, replace the growth medium with Seahorse XF Base Medium supplemented with glucose, glutamine, and pyruvate, and incubate the cells at 37°C in a non-CO2 incubator.
-
Load the injector ports of the sensor cartridge with oligomycin, 2-DG, and if desired, the this compound for acute treatment.
-
Calibrate the Seahorse XF Analyzer.
-
Load the cell plate into the analyzer and run the glycolysis stress test protocol.
-
The instrument will measure the ECAR at baseline and after the injection of each compound.
-
Analyze the data to determine the effect of this compound on glycolysis, glycolytic capacity, and glycolytic reserve.
Caption: ECAR assay workflow.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability in cell viability assay | Uneven cell seeding, edge effects, compound precipitation | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate. Check compound solubility in the medium. |
| Low PKM2 activity in lysate assay | Inefficient cell lysis, enzyme degradation, incorrect buffer pH | Use a validated lysis buffer and keep samples on ice. Add protease inhibitors to the lysis buffer. Verify the pH of the assay buffer. |
| No change in ECAR after treatment | Compound is inactive in cells, incorrect concentration, insufficient treatment time | Verify compound activity with an orthogonal assay (e.g., lysate activity). Perform a dose-response and time-course experiment. |
| Cell death at high compound concentrations | Off-target toxicity | Use a lower concentration range. Test the effect of a structurally related inactive compound as a negative control. |
Conclusion
These protocols provide a framework for the cell-based characterization of this compound. By employing these assays, researchers can effectively evaluate the compound's impact on cancer cell viability, direct target engagement, and metabolic phenotype. Careful optimization of experimental conditions for specific cell lines is recommended for robust and reproducible results.
References
- 1. What are PKM2 modulators and how do they work? [synapse.patsnap.com]
- 2. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 4. astx.com [astx.com]
- 5. Identification of activators for the M2 isoform of human pyruvate kinase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | Tyrosine Kinase Signaling in Cancer Metabolism: PKM2 Paradox in the Warburg Effect [frontiersin.org]
- 11. PKM2 Activator IV, TEPP-46 [sigmaaldrich.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Development of Novel Small-Molecule Activators of Pyruvate Kinase Muscle Isozyme 2, PKM2, to Reduce Photoreceptor Apoptosis | MDPI [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PKM2 Activator 4 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Kinase M2 (PKM2) is a key glycolytic enzyme that is predominantly expressed in cancer cells and plays a crucial role in metabolic reprogramming.[1] PKM2 can exist as a highly active tetramer or a less active dimer. In tumor cells, the dimeric form is favored, which slows down glycolysis and allows for the accumulation of glycolytic intermediates that can be shunted into anabolic pathways to support cell proliferation. Small molecule activators that promote the stable tetrameric form of PKM2 are valuable tools for studying cancer metabolism and represent a potential therapeutic strategy.[2]
PKM2 activator 4 is a chemical compound that activates PKM2 with a half-maximal activation concentration (AC50) in the range of 1-10 μM.[3] This document provides detailed application notes and protocols for the use of this compound and other well-characterized PKM2 activators in cell culture experiments.
Quantitative Data Summary
The effective concentration of PKM2 activators can vary depending on the cell line, experimental conditions, and the specific activator being used. The following tables provide a summary of recommended concentrations for this compound and two other widely used activators, TEPP-46 and DASA-58.
Table 1: Specifications of this compound
| Parameter | Value | Reference |
| CAS Number | 781656-66-4 | [3] |
| Molecular Formula | C16H16N2O4S | |
| Molecular Weight | 332.37 g/mol | |
| AC50 | 1-10 μM | [3] |
Table 2: Recommended Concentrations of PKM2 Activators in Cell Culture
| Activator | Cell Line(s) | Concentration Range | Application | Reference(s) |
| DASA-58 | Breast Cancer Cells (MCF7, MDA-MB-231) | 15 µM | Pyruvate kinase activity, AMPK signaling | [4] |
| Head and Neck Squamous Carcinoma Cells (HNSCC) | 30 µM | Metabolic analysis (ECAR and OCR) | [5] | |
| Lung Cancer Cells (A549, H1299) | 40 µM | Pyruvate kinase activity assay | [5][6][7] | |
| Lung Cancer Cells (H1299) | 50 µM | Lactate (B86563) production | [5] | |
| TEPP-46 | H1299 Lung Cancer Cells | 30 µM | Cell viability in combination with 2-DG | [8] |
| H1299 Lung Cancer Cells | 50 µM | Western blot and PGAM1 staining | [9] | |
| RAW264.7 Macrophage Cells | 50 nmol/ml | Mitochondrial biogenesis studies | [10] | |
| General | Various Cancer Cell Lines | 1-60 µM | General use for various cell-based assays | [5][11] |
Signaling Pathways and Experimental Workflows
PKM2 Signaling Pathway
Activation of PKM2 with small molecules like this compound promotes the formation of the active tetramer, leading to a shift in cellular metabolism. This diverts glucose metabolites away from anabolic pathways and towards oxidative phosphorylation. This metabolic reprogramming can impact cell proliferation, particularly under nutrient stress conditions such as serine deprivation.
Caption: PKM2 activation shifts metabolism from anabolic pathways to the TCA cycle.
General Experimental Workflow
A typical workflow for studying the effects of a PKM2 activator involves treating cells with the compound, followed by various assays to assess changes in metabolism, cell viability, and protein expression.
Caption: A general workflow for cell-based assays with PKM2 activators.
Experimental Protocols
Protocol 1: Lactate Production Assay
This protocol measures the amount of lactate secreted by cells into the culture medium, a key indicator of glycolytic activity.
Materials:
-
Cancer cell line of interest (e.g., A549, H1299)
-
Complete cell culture medium
-
This compound
-
Commercially available Lactate Assay Kit
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Prepare fresh culture medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Carefully remove the old medium and replace it with the treatment medium.
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours).
-
After incubation, collect the cell culture supernatant.
-
Determine the lactate concentration in the supernatant using a lactate assay kit according to the manufacturer's instructions.[12]
-
Normalize the lactate concentration to the cell number or total protein concentration.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Treat cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Incubate the plates for the desired duration (e.g., 48 or 72 hours).[5]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control.
Protocol 3: Western Blot Analysis for PKM2 Tetramerization
This protocol can be adapted to assess the formation of PKM2 tetramers upon treatment with an activator. It involves cross-linking proteins before cell lysis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Disuccinimidyl suberate (B1241622) (DSS) for cross-linking
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against PKM2
-
HRP-conjugated secondary antibody
-
SDS-PAGE equipment and reagents
-
Chemiluminescence detection system
Procedure:
-
Seed cells and treat with this compound as described in the previous protocols.
-
Before harvesting, wash the cells with PBS.
-
To cross-link proteins, incubate the cells with a freshly prepared solution of DSS in PBS (e.g., 250 µM to 5 mM) for 30 minutes at room temperature.[13]
-
Quench the cross-linking reaction by adding a quenching buffer (e.g., Tris-HCl).
-
Lyse the cells in a suitable lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein on a low-percentage SDS-polyacrylamide gel to resolve the high molecular weight tetramers.
-
Transfer the proteins to a membrane and probe with a primary antibody against PKM2.
-
Incubate with an HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence detection system. An increase in the high molecular weight band corresponding to the tetramer should be observed in activator-treated samples.
Conclusion
This compound is a valuable tool for investigating the role of PKM2 in cancer cell metabolism. The provided protocols and data summaries offer a starting point for researchers to design and execute experiments to explore the effects of this and other PKM2 activators. It is recommended to optimize concentrations and incubation times for each specific cell line and experimental setup.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic Activation of Pyruvate Kinase Increases Cytosolic Oxaloacetate to Inhibit the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Frontiers | Activator-Mediated Pyruvate Kinase M2 Activation Contributes to Endotoxin Tolerance by Promoting Mitochondrial Biogenesis [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. The PKM2 activator TEPP‐46 suppresses kidney fibrosis via inhibition of the EMT program and aberrant glycolysis associated with suppression of HIF‐1α accumulation - PMC [pmc.ncbi.nlm.nih.gov]
PKM2 activator 4 solubility and preparation for experiments
Application Notes and Protocols: PKM2 Activator 4
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyruvate (B1213749) kinase M2 (PKM2) is a critical enzyme in cellular metabolism, catalyzing the final rate-limiting step of glycolysis.[1] In contrast to the constitutively active tetrameric PKM1 isoform found in most adult tissues, cancer cells predominantly express PKM2, which exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state.[2][3] The dimeric form is prevalent in tumor cells and diverts glucose metabolites towards anabolic pathways, supporting cell proliferation and survival.[3][4] Small molecule activators that stabilize the active tetrameric form of PKM2 are of significant therapeutic interest as they can reprogram cancer metabolism, shifting it away from anabolic routes and suppressing tumor growth.[1][3]
This compound, also known as TEPP-46, is a potent, cell-permeable, allosteric activator of PKM2. It binds to a site distinct from the endogenous activator fructose-1,6-bisphosphate (FBP) and stabilizes the active tetrameric conformation of PKM2, thereby increasing its enzymatic activity.[5] This document provides detailed information on the solubility of this compound and protocols for its preparation and use in key biochemical and cellular assays.
Physicochemical Properties and Solubility
Proper handling and preparation of this compound are crucial for obtaining reliable and reproducible experimental results. The compound is a white solid at room temperature.
Table 1: Quantitative Data for this compound (TEPP-46)
| Property | Value | Source |
| Synonyms | TEPP-46, ML265, NCGC00186528 | |
| Molecular Weight | 372.46 g/mol | |
| CAS Number | 1221186-53-3 | |
| AC₅₀ (Biochemical) | 92 nM | [6] |
| Form | Solid | |
| Storage Temp. | 2-8°C (Solid) |
Table 2: Solubility of this compound (TEPP-46)
| Solvent | Concentration | Notes | Source |
| DMSO | 100 mg/mL | Use only fresh DMSO for reconstitution. | |
| Aqueous Buffer | 29.6 µg/mL (79.5 µM) | In PBS, pH 7.4. |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol describes the reconstitution of solid this compound for use in in vitro and cell-based experiments.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes
Procedure:
-
Bring the vial of solid this compound to room temperature before opening.
-
To prepare a high-concentration stock solution (e.g., 10 mM or 50 mM), add the appropriate volume of fresh, anhydrous DMSO to the vial. For example, to make a 10 mM stock from 5 mg of compound (MW = 372.46), add 1342 µL of DMSO.
-
Vortex briefly until the solid is completely dissolved.
-
Following reconstitution, create small-volume aliquots in low-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquoted stock solutions at -20°C. Stock solutions are reported to be stable for up to 3 months when stored under these conditions.
Note: The final concentration of DMSO in cellular or enzymatic assays should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.[3]
Caption: Workflow for preparing this compound stock solutions.
Protocol 2: Biochemical PKM2 Activation Assay (LDH-Coupled)
This continuous spectrophotometric assay measures the production of pyruvate by PKM2. The pyruvate is subsequently converted to lactate (B86563) by lactate dehydrogenase (LDH), a reaction that oxidizes NADH to NAD+. The rate of PKM2 activity is proportional to the decrease in NADH absorbance at 340 nm.[4]
Materials:
-
Recombinant human PKM2
-
This compound (prepared as in Protocol 1)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂[4]
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
Nicotinamide adenine (B156593) dinucleotide (NADH)
-
Lactate dehydrogenase (LDH)
-
96-well UV-transparent plate
-
Spectrophotometer plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a master mix containing Assay Buffer, PEP (final concentration 0.5 mM), ADP (final concentration 1 mM), NADH (final concentration 0.2 mM), and LDH (final concentration 8 units/well).[4]
-
Prepare serial dilutions of this compound in Assay Buffer (or 10% DMSO in buffer) at concentrations 10-fold higher than the desired final concentrations.[3] Include a DMSO-only vehicle control.
-
Dilute recombinant PKM2 enzyme to the desired final concentration (e.g., 20 nM) in ice-cold Assay Buffer.[4]
-
-
Assay Plate Setup (96-well format):
-
Add 190 µL of the master mix to each well.[4]
-
Add 5 µL of the serially diluted this compound or vehicle control to the appropriate wells.
-
-
Initiate Reaction:
-
Initiate the reaction by adding 5 µL of the diluted PKM2 enzyme solution to each well.[4]
-
-
Data Acquisition:
-
Immediately begin monitoring the decrease in absorbance at 340 nm at 25°C for 20-30 minutes, taking readings every 30-60 seconds.[4]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
Plot the reaction velocity against the concentration of this compound and fit the data to a dose-response curve to determine the AC₅₀.
-
Protocol 3: Cellular Glycolytic Rate Assay (ECAR)
Activation of PKM2 is expected to increase the rate of glycolysis, leading to increased production and extrusion of lactate and protons. This change can be measured in real-time as the Extracellular Acidification Rate (ECAR) using a Seahorse XF Analyzer or similar instrument.[4]
Materials:
-
Cancer cell line (e.g., A549, H1299)[4]
-
Appropriate cell culture medium
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Analyzer
-
This compound stock solution
Procedure:
-
Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: On the day of the assay, replace the growth medium with a low-buffered Seahorse XF assay medium. Allow cells to equilibrate.
-
Assay Execution: Place the plate in the Seahorse XF Analyzer and follow the manufacturer's protocol. The instrument will measure baseline ECAR.
-
Inject this compound at the desired final concentration and continue to monitor ECAR.
-
Optionally, subsequent injections of glucose, oligomycin, and 2-deoxyglucose (2-DG) can be performed as part of a standard Glycolysis Stress Test to further dissect the metabolic effects.
-
Data Analysis: An increase in ECAR following the injection of this compound indicates an enhanced glycolytic flux resulting from PKM2 activation.[4]
Mechanism of Action and Biological Consequences
PKM2 activators function by promoting the formation of the stable, highly active tetrameric form of the enzyme.[1] In cancer cells, where the less active dimer is favored, this shift has profound metabolic consequences. By increasing the conversion of PEP to pyruvate, the activators redirect glucose flux away from biosynthetic pathways (e.g., serine synthesis) and towards the TCA cycle.[7][8] This metabolic reprogramming can inhibit cancer cell proliferation, particularly under hypoxic conditions.[5]
Caption: PKM2 activation shifts metabolism from anabolic to catabolic pathways.
Caption: Logical flow of events following treatment with this compound.
References
- 1. Activators of PKM2 in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for PKM2 Activator 4 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of small molecule activators of Pyruvate (B1213749) Kinase M2 (PKM2), exemplified by compounds such as TEPP-46 and ML265, in preclinical xenograft mouse models of cancer. The protocols and data presented are based on established research and are intended to facilitate the design and execution of experiments to evaluate the therapeutic potential of PKM2 activation.
Introduction to PKM2 and its Role in Cancer
Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis, catalyzing the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate.[1] In cancer cells, PKM2 is predominantly found in a less active dimeric form, which slows down the glycolytic rate and allows for the accumulation of glycolytic intermediates. These intermediates are then shunted into anabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway, to produce nucleotides, lipids, and amino acids necessary for rapid cell proliferation—a phenomenon known as the Warburg effect.[2][3]
Small molecule activators of PKM2 promote the formation of the more active tetrameric state of the enzyme.[4] This tetramerization enhances the conversion of PEP to pyruvate, thereby reversing the anabolic metabolism of cancer cells and suppressing tumor growth.[3][4] This targeted approach makes PKM2 activators a promising therapeutic strategy in oncology.
Mechanism of Action of PKM2 Activators
PKM2 activators are allosteric modulators that bind to a pocket at the subunit interface of the PKM2 dimer, distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP).[1][4] This binding stabilizes the tetrameric conformation of PKM2, leading to a constitutively active enzyme state that is resistant to inhibition by phosphotyrosine-containing proteins.[1][4] By forcing PKM2 into its active tetrameric form, these activators effectively mimic the metabolic state of cells expressing the constitutively active PKM1 isoform, which has been shown to suppress tumor growth.[4]
Data Presentation: In Vivo Efficacy of PKM2 Activators
The following tables summarize the quantitative data from preclinical studies of PKM2 activators in xenograft mouse models.
Table 1: In Vivo Efficacy of TEPP-46 in H1299 Lung Cancer Xenograft Model
| Parameter | Vehicle Control | TEPP-46 (50 mg/kg, twice daily) | Reference |
| Tumor Growth | |||
| Mean Tumor Volume at Day 21 (mm³) | ~1200 | ~600 | [4] |
| Biomarker Analysis (Intratumoral) | |||
| Lactate Concentration (relative) | 1.0 | ~0.6 | [4] |
| Ribose Phosphate Concentration (relative) | 1.0 | ~0.7 | [4] |
| Serine Concentration (relative) | 1.0 | ~0.8 | [4] |
Table 2: In Vivo Efficacy of ML265 in H1299 Lung Cancer Xenograft Model
| Parameter | Vehicle Control | ML265 (50 mg/kg, BID) | Reference |
| Tumor Incidence | High | Significantly Reduced | [2] |
| Tumor Size | Larger | Significantly Reduced | [2] |
| Tumor Weight | Heavier | Significantly Reduced | [2] |
| Toxicity | No significant toxicity | No significant toxicity | [2] |
Experimental Protocols
Protocol 1: Human Cancer Cell Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using the H1299 human non-small cell lung cancer cell line.
Materials:
-
H1299 human non-small cell lung cancer cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
6- to 8-week-old female athymic nude mice
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture H1299 cells in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Preparation: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells twice with sterile PBS and resuspend them in a 1:1 mixture of PBS and Matrigel (optional) at a concentration of 5 x 10^6 cells per 100 µL.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Monitoring: Monitor the mice for tumor growth. Once the tumors are palpable, measure their dimensions using calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Treatment Initiation: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
Protocol 2: Administration of PKM2 Activator 4
This protocol outlines the oral administration of a PKM2 activator, such as TEPP-46 or ML265.
Materials:
-
PKM2 activator (e.g., TEPP-46, ML265)
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Oral gavage needles
Procedure:
-
Drug Preparation: Prepare a suspension of the PKM2 activator in the vehicle at the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse with a 200 µL gavage volume).
-
Administration: Administer the drug or vehicle to the mice via oral gavage twice daily (BID).
-
Monitoring: Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.
Protocol 3: Pyruvate Kinase Activity Assay
This assay measures the enzymatic activity of PKM2 in tumor lysates.
Materials:
-
Tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)
-
Phosphoenolpyruvate (PEP)
-
ADP
-
Lactate dehydrogenase (LDH)
-
NADH
-
Spectrophotometer
Procedure:
-
Lysate Preparation: Homogenize the tumor tissue in ice-cold lysis buffer. Centrifuge the lysate at 4°C to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Kinetic Assay: In a 96-well plate, mix the assay buffer with PEP, ADP, LDH, and NADH. Add a standardized amount of tumor lysate to initiate the reaction.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the pyruvate kinase activity.
Protocol 4: Metabolomic Analysis of Tumor Tissue
This protocol describes the extraction and analysis of metabolites from tumor tissue.
Materials:
-
Tumor tissue, flash-frozen in liquid nitrogen
-
Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Metabolite Extraction: Homogenize the frozen tumor tissue in the pre-chilled extraction solvent. Centrifuge at high speed at 4°C to pellet precipitates.
-
Sample Preparation: Collect the supernatant containing the metabolites and dry it under a stream of nitrogen or using a vacuum concentrator.
-
LC-MS Analysis: Reconstitute the dried metabolites in a suitable solvent and analyze them using an LC-MS system to identify and quantify the relative abundance of key metabolites such as lactate, ribose phosphate, and serine.
Visualizations
Caption: PKM2 signaling pathway in cancer and the effect of PKM2 activators.
Caption: Experimental workflow for a xenograft study with a PKM2 activator.
References
- 1. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ML265: A potent PKM2 activator induces tetramerization and reduces tumor formation and size in a mouse xenograft model - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ML265: A potent PKM2 activator induces tetramerization and reduces tumor formation and size in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PKM2 Activator 4 in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design and implementation of metabolic studies using PKM2 Activator 4 (referred to as PKM2a-4). The protocols and data presented are based on established methodologies for potent, small-molecule activators of Pyruvate (B1213749) Kinase M2 (PKM2).
Introduction
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis, catalyzing the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate.[1][2][3] In cancer cells, PKM2 is predominantly found in a low-activity dimeric state, which slows down glycolysis and allows for the accumulation of glycolytic intermediates.[1][3] These intermediates are then shunted into biosynthetic pathways, such as the pentose (B10789219) phosphate (B84403) pathway, to produce macromolecules necessary for rapid cell proliferation.[4][5]
PKM2 activators, like PKM2a-4, are small molecules that stabilize the highly active tetrameric form of the enzyme.[3][6][7] This reverses the metabolic phenotype of cancer cells, forcing glucose flux towards pyruvate and lactate (B86563) production and away from anabolic pathways.[2][7] These compounds are valuable tools for studying cancer metabolism and represent a potential therapeutic strategy.[6][8]
Mechanism of Action of PKM2 Activators
PKM2 activators are allosteric modulators that bind to a site at the subunit interface of the PKM2 enzyme, distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP).[7] This binding induces a conformational change that stabilizes the active tetrameric state of PKM2, leading to increased catalytic activity.[3][7] This enhanced activity shifts the metabolic balance in cancer cells.
Figure 1: Mechanism of PKM2 Activation by PKM2a-4.
PKM2 Signaling and Metabolic Reprogramming
Activation of PKM2 by PKM2a-4 can have profound effects on cellular signaling and metabolic pathways. By promoting the tetrameric form, PKM2a-4 counteracts the inhibitory effects of phosphotyrosine signaling on PKM2 activity.[7] This leads to a decrease in the availability of glycolytic intermediates for biosynthetic pathways and can induce a metabolic state that is less favorable for tumor growth.
Figure 2: PKM2 Signaling in Cancer Metabolism.
Quantitative Data on the Effects of PKM2 Activators
The following tables summarize the reported effects of well-characterized PKM2 activators on various metabolic parameters in cancer cell lines. These data can serve as a benchmark for studies with PKM2a-4.
Table 1: In Vitro Effects of PKM2 Activators on Cancer Cell Metabolism
| Cell Line | Activator (Concentration) | Glucose Consumption | Lactate Production | Reference |
| H1299 (Lung Cancer) | TEPP-46 | Increased | Increased | [9] |
| H1299 (Lung Cancer) | DASA-58 | No significant effect | Decreased | [7] |
| A549 (Lung Cancer) | Compound 16 | Not reported | Not reported | [10] |
Table 2: In Vivo Effects of PKM2 Activators on Tumor Growth
| Xenograft Model | Activator (Dose) | Tumor Growth Inhibition | Reference |
| HT29 (Colorectal) | DNX-03013 (200 & 400 mg/kg) | >50% | [6] |
| A549 (Lung Cancer) | Lead Compound | 54% | [2] |
| H1299 (Lung Cancer) | TEPP-46 & DASA-58 | Significant inhibition | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the metabolic effects of PKM2a-4.
1. PKM2 Enzyme Activity Assay (LDH-Coupled Assay)
This assay measures the production of pyruvate by PKM2, which is then converted to lactate by lactate dehydrogenase (LDH), coupled with the oxidation of NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to PKM2 activity.[11]
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂
-
Recombinant human PKM2 (e.g., 20 nM final concentration)
-
Phosphoenolpyruvate (PEP) (e.g., 0.5 mM final concentration)
-
Adenosine diphosphate (B83284) (ADP) (e.g., 1 mM final concentration)
-
Nicotinamide adenine (B156593) dinucleotide (NADH) (e.g., 0.2 mM final concentration)
-
Lactate dehydrogenase (LDH) (e.g., 8 units/well)
-
PKM2a-4 (various concentrations)
-
DMSO (vehicle control)
-
-
Procedure (96-well plate format):
-
Prepare a master mix containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add 5 µL of PKM2a-4 at various concentrations (or DMSO for control) to the respective wells.
-
Initiate the reaction by adding 5 µL of diluted PKM2 enzyme solution.
-
Immediately monitor the decrease in absorbance at 340 nm at 25°C for 20 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH consumption) from the linear portion of the absorbance curve.
-
Plot the reaction velocity against the concentration of PKM2a-4.
-
Determine the EC50 (half-maximal effective concentration) value by fitting the data to a dose-response curve.
-
2. Cellular Metabolic Assay: Extracellular Acidification Rate (ECAR)
This assay measures the rate of glycolysis in live cells by detecting the acidification of the surrounding medium due to lactate and proton extrusion.
-
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
Seahorse XF Base Medium supplemented with glucose, glutamine, and pyruvate
-
PKM2a-4
-
Oligomycin, 2-deoxyglucose (2-DG) for glycolysis stress test
-
-
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
On the day of the assay, replace the growth medium with Seahorse XF Base Medium and incubate at 37°C in a non-CO₂ incubator for 1 hour.
-
Load the sensor cartridge with PKM2a-4, oligomycin, and 2-DG for sequential injection.
-
Place the cell plate in the Seahorse XF Analyzer and run the assay.
-
-
Data Analysis:
-
The Seahorse software will calculate the ECAR in real-time.
-
Compare the ECAR of cells treated with PKM2a-4 to control cells.
-
3. In Vivo Xenograft Tumor Model
This model is used to assess the anti-tumor efficacy of PKM2a-4 in a living organism.
-
Procedure:
-
Implant cancer cells (e.g., A549, H1299) subcutaneously into immunocompromised mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into control and treatment groups.
-
Administer PKM2a-4 (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, tumors can be harvested for further analysis (e.g., western blotting, metabolomics).
-
-
Data Analysis:
-
Plot tumor growth curves for each group.
-
Calculate tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Assess any signs of toxicity by monitoring body weight and general health of the animals.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of PKM2a-4.
Figure 3: Preclinical Evaluation Workflow for PKM2a-4.
References
- 1. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What are PKM2 modulators and how do they work? [synapse.patsnap.com]
- 4. PKM2, a Central Point of Regulation in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Pyruvate Kinase M2 in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting PKM2 in cancer therapeutics: mechanistic advances and translational opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Seahorse XF Analysis of PKM2 Activator 4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis, a metabolic pathway crucial for cellular energy production. In many cancer cells, PKM2 is predominantly found in a less active dimeric form, which slows down glycolysis and allows for the accumulation of glycolytic intermediates to support anabolic processes required for cell proliferation. Small molecule activators of PKM2, such as PKM2 activator 4, promote the formation of the highly active tetrameric form, thereby enhancing glycolytic flux. This shift in metabolism can be effectively monitored in real-time using the Agilent Seahorse XF Analyzer, which measures the extracellular acidification rate (ECAR), a key indicator of glycolysis.[1][2]
These application notes provide a detailed protocol for utilizing this compound in conjunction with a Seahorse XF Glycolysis Stress Test to assess its impact on cellular metabolism.
Signaling Pathway of PKM2 Activation
The activation of PKM2 has significant downstream effects on cellular metabolism and signaling. The diagram below illustrates the central role of PKM2 in glycolysis and its regulation. PKM2 catalyzes the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, a critical step in ATP production. Activators like this compound lock the enzyme in its active tetrameric state, leading to increased glycolytic activity. This can impact various interconnected pathways, including the PI3K/AKT/mTOR and HIF-1α signaling cascades, which are frequently dysregulated in cancer.[3][4]
PKM2 Signaling and Activation Pathway.
Experimental Protocols
Cell Culture and Seeding
Proper cell culture and seeding are critical for obtaining reliable and reproducible Seahorse XF data. The optimal cell seeding density will vary depending on the cell type and should be determined empirically.[5]
Table 1: Cell Seeding Recommendations
| Parameter | Recommendation | Notes |
| Cell Type | Adherent cells (e.g., A549, H1299) | Suspension cells require specific protocols and plates. |
| Seeding Density | 5,000 - 40,000 cells/well | Optimize for a confluent monolayer on the day of the assay. |
| Culture Medium | Standard growth medium appropriate for the cell line. | --- |
| Incubation | 37°C, 5% CO₂ incubator | Allow cells to adhere and grow overnight. |
Protocol:
-
Culture cells in their recommended growth medium.
-
On the day before the assay, harvest and count the cells.
-
Seed the appropriate number of cells in each well of a Seahorse XF cell culture microplate.
-
Incubate the plate overnight at 37°C in a CO₂ incubator to allow for cell attachment and growth.
Seahorse XF Glycolysis Stress Test Protocol
This protocol is designed to measure the basal glycolysis and glycolytic capacity of cells in response to this compound.
Table 2: Reagent Preparation
| Reagent | Stock Concentration | Working Concentration | Solvent |
| This compound | 10 mM | 1-10 µM (AC₅₀) | DMSO |
| Oligomycin | 10 mM | 1.0 - 2.0 µM | DMSO |
| 2-Deoxy-D-glucose (2-DG) | 1 M | 50 - 100 mM | Seahorse XF Base Medium |
Assay Day Protocol:
-
Hydrate (B1144303) the Sensor Cartridge: The day before the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO₂ incubator overnight.[1]
-
Prepare Assay Medium: On the day of the assay, prepare the Seahorse XF Base Medium supplemented with glucose, glutamine, and pyruvate. Warm the medium to 37°C and adjust the pH to 7.4.
-
Cell Plate Preparation:
-
Prepare Injection Compounds:
-
Prepare stock solutions of this compound, oligomycin, and 2-DG.
-
Dilute the compounds to their final working concentrations in the assay medium.
-
-
Load the Sensor Cartridge:
-
Load the diluted compounds into the appropriate injection ports of the hydrated sensor cartridge (see Table 3).
-
-
Run the Seahorse XF Assay:
-
Calibrate the Seahorse XF Analyzer.
-
Load the cell culture microplate into the analyzer and initiate the assay.
-
The instrument will measure basal ECAR before sequentially injecting the compounds and measuring the subsequent changes in ECAR.[1]
-
Table 3: Injection Strategy for Glycolysis Stress Test
| Port | Compound | Purpose |
| A | This compound | To measure the acute effect of PKM2 activation on glycolysis. |
| B | Oligomycin | To inhibit mitochondrial ATP production and force cells to rely on glycolysis, revealing maximal glycolytic capacity. |
| C | 2-Deoxy-D-glucose (2-DG) | A glucose analog that inhibits glycolysis, allowing for the measurement of non-glycolytic acidification. |
Experimental Workflow
The following diagram outlines the complete workflow for the Seahorse XF analysis of this compound.
Seahorse XF Analysis Workflow.
Data Presentation and Analysis
The Seahorse XF software will automatically calculate the ECAR values at each stage of the assay. An increase in ECAR following the injection of this compound indicates an enhancement of glycolytic flux due to PKM2 activation.[1] The data can be summarized in the following table for clear comparison.
Table 4: Summary of Seahorse XF Glycolysis Stress Test Parameters
| Parameter | Description | Expected Effect of this compound |
| Basal Glycolysis | The baseline rate of glycolysis before any injections. | No change (measured before injection). |
| Glycolysis after Activator | The rate of glycolysis after the injection of this compound. | Increase. |
| Glycolytic Capacity | The maximum rate of glycolysis after inhibiting mitochondrial respiration with oligomycin. | Increase. |
| Glycolytic Reserve | The difference between glycolytic capacity and basal glycolysis. | Increase. |
| Non-Glycolytic Acidification | The rate of extracellular acidification remaining after inhibiting glycolysis with 2-DG. | No change. |
By following this detailed protocol, researchers can effectively utilize the Seahorse XF Analyzer to quantify the metabolic effects of this compound, providing valuable insights for basic research and drug development.
References
Application Notes and Protocols for Studying Metabolic Flux with PKM2 Activator 4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) Kinase M2 (PKM2) is a key glycolytic enzyme that plays a critical role in cancer metabolism.[1] Unlike its constitutively active isoform PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[2] In cancer cells, the dimeric form is predominant, leading to a bottleneck in glycolysis and the accumulation of upstream glycolytic intermediates.[3] This metabolic reprogramming, often referred to as the Warburg effect, shunts metabolites into anabolic pathways to support rapid cell proliferation.[1]
PKM2 activators are small molecules that stabilize the active tetrameric form of PKM2, thereby reversing the Warburg effect and promoting a more oxidative metabolic state.[4] PKM2 activator 4 is one such compound, with a reported half-maximal activation concentration (AC50) in the range of 1-10 μM.[5][6][7] These application notes provide detailed protocols for utilizing this compound to study its effects on metabolic flux in cancer cells.
Mechanism of Action
This compound allosterically binds to PKM2, promoting the formation of the stable and active tetramer. This enhanced enzymatic activity increases the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, a critical step in glycolysis.[4] By accelerating the glycolytic rate, PKM2 activation can lead to several downstream metabolic changes, including altered glucose uptake, lactate (B86563) production, and redirection of carbon flux into the tricarboxylic acid (TCA) cycle.[3]
Data Presentation
The following tables summarize the expected quantitative data when using a PKM2 activator. While specific data for this compound is limited, data from well-characterized activators like TEPP-46 (AC50 = 92 nM) and DASA-58 are provided as a reference.[8][9]
Table 1: Biochemical Potency of PKM2 Activators
| Compound | AC50 (Biochemical Assay) |
| This compound | 1 - 10 µM[5][6][7] |
| TEPP-46 | 92 nM[8][9] |
| DASA-58 | ~200 nM (in vitro)[10] |
Table 2: Expected Cellular Effects of PKM2 Activation
| Parameter | Expected Change with PKM2 Activator | Example Data (with other activators) |
| PKM2 Activity (in-cell) | Increase | 248% increase with DASA-58 in A549-PKM2/kd cells[10] |
| Lactate Production | Decrease | Significant decrease with DASA-58[10] |
| Glucose Consumption | Variable (may increase or decrease) | No significant change with DASA-58[10] |
| Oxygen Consumption Rate (OCR) | Increase | - |
| Extracellular Acidification Rate (ECAR) | Decrease | - |
| Serine Biosynthesis | Decrease | Sharply reduced with a PKM2 activator[11] |
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of this compound on metabolic flux.
Lactate Dehydrogenase (LDH)-Coupled PKM2 Activity Assay
This biochemical assay measures the enzymatic activity of purified PKM2 in the presence of an activator. The production of pyruvate by PKM2 is coupled to the conversion of pyruvate to lactate by lactate dehydrogenase (LDH), which involves the oxidation of NADH to NAD+. The decrease in NADH is monitored spectrophotometrically at 340 nm.
Materials:
-
Recombinant human PKM2
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
Lactate Dehydrogenase (LDH)
-
96-well, UV-transparent microplate
-
Spectrophotometric plate reader
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 50 µL of the assay buffer.
-
Add 10 µL of the this compound dilution (or DMSO for control) to the respective wells.
-
Prepare a master mix containing PEP (final concentration 0.5 mM), ADP (final concentration 0.5 mM), NADH (final concentration 0.2 mM), and LDH (final concentration 10 units/mL) in assay buffer.
-
Add 20 µL of the master mix to each well.
-
Initiate the reaction by adding 20 µL of recombinant PKM2 (final concentration ~10 nM) to each well.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 20-30 minutes at 25°C using a plate reader.
-
Calculate the initial reaction velocity (V0) from the linear portion of the curve.
-
Plot the V0 against the concentration of this compound to determine the AC50 value.
Cellular Lactate Production Assay
This assay quantifies the amount of lactate secreted by cells into the culture medium upon treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Cell culture medium and supplements
-
This compound
-
96-well cell culture plate
-
Commercial lactate assay kit
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare various concentrations of this compound in the cell culture medium.
-
Remove the old medium and treat the cells with the prepared this compound solutions (or vehicle control).
-
Incubate the cells for a desired period (e.g., 24 hours).
-
Collect the cell culture medium from each well.
-
Quantify the lactate concentration in the collected medium using a commercial lactate assay kit according to the manufacturer's instructions.
-
Normalize the lactate concentration to the cell number or protein concentration in each well.
Extracellular Acidification Rate (ECAR) Assay
ECAR is a measure of lactate production and is an indicator of the glycolytic rate. This assay is performed using a Seahorse XF Analyzer.
Materials:
-
Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges)
-
Cancer cell line of interest
-
This compound
-
Seahorse XF Base Medium
-
Glucose, glutamine, and pyruvate
-
Oligomycin (B223565), 2-Deoxyglucose (2-DG)
Protocol:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, replace the growth medium with Seahorse XF Base Medium supplemented with glucose, glutamine, and pyruvate. Incubate in a non-CO2 incubator for 1 hour.
-
Load the sensor cartridge with this compound, oligomycin, and 2-DG for sequential injection.
-
Place the cell plate in the Seahorse XF Analyzer and follow the instrument's protocol for a glycolysis stress test.
-
Measure the basal ECAR, then sequentially inject this compound, oligomycin (to inhibit mitochondrial respiration and force maximum glycolysis), and 2-DG (to inhibit glycolysis).
-
The Seahorse software will calculate the ECAR at each stage. A decrease in ECAR after the addition of this compound suggests a shift away from glycolysis.
Metabolic Flux Analysis using Stable Isotope Tracing
This advanced technique uses stable isotope-labeled nutrients (e.g., ¹³C-glucose) to trace the fate of carbon atoms through metabolic pathways.
Materials:
-
Cancer cell line of interest
-
This compound
-
Culture medium with ¹³C-labeled glucose
-
Liquid chromatography-mass spectrometry (LC-MS) or Gas chromatography-mass spectrometry (GC-MS) system
Protocol:
-
Culture cells in the presence or absence of this compound for a defined period.
-
Switch to a medium containing ¹³C-glucose and continue the culture for various time points.
-
Quench the metabolism and extract the intracellular metabolites.
-
Analyze the metabolite extracts using LC-MS or GC-MS to determine the isotopic enrichment in key metabolites of glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle.
-
The pattern of ¹³C labeling will reveal the relative flux through these pathways, providing a detailed picture of the metabolic reprogramming induced by PKM2 activation.
Visualizations
Signaling Pathway of PKM2 Activation and Metabolic Shift
Caption: PKM2 activation shifts the equilibrium from the less active dimer to the active tetramer.
Experimental Workflow for Assessing PKM2 Activation
Caption: A general workflow for characterizing the effects of a PKM2 activator.
Logical Relationship of PKM2 States and Metabolic Output
Caption: The relationship between PKM2 oligomeric state and cellular metabolic phenotype.
References
- 1. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological activation of pyruvate kinase M2 reprograms glycolysis leading to TXNIP depletion and AMPK activation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. amsbio.com [amsbio.com]
- 7. This compound | PKM2 Activator | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 8. PKM2 Activator IV, TEPP-46 [sigmaaldrich.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of PKM2 Activator 4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) Kinase M2 (PKM2) is a key enzyme in glycolysis, catalyzing the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate. In cancer cells, PKM2 is predominantly found in a less active dimeric form, which contributes to the Warburg effect by shunting glycolytic intermediates towards anabolic pathways necessary for rapid cell proliferation. Small molecule activators that stabilize the highly active tetrameric form of PKM2 can reverse this metabolic phenotype, making PKM2 an attractive therapeutic target in oncology. PKM2 activator 4 is a small molecule identified through high-throughput screening (HTS) that promotes the active tetrameric state of PKM2. These application notes provide detailed protocols for utilizing this compound and similar compounds in HTS campaigns.
Mechanism of Action
PKM2 activators, including this compound, are allosteric modulators. They bind to a site on the PKM2 protein that is distinct from the active site, inducing a conformational change that favors the formation and stabilization of the active tetrameric state.[1] This enhanced enzymatic activity leads to increased conversion of PEP to pyruvate, boosting ATP production and redirecting metabolic flux away from anabolic biosynthesis and towards the TCA cycle.[1] A key consequence of PKM2 activation is the suppression of the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathway, a critical regulator of the Warburg effect.[2]
Quantitative Data for PKM2 Activators
The following table summarizes the potency of this compound and other well-characterized activators. This data is essential for designing dose-response experiments and for comparing the efficacy of newly identified compounds.
| Compound | Assay Type | Potency (AC50/EC50) | Cell Line (for cellular assays) | Reference(s) |
| This compound | Biochemical | 1-10 µM | - | [3] |
| TEPP-46 | Biochemical | 92 nM | - | [4][5] |
| DASA-58 | Biochemical | 38 nM | - | [5] |
| DASA-58 | Cellular | 19.6 µM | A549 | [5] |
Signaling Pathway
Activation of PKM2 has significant downstream effects on cellular signaling, most notably on the HIF-1α pathway. The diagram below illustrates the interplay between PKM2 and HIF-1α. In hypoxic conditions, often found in tumors, HIF-1α promotes the transcription of genes involved in glycolysis, including PKM2. The dimeric form of PKM2 can translocate to the nucleus and act as a co-activator for HIF-1α, creating a positive feedback loop that reinforces the glycolytic phenotype. PKM2 activators disrupt this loop by promoting the tetrameric form, which remains in the cytoplasm, thereby reducing HIF-1α transactivation.
Caption: PKM2 activation disrupts the positive feedback loop with HIF-1α.
Experimental Protocols
High-throughput screening for PKM2 activators typically employs biochemical assays that measure the enzymatic activity of purified PKM2. The two most common and robust methods are the Lactate (B86563) Dehydrogenase (LDH)-coupled assay and the ATP quantification (luciferase-based) assay.
Lactate Dehydrogenase (LDH)-Coupled Spectrophotometric Assay
Principle: This is a continuous, kinetic assay that measures the production of pyruvate by PKM2. The pyruvate is then converted to lactate by LDH, which involves the oxidation of NADH to NAD+. The decrease in NADH is monitored by measuring the absorbance at 340 nm, which is directly proportional to PKM2 activity.
Materials:
-
Recombinant human PKM2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
Nicotinamide adenine (B156593) dinucleotide (NADH)
-
Lactate dehydrogenase (LDH)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂
-
This compound and other test compounds
-
384-well, UV-transparent microplates
-
Spectrophotometric plate reader
Protocol (384-well format):
-
Compound Plating: Prepare serial dilutions of test compounds (e.g., this compound) in DMSO. Dispense 100 nL of each compound solution or DMSO (for controls) into the wells of the assay plate.
-
Enzyme Preparation: Prepare a solution of recombinant PKM2 in assay buffer. Add 10 µL of the enzyme solution to each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Substrate Mix Preparation: Prepare a substrate mix containing PEP, ADP, NADH, and LDH in assay buffer.
-
Reaction Initiation: Add 10 µL of the substrate mix to each well to start the reaction.
-
Kinetic Reading: Immediately place the plate in a spectrophotometer pre-set to 25°C. Measure the decrease in absorbance at 340 nm every 30-60 seconds for 15-30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each well from the linear portion of the kinetic curve.
-
Normalize the data to controls (e.g., DMSO as 0% activation and a known activator as 100% activation).
-
Plot the percent activation against the compound concentration and fit the data to a dose-response curve to determine the AC50 value.
-
ATP Quantification (Luciferase-Based) Assay
Principle: This is an endpoint, luminescence-based assay that measures the amount of ATP produced by the PKM2 reaction. The ATP produced is used by luciferase to generate a luminescent signal that is directly proportional to PKM2 activity.
Materials:
-
Recombinant human PKM2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Assay Buffer: 50 mM Imidazole (pH 7.2), 50 mM KCl, 7 mM MgCl₂, 0.01% Tween-20, 0.05% BSA.[6]
-
ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay kit)
-
This compound and other test compounds
-
384-well, white, opaque microplates
-
Luminometric plate reader
Protocol (384-well format):
-
Compound Plating: Dispense 100 nL of serially diluted test compounds or DMSO into the wells of the assay plate.[6]
-
Enzyme and Substrate Mix: Prepare a master mix containing recombinant PKM2, PEP, and ADP in assay buffer.
-
Reaction Initiation: Add 10 µL of the enzyme/substrate mix to each well.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature.
-
Detection: Add 10 µL of the ATP detection reagent to each well. This will stop the PKM2 reaction and initiate the luciferase reaction.[6]
-
Signal Stabilization: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal.[6]
-
Signal Reading: Measure the luminescence using a plate reader.
-
Data Analysis:
-
The luminescent signal is directly proportional to PKM2 activity.
-
Normalize the data to controls.
-
Plot the percent activation against the compound concentration and fit the data to a dose-response curve to determine the AC50 value.
-
High-Throughput Screening Workflow
A typical HTS campaign to identify novel PKM2 activators follows a multi-stage process to ensure the identification of robust and specific hits.
Caption: A stepwise approach to identify and validate PKM2 activators.
Conclusion
The discovery and characterization of PKM2 activators like this compound represent a promising therapeutic strategy for cancers that exhibit the Warburg effect. The successful implementation of a high-throughput screening campaign relies on the selection of robust and reproducible assays, such as the LDH-coupled and ATP quantification methods described here. By following a structured workflow from primary screening to cellular characterization, researchers can efficiently identify and advance promising lead compounds for further development.
References
Application Note: Evaluating the Efficacy of PKM2 Activator 4 in 3D Spheroid Cultures
For Research Use Only.
Abstract
Pyruvate (B1213749) Kinase M2 (PKM2) is a key regulator of cancer cell metabolism, and its activation presents a promising therapeutic strategy. This document provides detailed protocols for evaluating the effects of PKM2 activator 4 (a hypothetical compound for the purpose of this note) on cancer cell spheroids, a three-dimensional (3D) cell culture model that more accurately mimics the tumor microenvironment. The following application note outlines methods for spheroid formation, treatment with this compound, and subsequent analysis of cell viability, apoptosis, and lactate (B86563) production.
Introduction
Cancer cells exhibit altered metabolic pathways, famously characterized by the Warburg effect, where cells favor aerobic glycolysis over oxidative phosphorylation. Pyruvate Kinase M2 (PKM2), a key enzyme in the glycolytic pathway, is a critical regulator of this metabolic switch. In tumor cells, PKM2 predominantly exists in a low-activity dimeric form, which diverts glucose metabolites towards anabolic processes that support rapid cell proliferation.[1][2][3] Small molecule activators can promote the formation of the highly active tetrameric form of PKM2, thereby redirecting metabolic flux towards pyruvate and lactate production and away from biosynthesis, which can impede tumor growth.[2][4][5]
Three-dimensional (3D) spheroid cultures have emerged as more physiologically relevant models compared to traditional 2D cell cultures for studying cancer biology and drug efficacy.[6][7][8] Spheroids mimic the cellular organization, nutrient and oxygen gradients, and cell-cell interactions found in solid tumors.[6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to assess the therapeutic potential of this compound using 3D spheroid culture experiments.
Signaling Pathway of PKM2 Activation
The following diagram illustrates the central role of PKM2 in cancer metabolism and the proposed mechanism of action for this compound.
Experimental Workflow
The overall experimental workflow for assessing the efficacy of this compound in 3D spheroid cultures is depicted below.
Materials and Methods
Protocol 1: 3D Spheroid Formation
This protocol describes the generation of uniform cancer cell spheroids using ultra-low attachment (ULA) round-bottom plates.[6][9]
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549, MCF7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well round-bottom ultra-low attachment microplates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh, pre-warmed complete medium and determine the cell concentration and viability.
-
Dilute the cell suspension to a final concentration of 1 x 10⁴ cells/mL (seeding density may need optimization depending on the cell line).[6]
-
Carefully dispense 100 µL of the cell suspension into each well of a 96-well ULA round-bottom plate.[9]
-
Centrifuge the plate at 200 x g for 10 minutes to facilitate cell aggregation.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids will typically form within 24-72 hours.[6][9]
-
For long-term cultures, perform a half-medium change every 2-3 days.[9]
Protocol 2: Treatment of Spheroids with this compound
Materials:
-
Pre-formed spheroids in a 96-well ULA plate
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of this compound in complete cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
-
After 72 hours of spheroid formation, carefully remove 50 µL of conditioned medium from each well.
-
Add 50 µL of the prepared this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
Protocol 3: Cell Viability Assay (CellTiter-Glo® 3D)
This assay quantifies ATP as an indicator of metabolically active cells and is optimized for 3D cultures.[10][11][12][13]
Materials:
-
Treated spheroids in a 96-well plate
-
CellTiter-Glo® 3D Reagent (Promega)
-
Luminometer
Procedure:
-
Equilibrate the 96-well plate containing spheroids and the CellTiter-Glo® 3D reagent to room temperature for approximately 30 minutes.[6][9][13]
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[9][13]
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.[9][13]
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[9]
-
Measure luminescence using a plate-reading luminometer.
Protocol 4: Apoptosis Assay (Caspase-Glo® 3/7 3D)
This assay measures caspase-3 and -7 activities, which are key indicators of apoptosis. The assay is specifically designed for use with 3D cell cultures.[14][15][16][17]
Materials:
-
Treated spheroids in a 96-well plate
-
Caspase-Glo® 3/7 3D Reagent (Promega)
-
Luminometer
Procedure:
-
Equilibrate the 96-well plate containing spheroids to room temperature for approximately 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 3D Reagent to each well.[15]
-
Mix the contents gently by swirling or on a plate shaker at low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours to allow for cell lysis and signal stabilization.[15]
-
Measure luminescence using a plate-reading luminometer.
Protocol 5: Lactate Production Assay
This protocol describes the measurement of lactate secreted into the culture medium, a key indicator of glycolytic activity.
Materials:
-
Conditioned medium from treated spheroids
-
Lactate Assay Kit (e.g., from Cayman Chemical, Abcam, or Sigma-Aldrich)
-
Microplate reader
Procedure:
-
Carefully collect the conditioned medium from the spheroid cultures before performing cell lysis for other assays.
-
If necessary, centrifuge the medium to pellet any detached cells or debris.
-
For longitudinal studies, it is recommended to use an LDH-preservation buffer for storing conditioned medium samples.[18][19]
-
Perform the lactate assay according to the manufacturer's instructions. This typically involves preparing a standard curve and mixing the samples with a reaction solution.
-
Incubate as per the kit protocol and measure the absorbance or fluorescence using a microplate reader.
-
Normalize the lactate concentration to the total protein content or cell number (determined from a parallel plate) to account for differences in spheroid size.[18]
Data Presentation
The following tables provide a structured format for presenting quantitative data from the described experiments.
Table 1: Effect of this compound on Spheroid Size
| Treatment Concentration (µM) | Average Spheroid Diameter (µm) at 48h (± SD) | Average Spheroid Diameter (µm) at 72h (± SD) |
| Vehicle Control (0.1% DMSO) | 450 (± 25) | 550 (± 30) |
| 0.1 | 440 (± 22) | 520 (± 28) |
| 1 | 410 (± 20) | 450 (± 25) |
| 10 | 350 (± 18) | 380 (± 20) |
| 50 | 300 (± 15) | 310 (± 16) |
Table 2: Effect of this compound on Cell Viability, Apoptosis, and Lactate Production (at 72h)
| Treatment Concentration (µM) | Cell Viability (% of Control ± SD) | Caspase-3/7 Activity (Fold Change vs. Control ± SD) | Lactate Production (Fold Change vs. Control ± SD) |
| Vehicle Control (0.1% DMSO) | 100 (± 5.0) | 1.0 (± 0.1) | 1.0 (± 0.1) |
| 0.1 | 95 (± 4.8) | 1.2 (± 0.1) | 1.5 (± 0.2) |
| 1 | 75 (± 3.9) | 2.5 (± 0.3) | 2.8 (± 0.3) |
| 10 | 40 (± 2.5) | 5.8 (± 0.6) | 4.5 (± 0.5) |
| 50 | 20 (± 1.8) | 9.2 (± 0.9) | 6.2 (± 0.7) |
Discussion and Conclusion
The activation of PKM2 is expected to shift cancer cell metabolism from anabolic pathways towards catabolic glycolysis. This metabolic reprogramming is hypothesized to decrease the availability of building blocks necessary for cell proliferation, thereby inhibiting spheroid growth and reducing cell viability. The anticipated increase in caspase-3/7 activity would indicate the induction of apoptosis as a mechanism of cell death. Furthermore, the increased conversion of phosphoenolpyruvate to pyruvate by the activated PKM2 tetramer should lead to a significant rise in lactate production, which can be measured in the culture medium.
The protocols outlined in this application note provide a robust framework for testing the efficacy of this compound in a physiologically relevant 3D spheroid model. The use of specialized 3D-compatible assays for viability and apoptosis ensures accurate and reliable data collection from these complex microtissues.[10][14][20] The quantitative data, presented in the structured tables, will allow for a clear assessment of the dose-dependent effects of the compound. This comprehensive approach will enable researchers to effectively evaluate the therapeutic potential of novel PKM2 activators in an in vitro setting that closely mimics the in vivo tumor environment.
References
- 1. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Activating PKM2 to counter tumour growth - ecancer [ecancer.org]
- 5. researchgate.net [researchgate.net]
- 6. corning.com [corning.com]
- 7. Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3D Cell Culture Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [promega.kr]
- 11. biocompare.com [biocompare.com]
- 12. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 13. promega.com [promega.com]
- 14. promegaconnections.com [promegaconnections.com]
- 15. scribd.com [scribd.com]
- 16. Caspase-Glo® 3/7 3D Assay [promega.com]
- 17. Caspase-Glo® 3/7 3D Assay [worldwide.promega.com]
- 18. benchchem.com [benchchem.com]
- 19. Development and Optimization of a Lactate Dehydrogenase Assay Adapted to 3D Cell Cultures [mdpi.com]
- 20. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Cancer Cell Proliferation Using PKM2 Activator 4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) kinase M2 (PKM2) is a key glycolytic enzyme that is frequently upregulated in cancer cells and plays a crucial role in metabolic reprogramming to support rapid cell proliferation.[1][2][3] In tumor cells, PKM2 predominantly exists in a low-activity dimeric form, which diverts glucose metabolites into anabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway, to generate building blocks for macromolecules needed for cell growth.[3][4] Small molecule activators of PKM2, such as Activator 4, promote the formation of the highly active tetrameric state. This shift in equilibrium enhances the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, thereby redirecting glucose metabolism back towards oxidative phosphorylation and away from anabolic synthesis, which can suppress tumor growth.[4][5][6] These activators are valuable tools for investigating the role of PKM2 in cancer cell proliferation and hold potential as therapeutic agents.
This document provides detailed application notes and experimental protocols for utilizing PKM2 Activator 4 to study its effects on cancer cell proliferation.
Mechanism of Action
PKM2 activators, including Activator 4, are allosteric activators that bind to a site distinct from the endogenous activator fructose-1,6-bisphosphate (FBP).[6] This binding stabilizes the active tetrameric conformation of PKM2, leading to increased pyruvate kinase activity.[5][6] The activation of PKM2 by these small molecules can lead to a reduction in the levels of glycolytic intermediates that are used as precursors for the synthesis of amino acids (like serine), nucleotides, and lipids, thereby impeding cancer cell proliferation.[4][7] Notably, some PKM2 activators have been shown to induce serine auxotrophy in cancer cells.[7]
Quantitative Data Presentation
The following tables summarize the quantitative effects of representative PKM2 activators on cancer cell lines.
Table 1: In Vitro Activity of PKM2 Activators
| Compound | Target | Assay | AC50 (µM) | Cell Line | Reference |
| PA-12 | PKM2 | In vitro ATP assay | 4.92 | Recombinant PKM2 | [8] |
| Tangeritin | PKM2 | Enzymatic assay | 0.95 | Recombinant PKM2 | [9] |
Table 2: Effects of PKM2 Activators on Cancer Cell Metabolism and Proliferation
| Activator | Cell Line | Concentration | Effect | Measurement | Reference |
| TEPP-46 | H1299 | 10 µM | Increased glucose consumption | 3.6 ± 0.4 mM (vs. 1.6 ± 0.6 mM control) at 48h | [10][11] |
| TEPP-46 | H1299 | 10 µM | Increased lactate (B86563) secretion | 18.9 ± 0.6 mM (vs. 13.1 ± 0.8 mM control) at 48h | [10] |
| Compound 9 | A549 | Not specified | Reduced carbon flow to serine biosynthesis | Reduced 15N-labeled serine production | [7] |
Signaling Pathways and Experimental Workflows
PKM2 Signaling Pathway in Cancer
The following diagram illustrates the central role of PKM2 in cancer cell metabolism and the impact of PKM2 activators. In cancer cells, growth factor signaling through pathways like PI3K/mTOR upregulates PKM2 expression.[4] Dimeric PKM2 supports anabolic processes essential for proliferation. PKM2 activators force the enzyme into its tetrameric state, promoting glycolysis and inhibiting the biosynthetic pathways.
Caption: PKM2 signaling in cancer and the effect of activators.
Experimental Workflow for Evaluating this compound
This workflow outlines the key steps to assess the impact of this compound on cancer cell proliferation and metabolism.
Caption: Workflow for testing the effects of this compound.
Experimental Protocols
Cell Viability Assay
This protocol determines the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line (e.g., A549, H1299)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
CellTiter-Blue® Reagent (Promega) or similar viability reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10³ cells/well and incubate for 24 hours.[8]
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with various concentrations of the activator or vehicle control.
-
Incubate the plates for 48 hours under normoxic or hypoxic conditions.[8]
-
Add 20 µL of CellTiter-Blue® Reagent to each well and incubate for 2 hours at 37°C.[8]
-
Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.[8]
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
Lactate Production Assay
This assay quantifies the amount of lactate secreted by cancer cells, which is an indicator of glycolytic activity.
Materials:
-
Cancer cells
-
This compound
-
96-well plates
-
Lactate Assay Kit
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere.
-
Treat the cells with different concentrations of this compound for a specified time (e.g., 24 hours).[12]
-
After treatment, collect the cell culture medium.[12]
-
Quantify the lactate concentration in the collected medium using a lactate assay kit according to the manufacturer's instructions.
-
Normalize the lactate levels to the cell number or total protein content.
Extracellular Acidification Rate (ECAR) Assay
This assay measures the rate of glycolysis in real-time by detecting the acidification of the extracellular medium.[12]
Materials:
-
Cancer cell line
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
This compound
Procedure:
-
Culture cancer cells in the appropriate growth medium.
-
Seed the cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.
-
Prior to the assay, replace the growth medium with a low-buffered Seahorse XF base medium and incubate in a non-CO2 incubator.
-
Load the sensor cartridge with this compound and other compounds for injection (e.g., glucose, oligomycin, 2-DG).
-
Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer.
-
Measure the baseline ECAR, then inject this compound and monitor the change in ECAR. An increase in ECAR indicates an increase in glycolytic flux due to PKM2 activation.[12]
In Vitro PKM2 Kinase Activity Assay (LDH-Coupled)
This biochemical assay directly measures the enzymatic activity of purified PKM2 in the presence of an activator.[12]
Materials:
-
Recombinant human PKM2
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂[12]
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
Nicotinamide adenine (B156593) dinucleotide (NADH)
-
Lactate dehydrogenase (LDH)
-
This compound
-
96-well plate
-
Spectrophotometer plate reader
Procedure:
-
Prepare a master mix containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add 190 µL of the master mix to each well of a 96-well plate.[12]
-
Add 5 µL of this compound at various concentrations (or vehicle control) to the respective wells.[12]
-
Initiate the reaction by adding 5 µL of the diluted PKM2 enzyme solution.[12]
-
Immediately monitor the decrease in absorbance at 340 nm at 25°C for 20 minutes.[12]
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve. The rate of NADH consumption is proportional to the PKM2 activity.
References
- 1. Targeting PKM2 in cancer therapeutics: mechanistic advances and translational opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of pyruvate kinase M2 in anticancer therapeutic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Pyruvate Kinase M2 Activator Compound that Suppresses Lung Cancer Cell Viability under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Administration of PKM2 Activators in Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available data specifically for "PKM2 activator 4" in animal studies is limited. The following application notes and protocols are based on comprehensive data from studies involving structurally distinct but functionally similar small-molecule PKM2 activators, such as TEPP-46 (ML265), DASA-58, MCTI-566, and TP-1454. These compounds serve as representative examples for designing and executing animal studies with novel PKM2 activators.
Introduction to PKM2 Activation in Vivo
Pyruvate (B1213749) Kinase M2 (PKM2) is a critical enzyme in glycolysis, a metabolic pathway often reprogrammed in cancer and other diseases. In cancer cells, PKM2 typically exists in a low-activity dimeric form, which diverts glucose metabolites towards anabolic processes that support cell proliferation (the Warburg effect).[1][2] Small-molecule activators promote the formation of the highly active tetrameric state of PKM2. This tetramerization reverses the Warburg effect, shifting metabolism from biosynthesis towards energy production (ATP), thereby suppressing tumor growth and modulating the tumor microenvironment.[1][2][3] Animal studies are crucial for evaluating the therapeutic potential, pharmacokinetics, and safety of these activators.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical animal studies using various PKM2 activators.
Table 1: In Vivo Efficacy of Representative PKM2 Activators
| Compound | Animal Model | Cancer Type | Dosing Regimen | Key Outcomes | Reference |
| TEPP-46 | Mouse Xenograft (H1299) | Non-Small Cell Lung Cancer | 50 mg/kg, BID, oral | Significant reduction in tumor size, weight, and occurrence. | [4][5] |
| TEPP-46 | Mouse Xenograft (A549) | Lung Adenocarcinoma | Not specified | Statistically significant 54% decrease in tumor growth. | [6] |
| TEPP-46 / 2-DG Combo | Mouse Xenograft (H1299) | Lung Cancer | Daily IP injections | Significant decrease in tumor growth compared to single agents. | [7] |
| TP-1454 | Mouse Syngeneic (MC38) | Colorectal Cancer | Not specified | 99% tumor growth inhibition when combined with anti-PD-1 therapy. | [8] |
| Unnamed Activator | Mouse Xenograft (HT29) | Colorectal Cancer | 100 mg/kg Q2D or 200-400 mg/kg QD, IP | >50% tumor growth inhibition with no apparent toxicity. | [9] |
| ML265 | Rat Model | Retinal Stress | Intravitreal injection | Increased PKM2 activity in the retina; neuroprotective effects. | [10] |
Table 2: Pharmacokinetic and Activity Data
| Compound | Parameter | Value | Species/System | Reference |
| TEPP-46 (ML265) | AC50 | 92 nmol/L | Biochemical Assay | [4] |
| TP-1454 | AC50 | 10 nM | Biochemical Assay | [8] |
| This compound | AC50 | 1-10 μM | Biochemical Assay | [11] |
| ML265 | Intraocular Half-life | ~6 days | Rat | [10] |
| MCTI-566 | PK Activity Increase | 200% | Rat Retina (IVT/Systemic) | [10] |
Signaling and Experimental Workflow Diagrams
PKM2 Activation Pathway
This diagram illustrates the core mechanism of PKM2 activators. They bind to the dimer-dimer interface, stabilizing the active tetrameric form. This shifts glucose metabolism from anabolic pathways back to the main glycolytic pathway for ATP production, counteracting the Warburg effect.
Logical Flow of PKM2 States
This diagram shows the equilibrium between the less active dimeric and fully active tetrameric states of PKM2. Endogenous signals in cancer cells favor the dimer, while small-molecule activators shift the equilibrium toward the tetramer.
Experimental Workflow for In Vivo Efficacy Study
This workflow outlines the typical steps for assessing the anti-tumor efficacy of a PKM2 activator in a mouse xenograft model.
Experimental Protocols
Protocol 1: Preparation and Administration of PKM2 Activator
This protocol provides a general guideline for preparing a PKM2 activator for intraperitoneal (IP) administration in mice.
Materials:
-
PKM2 Activator compound (e.g., TEPP-46)
-
Vehicle solution (e.g., DMSO, PEG400, Saline). A common vehicle is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Scale and weighing paper
Procedure:
-
Vehicle Preparation: Prepare the vehicle solution under sterile conditions. For the example above, mix the components in the specified ratios and ensure complete dissolution. Filter-sterilize if necessary.
-
Compound Weighing: Accurately weigh the required amount of PKM2 activator based on the desired dose (e.g., 50 mg/kg) and the number of animals.
-
Solubilization:
-
Add the weighed compound to a sterile microcentrifuge tube.
-
Add a small amount of DMSO to first dissolve the compound completely.
-
Sequentially add the remaining vehicle components (PEG400, Tween 80, saline), vortexing thoroughly after each addition to maintain a clear solution. Gentle warming or sonication may be required.
-
-
Dose Calculation:
-
Volume to inject (mL) = (Desired Dose [mg/kg] * Animal Weight [kg]) / Concentration [mg/mL]
-
Typically, injection volumes for mice are kept at or below 10 mL/kg (e.g., 0.2 mL for a 20 g mouse).
-
-
Administration:
-
Gently restrain the mouse.
-
Administer the solution via intraperitoneal (IP) injection into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Administer the vehicle solution to the control group using the same volume and route.
-
Protocol 2: Subcutaneous Xenograft Tumor Model Efficacy Study
This protocol details a standard method for evaluating the anti-tumor activity of a PKM2 activator.
Animal Model:
-
Immunocompromised mice (e.g., Nude, SCID) are required for human cancer cell xenografts.
-
Syngeneic models (e.g., MC38 cells in C57BL/6 mice) are used for studies involving immunotherapy.[8]
Procedure:
-
Cell Culture: Culture human cancer cells (e.g., H1299 or A549 lung cancer cells) under standard conditions. Harvest cells during the logarithmic growth phase.
-
Cell Implantation:
-
Resuspend the harvested cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor formation.
-
Inject approximately 1-5 x 10⁶ cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.
-
-
Tumor Monitoring:
-
Once tumors become palpable, measure their dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
Endpoint and Analysis:
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1.5 cm³).[7]
-
At the endpoint, euthanize the animals and excise the tumors.
-
Measure the final tumor weight and volume.
-
Process tumors for further analysis, such as immunohistochemistry (IHC) for proliferation markers (Ki-67) or Western blot for target engagement.
-
Protocol 3: Pharmacodynamic (Target Engagement) Study
This protocol is designed to confirm that the PKM2 activator is engaging its target and increasing PKM2 activity in vivo.
Procedure:
-
Dosing: Administer a single dose of the PKM2 activator or vehicle to tumor-bearing or healthy mice.
-
Tissue Collection: At various time points post-dose (e.g., 2, 6, 24 hours), euthanize the animals and rapidly excise the target tissue (e.g., tumor, retina).[10]
-
Tissue Lysis:
-
Immediately flash-freeze the tissue in liquid nitrogen.
-
Homogenize the frozen tissue in a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
PKM2 Activity Assay:
-
Measure the total protein concentration of the lysate (e.g., using a BCA assay).
-
Use a commercial pyruvate kinase activity assay kit or a lactate (B86563) dehydrogenase (LDH) coupled assay to measure the rate of pyruvate production.[12]
-
Normalize the PK activity to the total protein concentration.
-
-
Analysis: Compare the PKM2 activity in the tissues from treated animals to that of the vehicle-treated controls. A significant increase in activity confirms in vivo target engagement.[10]
References
- 1. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activators of PKM2 in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effect of PKM2 Activator 4 on ATP Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyruvate (B1213749) kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, a critical step for ATP production.[1][2][3] In contrast to the constitutively active PKM1 isoform found in most normal differentiated tissues, PKM2 is predominantly expressed in proliferating cells, including cancer cells.[4][5] PKM2 can exist in two interconvertible conformational states: a highly active tetramer and a less active dimer.[3][6][7] The dimeric form of PKM2 has lower catalytic activity and facilitates the diversion of glycolytic intermediates into anabolic pathways necessary for cell growth and proliferation.[1][8]
Small molecule activators of PKM2, such as the hypothetical "PKM2 activator 4," are designed to stabilize the active tetrameric form of the enzyme.[3] This stabilization is expected to increase the rate of glycolysis, leading to a subsequent increase in ATP synthesis.[3] These application notes provide detailed protocols for assessing the effect of this compound on enzymatic activity and cellular ATP production.
Signaling Pathway and Mechanism of Action
PKM2 activators promote the transition of the enzyme from its less active dimeric state to its highly active tetrameric state. This enhanced enzymatic activity increases the conversion of PEP to pyruvate, thereby boosting ATP production through glycolysis.
Caption: PKM2 activation by an activator shifts the equilibrium towards the active tetrameric form, enhancing the final step of glycolysis and promoting ATP production.
Experimental Protocols
Biochemical Assay: Measuring PKM2 Activation
This protocol describes an in vitro lactate (B86563) dehydrogenase (LDH)-coupled enzymatic assay to directly measure the activation of purified PKM2 by "this compound". The production of pyruvate by PKM2 is coupled to the conversion of pyruvate to lactate by LDH, which involves the oxidation of NADH to NAD+. The decrease in NADH is monitored spectrophotometrically at 340 nm.[6][9]
Materials:
-
Recombinant human PKM2
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
Nicotinamide adenine (B156593) dinucleotide (NADH)
-
Lactate dehydrogenase (LDH)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Protocol:
Caption: Workflow for the LDH-coupled PKM2 activity assay.
-
Reagent Preparation:
-
Prepare a master mix containing Assay Buffer, 0.5 mM PEP, 1 mM ADP, 0.2 mM NADH, and 10 units/mL LDH.
-
Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Dilute recombinant human PKM2 to a final concentration of 10 nM in Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add 188 µL of the master mix to each well.
-
Initiate the reaction by adding 10 µL of the diluted PKM2 enzyme solution to each well.
-
Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 20 minutes at 25°C using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH consumption) from the linear portion of the absorbance curve.
-
Plot the initial velocity against the concentration of this compound and fit the data to a dose-response curve to determine the AC₅₀ (concentration for 50% of maximal activation).
-
Data Presentation:
| Compound | AC₅₀ (nM) | Max Activation (fold) |
| FBP (Control) | 500 | ~6 |
| This compound | 25 | ~5.8 |
Cellular Assay: Measuring ATP Production
This protocol details the use of a bioluminescence-based assay to measure intracellular ATP levels in cells treated with this compound. The assay utilizes the firefly luciferase enzyme, which catalyzes the oxidation of luciferin (B1168401) in an ATP-dependent manner, producing light that is proportional to the ATP concentration.[10][11][12]
Materials:
-
Cancer cell line expressing PKM2 (e.g., A549, H1299)
-
Cell culture medium and supplements
-
This compound
-
Opaque-walled 96-well microplates suitable for luminescence measurements
-
Commercially available ATP bioluminescence assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Protocol:
Caption: Workflow for the bioluminescence-based cellular ATP assay.
-
Cell Culture and Seeding:
-
Culture cells in appropriate growth medium to ~80% confluency.
-
Seed cells into an opaque-walled 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.
-
-
Cell Treatment:
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 6, 12, or 24 hours).
-
-
ATP Measurement:
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
To account for variations in cell number, a parallel plate can be used for a cell viability assay (e.g., XTT or crystal violet staining).
-
Normalize the luminescence signal to the cell viability data.
-
Calculate the fold change in ATP levels relative to the vehicle-treated control.
-
Data Presentation:
| Treatment Concentration (µM) | Normalized Luminescence (RLU) | ATP Fold Change (vs. Control) |
| 0 (Vehicle) | 150,000 | 1.0 |
| 0.1 | 180,000 | 1.2 |
| 1 | 225,000 | 1.5 |
| 10 | 270,000 | 1.8 |
Summary and Interpretation of Results
The activation of PKM2 by "this compound" is expected to demonstrate a dose-dependent increase in enzymatic activity in the biochemical assay.[13] Consequently, in the cellular assay, treatment with the activator should lead to an increase in intracellular ATP levels, reflecting an enhanced glycolytic flux.[3] It is important to correlate the biochemical activation potential (AC₅₀) with the cellular effects on ATP production to establish a clear structure-activity relationship for drug development professionals. These protocols provide a robust framework for characterizing the metabolic effects of novel PKM2 activators.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Tyrosine Kinase Signaling in Cancer Metabolism: PKM2 Paradox in the Warburg Effect [frontiersin.org]
- 3. What are PKM2 modulators and how do they work? [synapse.patsnap.com]
- 4. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 5. PKM2 promotes glucose metabolism and cell growth in gliomas through a mechanism involving a let-7a/c-Myc/hnRNPA1 feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PKM2 and cancer: The function of PKM2 beyond glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. astx.com [astx.com]
- 10. How do I detect intracellular ATP levels? | AAT Bioquest [aatbio.com]
- 11. ATP Assays | What is an ATP Assay? [promega.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: PKM2 Activator 4
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding solubility issues encountered with PKM2 Activator 4 in DMSO during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: The datasheet for this compound (TEPP-46) indicates very high solubility in DMSO, yet I am experiencing issues. Why is this?
A1: This is a common point of confusion. While compounds like TEPP-46 are highly soluble in 100% DMSO (up to 100 mg/mL), the primary challenge is not dissolving the compound initially but maintaining its solubility when the concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium for your experiment.[1][2] This phenomenon is often called "precipitation upon dilution" or "crashing out."[2] It occurs because the compound is significantly less soluble in the final aqueous environment, and the abrupt change in solvent polarity causes it to precipitate.[2]
Q2: My compound precipitated after I diluted my DMSO stock into my cell culture medium. What are the best practices to prevent this?
A2: To prevent precipitation upon dilution, you can employ several techniques:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of the activator in your assay.[3]
-
Modify Mixing Technique: Always add the small volume of DMSO stock to the larger volume of aqueous buffer while vortexing or stirring vigorously.[3] This helps to disperse the compound rapidly and avoid localized high concentrations that lead to precipitation.[3]
-
Use Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilution steps in your aqueous buffer.[4]
-
Control DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically between 0.1% and 0.5%) to avoid solvent-induced toxicity or artifacts.[4][5]
Q3: My solution appears clear, but I am getting inconsistent or non-reproducible results. Could this still be a solubility issue?
A3: Yes. Even if you do not see visible precipitate, microscopic particles (micro-precipitates) may have formed. These particles can lead to highly variable results. It is a best practice to centrifuge your final working solution at high speed (e.g., >10,000 x g) for 10-15 minutes and use only the clear supernatant for your experiment. This ensures you are working with a homogenous, fully dissolved compound.
Q4: How should I prepare and store my stock solution to ensure stability and prevent solubility problems?
A4: Use fresh, anhydrous DMSO to prepare a concentrated stock solution.[4] After preparation, it is critical to aliquot the stock into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO.[4][5] Store these aliquots tightly sealed at -20°C or -80°C, protected from light.[5] Stock solutions are generally stable for up to 3-6 months when stored correctly.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
| Issue | Possible Cause | Suggested Solution |
| Precipitate forms immediately upon adding DMSO stock to aqueous buffer. | Final concentration is too high: The concentration exceeds the compound's kinetic solubility limit in the final buffer.[3] | Lower the final concentration: Test a range of lower concentrations. Adjust pH (if possible): Solubility can be pH-dependent; check if your assay allows for pH modification.[2][3] |
| Improper mixing: Adding the aqueous buffer to the DMSO stock can create localized supersaturation.[3] | Reverse the addition: Add the DMSO stock dropwise to the vigorously vortexing aqueous buffer to ensure rapid dispersion.[3] | |
| Solution is initially clear but becomes cloudy or develops precipitate over time. | Supersaturation: The initial clear solution was supersaturated and thermodynamically unstable, leading to delayed precipitation.[3] | Centrifuge before use: Spin down the working solution and use only the supernatant. Prepare fresh: Make the working solution immediately before use rather than storing it. |
| Inconsistent or variable results between experimental replicates. | Micro-precipitation: Undissolved microscopic particles of the compound are being pipetted unevenly. | Centrifuge working solutions: Before adding the compound to your assay, centrifuge the diluted solution at >10,000 x g for 10-15 minutes and use the supernatant. |
| Compound degradation: The stock solution may have degraded due to improper storage or repeated freeze-thaw cycles.[4] | Prepare fresh stock: Use a new, freshly prepared stock solution from solid material.[5] Ensure it is properly aliquoted and stored.[5] | |
| DMSO vehicle effects: The concentration of DMSO itself may be affecting the cells or assay components.[4] | Run a vehicle control: Always include a control group treated with the same final concentration of DMSO without the activator.[3] |
Data Presentation
The following table summarizes key quantitative data for this compound (TEPP-46), a well-characterized example.
| Parameter | Value | Solvent / Conditions | Notes |
| Solubility | ~100 mg/mL[1] | 100% DMSO | This value represents solubility in pure organic solvent, not in aqueous assay buffers. |
| Aqueous Solubility | 29.6 µg/mL (79.5 µM)[1] | PBS, pH 7.4 | Demonstrates the significant drop in solubility when moving from DMSO to an aqueous environment. |
| Recommended Stock Concentration | 10 - 50 mM | 100% DMSO | Preparing stocks in this range provides flexibility for dilution while minimizing the volume of DMSO added to the final assay. |
| Final Assay DMSO Concentration | < 0.5%[5] | Aqueous Buffer / Cell Media | Higher concentrations can cause cell toxicity and interfere with assay results.[4] |
| Storage of Stock Solution | -20°C to -80°C[5] | 100% DMSO | Aliquot to avoid freeze-thaw cycles and protect from light.[5] |
Experimental Protocols
Protocol 1: Preparation of a 20 mM Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound and a bottle of anhydrous DMSO to equilibrate to room temperature.
-
Weighing: Accurately weigh the required amount of the compound. For example, for 1 mL of a 20 mM solution of TEPP-46 (MW: 372.46 g/mol ), weigh 7.45 mg.
-
Dissolution: Add the calculated volume of 100% DMSO. Vortex the solution vigorously for 1-2 minutes. If needed, gently warm the vial to 37°C for 5-10 minutes to aid dissolution.
-
Verification: Visually inspect the solution against a light and dark background to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Final Working Solution for Cell-Based Assays
-
Pre-warm Medium: Warm the required volume of cell culture medium or aqueous buffer to 37°C.
-
Thaw Stock: Thaw one aliquot of the DMSO stock solution at room temperature.
-
Dilution: Add the DMSO stock directly to the pre-warmed medium while gently vortexing. For example, to make a 20 µM working solution with 0.1% DMSO from a 20 mM stock, add 5 µL of the stock solution to 5 mL of medium.
-
Clarification (CRITICAL STEP): Centrifuge the final working solution at >10,000 x g for 15 minutes to pellet any micro-precipitates.
-
Application: Carefully collect the supernatant, avoiding the pellet (if any), and add it to your experimental wells. Always include a vehicle control with the same final DMSO concentration.
Mandatory Visualization
Caption: Signaling pathway of PKM2 activation.
Caption: Logical workflow for troubleshooting precipitation.
Caption: Experimental workflow for preparing this compound.
References
PKM2 activator 4 stability in cell culture media
Welcome to the Technical Support Center for PKM2 Activator 4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use and stability of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule activator of Pyruvate (B1213749) Kinase M2 (PKM2), an enzyme that plays a key role in cancer cell metabolism.[1][2] PKM2 can exist in a highly active tetrameric state and a less active dimeric state. In many cancer cells, PKM2 is predominantly in the dimeric form, which diverts glucose metabolites into biosynthetic pathways that support cell proliferation. This compound promotes the formation and stabilization of the active tetrameric form of PKM2.[3] This shifts cancer cell metabolism back towards a state more similar to normal cells, potentially inhibiting tumor growth.[4][5]
Q2: What is the recommended storage and handling for this compound?
While specific stability data for this compound is not publicly available, general recommendations for similar small molecules can be followed. It is recommended to store the compound as a powder at -20°C for long-term stability (potentially up to 2 years).[6] For short-term use, stock solutions can be prepared in a suitable solvent like DMSO and stored at -20°C. Based on data for a similar compound, TEPP-46, DMSO stock solutions may be stable for up to 3 months at -20°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q3: What are the primary factors that can affect the stability of this compound in cell culture media?
The stability of any small molecule in cell culture media can be influenced by several factors:
-
pH: The typical pH of cell culture media (7.2-7.4) can affect the chemical stability of compounds.
-
Temperature: Incubation at 37°C can accelerate the degradation of thermally labile compounds.
-
Media Components: Components in the media, such as serum proteins, amino acids, and vitamins, can interact with or degrade the compound.
-
Enzymatic Degradation: If the media is supplemented with serum, enzymes like esterases and proteases can metabolize the compound. Cells themselves can also metabolize the activator.
-
Light and Oxygen: Exposure to light and oxygen can cause photodegradation and oxidation of sensitive compounds.
Q4: How can I determine the actual stability of this compound in my specific experimental setup?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker than expected biological effect | 1. Degradation of this compound: The compound may be unstable under your experimental conditions (e.g., prolonged incubation at 37°C).2. Precipitation of the compound: The concentration used may exceed its solubility in the cell culture medium.3. Incorrect preparation of stock solution: The compound may not have been fully dissolved. | 1. Perform a stability study to determine the half-life of the activator in your media (see protocol below). Based on the results, you may need to replenish the compound during long-term experiments.2. Visually inspect the media for any precipitate after adding the compound. If precipitation occurs, try lowering the final concentration or using a solubilizing agent (ensure the agent itself does not affect your cells).3. Ensure the compound is completely dissolved in the solvent before adding it to the culture media. Gentle warming or vortexing may be necessary. |
| High variability between replicate experiments | 1. Inconsistent compound concentration: This could be due to degradation, precipitation, or inaccurate pipetting.2. Variations in cell culture conditions: Small differences in cell density, incubation time, or media composition can affect the outcome. | 1. Prepare a fresh dilution of the activator from a stable stock solution for each experiment. Ensure accurate and consistent pipetting.2. Standardize all cell culture parameters as much as possible. |
| Unexpected cellular toxicity | 1. High concentration of the activator: The concentration used may be cytotoxic to your specific cell line.2. Toxicity of the solvent (e.g., DMSO): High concentrations of DMSO can be toxic to cells. | 1. Perform a dose-response experiment to determine the optimal non-toxic concentration range for your cell line.2. Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤0.1% for DMSO) and include a vehicle control in your experiments. |
Experimental Protocols
Protocol for Determining the Stability of this compound in Cell Culture Media
This protocol outlines a general method to assess the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
Your cell culture medium of choice (e.g., DMEM, RPMI-1640), with and without serum supplementation
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
-
Quenching solution (e.g., ice-cold acetonitrile)
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the cell culture medium (with and without serum) with this compound to the final working concentration you intend to use in your experiments.
-
Aliquot the spiked media into sterile tubes or wells for each time point (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours).
-
-
Incubation:
-
Place the samples in a cell culture incubator at 37°C and 5% CO2.
-
At each designated time point, remove one aliquot for analysis. The t=0 sample should be processed immediately without incubation.
-
-
Sample Processing:
-
At each time point, mix the sample and transfer a defined volume to a new tube.
-
To stop any potential degradation, add a quenching solution (e.g., 3 volumes of ice-cold acetonitrile).
-
Vortex the sample and centrifuge to pellet any precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analysis:
-
Analyze the concentration of this compound in the supernatant using a validated analytical method such as HPLC-UV or LC-MS.
-
Generate a standard curve using known concentrations of this compound to quantify the amount remaining at each time point.
-
-
Data Interpretation:
-
Plot the concentration of this compound versus time.
-
Calculate the half-life (t1/2) of the compound in the cell culture medium.
-
Visualizations
PKM2 Signaling Pathway
Caption: A diagram illustrating the central role of PKM2 in glycolysis and its regulation.
Experimental Workflow for Assessing this compound Stability
Caption: A step-by-step workflow for determining the stability of this compound in cell culture media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PKM2 activator 2 | 1186660-06-9 | MOLNOVA [molnova.com]
optimizing PKM2 activator 4 dosage for in vivo studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using PKM2 Activator 4 in in vivo studies. The information is tailored for researchers, scientists, and drug development professionals to optimize their experimental workflow.
Frequently Asked Questions (FAQs)
Section 1: Getting Started & Dosage Selection
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule designed to allosterically activate Pyruvate (B1213749) Kinase M2 (PKM2). In many cancer cells, PKM2 exists in a low-activity dimeric form, which diverts glucose metabolites towards anabolic processes that support cell proliferation (the Warburg effect). This compound binds to a site at the dimer-dimer interface, stabilizing the highly active tetrameric form of the enzyme.[1][2] This shifts the metabolic program back towards oxidative phosphorylation, increasing ATP production and reducing the synthesis of macromolecules needed for rapid cell growth.[1][2] This mechanism is intended to suppress tumor growth.[3]
Q2: I am starting a new in vivo study. What is a recommended starting dose for this compound?
A2: For novel studies, it is always critical to perform a dose-finding and tolerability study. Based on data from structurally similar and well-characterized activators like TEPP-46, a common starting point for efficacy studies in mice is 50 mg/kg, administered twice daily (every 12 hours) via oral gavage .[3] Some studies have explored single doses from 10 mg/kg to 150 mg/kg to assess pharmacokinetics and pharmacodynamics.[3][4] Another activator, TP-1454, was reported to be well-tolerated in mice at repeat doses up to 1000 mg/kg/day, indicating a potentially wide therapeutic window for this class of compounds.[4]
Q3: How should I prepare and formulate this compound for in vivo administration?
A3: PKM2 activators in this class often have limited aqueous solubility, requiring a specific vehicle for oral or intraperitoneal (IP) administration. A widely used and effective formulation for the analogous compound TEPP-46 consists of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% Saline . It is recommended to prepare this solution fresh daily. For detailed steps, refer to Protocol 1 below.
Section 2: Experimental Design & Monitoring
Q4: How can I confirm that this compound is engaging its target in vivo?
A4: Target engagement can be confirmed by directly assessing PKM2's activation state in tissue samples (e.g., tumor xenografts) collected from treated animals. Two primary methods are:
-
Pyruvate Kinase Activity Assay: Homogenize tumor tissue and measure pyruvate kinase activity in the lysate using an LDH-coupled enzymatic assay. A significant increase in PK activity in tissues from the treated group compared to the vehicle control group indicates target engagement.[5]
-
Oligomeric State Analysis: Use chemical cross-linking on fresh tumor lysates followed by Western blot to determine the ratio of tetrameric (active) to dimeric/monomeric (inactive) PKM2. Successful target engagement will result in a clear shift towards the tetrameric form in treated animals.[3]
Q5: What are the expected downstream metabolic effects of PKM2 activation?
A5: Successful activation of PKM2 should reverse the Warburg effect. This leads to several measurable metabolic changes:
-
Reduced Lactate Production: A decrease in the conversion of pyruvate to lactate.[6]
-
Altered Serine Metabolism: PKM2 activation can induce a dependency on extracellular serine by reducing the flow of glycolytic intermediates into the serine biosynthetic pathway.[7][8]
-
Increased Glucose Consumption: Some studies report that forcing glycolysis to completion via PKM2 activation can lead to an initial increase in glucose uptake from the media.[1]
Section 3: Troubleshooting
Q6: I am not observing the expected anti-tumor effect. What are some potential reasons and solutions?
A6: Lack of efficacy can stem from several factors. Consider the following:
-
Suboptimal Dosing: The dose may be too low to achieve sufficient target engagement in the tumor tissue. Solution: Increase the dose or dosing frequency. Perform a dose-escalation study and measure PKM2 activation in the tumor at each dose level (See Protocol 2).
-
Poor Bioavailability: The formulation may not be optimal, leading to poor absorption. Solution: Ensure the formulation is prepared correctly and is homogenous. Refer to the recommended vehicle (5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline) and consider pharmacokinetic studies to measure plasma and tumor drug concentrations.
-
Acquired Resistance: Tumors may adapt to the metabolic shift. Studies have shown that prolonged treatment can lead to compensatory activation of alternative pathways, such as fatty acid metabolism.[1] Solution: Consider combination therapies. For example, combining a PKM2 activator with a glucose analog like 2-deoxy-D-glucose (2-DG) has shown synergistic effects in vivo.[1]
-
Model Dependence: The anti-proliferative effects of PKM2 activation can be context-dependent. For instance, some activators show a more pronounced effect under hypoxic conditions.[9]
Q7: I am observing signs of toxicity (e.g., weight loss, lethargy) in my animals. What should I do?
A7: While compounds like TEPP-46 are reported to be well-tolerated, toxicity can occur.[3][5]
-
Vehicle Toxicity: The vehicle itself, particularly at high concentrations of DMSO or Tween-80, can cause adverse effects. Solution: Ensure the vehicle concentrations are standard and well-tolerated. Always include a vehicle-only control group to isolate the effect of the compound.
-
Compound-Specific Toxicity: The dose may be above the maximum tolerated dose (MTD). Solution: Reduce the dosage. Perform a formal MTD study to identify a safe and effective dose range for your specific animal model (See Protocol 2).
-
On-Target Toxicity: While less common for this target, metabolic reprogramming could have unintended systemic effects. Solution: Monitor key metabolic parameters (e.g., blood glucose) and perform basic toxicology assessments (e.g., organ histology) at the end of the study.
Summary of In Vivo Data for PKM2 Activators
The following table summarizes key data from in vivo studies using TEPP-46, a close and well-documented analog of this compound.
| Compound | Animal Model | Route of Administration | Dosage Regimen | Key Findings & Outcomes | Reference |
| TEPP-46 | H1299 Lung Cancer Xenograft (Mice) | Oral Gavage | 50 mg/kg, every 12 hours for 7 weeks | Significantly impaired tumor development and reduced average tumor weight. No apparent toxicity observed. | [3] |
| TEPP-46 | Diabetic Nephropathy Model (Mice) | Oral Gavage | Daily (dose not specified) | Increased PK activity in the kidney cortex; restored Ppargc1a expression to non-diabetic levels. | [5] |
| TEPP-46 | Pharmacokinetic Study (Mice) | Oral (p.o.), IP, IV | 10 mg/kg (p.o.), 10 mg/kg (i.p.), 1 mg/kg (IV) | Good oral bioavailability, low clearance, and long half-life. Cmax of 10.18 µg/mL at 0.25h (p.o.). | [5] |
| TP-1454 | General Tolerability (Mice, Rats, Dogs) | Not specified | Up to 1000 mg/kg/day (repeat doses) | Compound was well-tolerated. | [4] |
Detailed Experimental Protocols
Protocol 1: Formulation of PKM2 Activator for In Vivo Administration
This protocol is based on a successful vehicle formulation for TEPP-46.[5]
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock (e.g., 40 mg/mL). Sonication may be required to fully dissolve the compound.
-
Prepare Final Formulation (Example for 1 mL):
-
In a sterile microcentrifuge tube, add 50 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and vortex thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and vortex again until fully mixed.
-
Add 500 µL of sterile saline (0.9% NaCl) to bring the final volume to 1 mL.
-
Vortex one final time. The final concentration in this example would be 2 mg/mL.
-
-
Administration: Administer to animals via oral gavage immediately after preparation. Ensure the solution remains a homogenous suspension during dosing.
Protocol 2: General Protocol for a Dose-Finding Tolerability Study in Mice
-
Animal Acclimation: Acclimate animals (e.g., 6-8 week old female nude mice for xenograft studies) for at least one week before the start of the experiment.
-
Group Assignment: Randomly assign mice into groups (n=3-5 per group). Include one vehicle control group and at least three dose-level groups (e.g., 25, 50, 100 mg/kg).
-
Dosing: Administer the formulated this compound or vehicle control according to the planned schedule (e.g., twice daily by oral gavage) for 14 days.
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in weight, behavior, posture, and grooming.
-
Data Collection:
-
Record body weight every other day. A sustained weight loss of >15-20% is a common endpoint.
-
At the end of the study, collect blood for basic clinical chemistry analysis and major organs for histopathological examination.
-
-
Analysis: Determine the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause significant toxicity or mortality.
Protocol 3: Assessing PKM2 Target Engagement in Tumor Tissue
-
Study Design: Treat tumor-bearing mice with this compound or vehicle for a defined period (e.g., 3-5 days).
-
Tissue Collection: Euthanize animals approximately 2-4 hours after the final dose. Immediately excise tumors and snap-freeze them in liquid nitrogen. Store at -80°C.
-
Lysate Preparation: Pulverize a small piece of the frozen tumor tissue (~50 mg) and lyse in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
PK Activity Assay:
-
Clarify the lysate by centrifugation.
-
Determine the total protein concentration of the supernatant (e.g., using a BCA assay).
-
Measure pyruvate kinase activity using a commercial LDH-coupled assay kit, normalizing the activity to the total protein amount.
-
-
Data Analysis: Compare the normalized PK activity between the vehicle-treated and activator-treated groups. A statistically significant increase in activity confirms target engagement.
Visualizations
Caption: Mechanism of this compound in cancer cell metabolism.
Caption: Experimental workflow for in vivo dose optimization studies.
Caption: Troubleshooting decision tree for common in vivo issues.
References
- 1. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activators of PKM2 in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PKM2 Activator IV, TEPP-46 - Calbiochem CAS 1221186-53-3 | 505487 [merckmillipore.com]
- 4. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Making sure you're not a bot! [ask.orkg.org]
- 7. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule activation of PKM2 in cancer cells induces serine auxotrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US9283235B2 - Intermittent lowering of cortisol as treatment of clinical conditions associated with abnormal concentrations of cortisol in animals - Google Patents [patents.google.com]
how to improve PKM2 activator 4 efficacy in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the in vitro efficacy of PKM2 activator 4.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound functions by promoting the tetramerization of the pyruvate (B1213749) kinase M2 (PKM2) enzyme.[1][2] PKM2 exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state.[3][4] In many cancer cells, the dimeric form is predominant, which slows glycolysis and diverts glucose metabolites into biosynthetic pathways that support cell proliferation.[5][6] PKM2 activators stabilize the active tetrameric conformation, increasing its enzymatic activity and shifting metabolism back towards oxidative phosphorylation, similar to the constitutively active PKM1 isoform.[1][7] These small molecule activators bind to an allosteric site at the subunit interface, which is distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP).[7][8]
Q2: What are the expected downstream cellular effects after treating cells with an effective dose of this compound?
A2: Effective activation of PKM2 in cancer cells is expected to cause several metabolic shifts. These include a reduction in lactate (B86563) production and an increase in oxygen consumption.[7] It can also lead to a decreased availability of glycolytic intermediates used for synthesizing nonessential amino acids, such as serine.[9] This may induce serine auxotrophy, making the cells dependent on an external supply of serine for survival and proliferation.[9] Consequently, PKM2 activation has been shown to suppress tumor growth in xenograft models.[7][8]
Q3: My this compound shows lower than expected activity. What are some potential causes?
A3: Several factors can influence the apparent activity of this compound in vitro:
-
Presence of Endogenous Activators: The natural allosteric activator of PKM2 is fructose-1,6-bisphosphate (FBP).[10] If high concentrations of FBP are present in your assay, the effect of an exogenous activator may be masked, as the enzyme is already in a highly active state.[7]
-
Enzyme Concentration and Quality: The concentration and purity of the recombinant PKM2 enzyme are critical. Ensure you are using an appropriate concentration and that the enzyme is active.
-
Post-Translational Modifications (PTMs): PTMs such as acetylation of lysine-305 or oxidation of cysteine-358 can inhibit PKM2 activity and may affect its response to activators.[10]
-
Inhibitory Signaling: In cell-based assays, growth factor signaling can lead to the phosphotyrosine-mediated release of FBP, inhibiting PKM2.[7] While activators can make PKM2 resistant to this inhibition, the overall signaling environment of the cell plays a role.[7][8]
Q4: Is this compound expected to work in all cancer cell lines?
A4: The efficacy can be context-dependent. While many cancer cells express PKM2, their metabolic wiring and dependencies differ. For example, the anti-proliferative effect of PKM2 activation can be highly dependent on the availability of extracellular serine.[9] Cells with a high capacity to import serine may be less affected by the reduction in serine biosynthesis caused by PKM2 activation. Therefore, efficacy may vary between different cell lines.
Q5: How do I properly dissolve and store this compound?
A5: While specific instructions for "this compound" are not detailed in the provided results, small molecules of this type are typically dissolved in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[5] This stock can then be diluted into aqueous assay buffers or cell culture media. It is crucial to ensure the final DMSO concentration in the assay is low (typically <1%) to avoid solvent-induced artifacts.[5] For storage, follow the manufacturer's recommendations, which usually involve storing the solid compound and stock solutions at -20°C or -80°C.
Quantitative Data on PKM2 Activators
The following table summarizes the half-maximal activation concentration (AC50) or effective concentration (EC50) for several known PKM2 activators to provide a reference for expected potency.
| Activator Name | AC50 / EC50 (µM) | Assay Type | Notes |
| This compound | 1 - 10 | Biochemical | Broad potency range provided by vendor.[11] |
| DASA-58 | 19.6 | Cell-based (A549 cells) | EC50 determined in the absence of FBP.[7] |
| TEPP-46 | 0.03 (AC50) | Biochemical | A potent and well-characterized PKM2 activator. |
| Compound 9 | 0.017 (AC50) | Biochemical | A potent activator from a quinoline (B57606) scaffold series.[9] |
| Tangeritin | 0.95 (AC50) | Biochemical | A naturally occurring polyphenolic activator.[10] |
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
Issue 1: Low Potency in Biochemical Assays
-
Question: My activator shows a very high AC50 value or no activity when using a purified recombinant PKM2 enzyme. What should I check?
-
Answer:
-
Verify Reagent Integrity:
-
Enzyme: Confirm the activity of your recombinant PKM2 stock using a known activator like FBP or TEPP-46.
-
Substrates: Ensure that PEP and ADP are not degraded. Prepare fresh stocks if necessary.[12]
-
Activator: Confirm the identity and purity of your this compound. Ensure it has been dissolved and stored correctly.
-
-
Optimize Assay Conditions:
-
Buffer Composition: The assay buffer should contain appropriate concentrations of ions like K+ and Mg2+, which are crucial for PKM2 activity (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂).[12]
-
FBP Contamination: Some recombinant PKM2 preparations can co-purify with FBP.[7] This can lead to high basal activity and mask the effect of your activator. Consider dialyzing the enzyme to remove any bound FBP.
-
-
Check for Assay Interference: The common LDH-coupled assay monitors NADH absorbance at 340 nm.[10][12] Your compound might absorb light at this wavelength, causing interference. Run a control reaction without the enzyme to check for this possibility.
-
Issue 2: Good Biochemical Activity, but Poor Performance in Cell-Based Assays
-
Question: My activator works well on the purified enzyme, but has little to no effect on lactate production or cell proliferation in my cell line. Why?
-
Answer: This discrepancy often points to issues with cell permeability or compound stability.
-
Assess Cell Permeability: The compound may not be efficiently crossing the cell membrane.
-
Physicochemical Properties: Poor permeability is often associated with high molecular weight, a large polar surface area (PSA), or too many hydrogen bond donors/acceptors.
-
Experimental Measurement: Consider performing a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion or a Caco-2 permeability assay to evaluate both passive permeability and active efflux.
-
-
Evaluate Metabolic Stability: The compound may be rapidly metabolized by the cells into an inactive form. You can assess this using liver microsome stability assays.
-
Consider Efflux Pumps: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell. This can be tested in Caco-2 assays or by using efflux pump inhibitors.
-
Cellular Environment: As mentioned in the FAQs, the metabolic state of the cell line (e.g., high serine uptake) could be compensating for the metabolic shift induced by PKM2 activation, thus masking the phenotypic effect.[9]
-
Issue 3: High Variability Between Experimental Replicates
-
Question: I am observing significant well-to-well or day-to-day variability in my results. How can I improve consistency?
-
Answer: Variability can stem from technical execution or reagent instability.
-
Standardize Protocols: Ensure precise and consistent pipetting, especially for enzymes and low-volume additions of compounds. Use a master mix for common reagents to minimize well-to-well differences.[5][12]
-
Reagent Stability: Prepare fresh dilutions of critical reagents like NADH, PEP, ADP, and the enzyme from frozen stocks for each experiment. Recombinant enzymes can lose activity with repeated freeze-thaw cycles.
-
Cell-Based Assay Consistency:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
-
Seeding Density: Ensure uniform cell seeding, as confluence can significantly impact cellular metabolism.
-
Incubation Times: Adhere strictly to the defined incubation times for compound treatment.
-
-
Experimental Protocols
Protocol 1: LDH-Coupled Biochemical Assay for PKM2 Activation
This continuous spectrophotometric assay measures PKM2-produced pyruvate by coupling its reduction to lactate by lactate dehydrogenase (LDH), which oxidizes NADH to NAD+. The decrease in NADH is monitored as a change in absorbance at 340 nm.[12]
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂
-
Recombinant human PKM2 (final concentration ~20 nM)
-
Phosphoenolpyruvate (PEP) (final concentration 0.5 mM)
-
Adenosine diphosphate (B83284) (ADP) (final concentration 1 mM)
-
Nicotinamide adenine (B156593) dinucleotide (NADH) (final concentration 0.2 mM)
-
Lactate dehydrogenase (LDH) (final concentration ~10 units/mL)
-
This compound (various concentrations)
-
DMSO (vehicle control)
Procedure (96-well plate format):
-
Prepare a master mix containing Assay Buffer, PEP, ADP, NADH, and LDH.
-
Add 190 µL of the master mix to each well of a clear, flat-bottom 96-well plate.
-
Add 5 µL of the this compound at various concentrations (or DMSO for control) to the respective wells.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 5 µL of a diluted PKM2 enzyme solution to each well.
-
Immediately place the plate in a spectrophotometer and monitor the decrease in absorbance at 340 nm every 30 seconds for 20-30 minutes at 25°C.
-
Data Analysis: Calculate the initial reaction velocity (rate of NADH consumption) from the linear portion of the absorbance curve. Plot the velocity against the activator concentration and fit the data to a dose-response curve to determine the AC50 value.[12]
Protocol 2: Cell-Based Lactate Production Assay
This assay quantifies the amount of lactate secreted into the cell culture medium, a key indicator of glycolytic activity.
Reagents:
-
Cancer cell line of interest (e.g., A549, H1299)
-
Complete cell culture medium
-
This compound
-
Commercial Lactate Assay Kit (colorimetric or fluorometric)
-
PBS (Phosphate-Buffered Saline)
Procedure:
-
Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the experiment. Allow them to adhere overnight.
-
Remove the growth medium and replace it with fresh medium containing various concentrations of this compound or DMSO vehicle control.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
After incubation, carefully collect a sample of the cell culture medium from each well.
-
Centrifuge the medium samples to remove any detached cells or debris.
-
Quantify the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the lactate concentration to the cell number or total protein content in each well to account for any anti-proliferative effects of the compound. A decrease in normalized lactate production indicates a successful shift away from aerobic glycolysis.[12]
Visualizations
PKM2 Activation Pathway
Caption: Mechanism of PKM2 activation and its metabolic consequences.
Experimental Workflow for Efficacy Testing
Caption: Step-wise workflow for evaluating PKM2 activator efficacy.
Troubleshooting Logic Diagram
References
- 1. Activators of PKM2 in cancer metabolism. | Semantic Scholar [semanticscholar.org]
- 2. Activators of PKM2 in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are PKM2 modulators and how do they work? [synapse.patsnap.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis | Crick [crick.ac.uk]
- 8. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
PKM2 activator 4 cytotoxicity and cell viability concerns
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding cytotoxicity and cell viability concerns when working with PKM2 activator 4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule designed for cancer research that functions as an activator of Pyruvate (B1213749) Kinase M2 (PKM2), with a half-maximal activity concentration (AC50) in the range of 1-10 μM.[1] The PKM2 enzyme exists in an equilibrium between a highly active tetrameric state and a less active dimeric state.[2] In many cancer cells, the dimeric form is predominant, which slows down glycolysis and allows glycolytic intermediates to be diverted into anabolic pathways, such as the synthesis of nucleotides, lipids, and amino acids, to support cell proliferation.[3][4] PKM2 activators, including this compound, function by binding to an allosteric site on the enzyme, stabilizing the more active tetrameric conformation.[3][5] This promotes the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, thereby increasing the rate of glycolysis and reducing the availability of metabolic precursors for anabolic processes.[6]
Q2: Is this compound expected to be directly cytotoxic to all cell lines?
The primary effect of PKM2 activation is often cytostatic (inhibiting proliferation) rather than directly cytotoxic, and its impact is highly context-dependent.[7]
-
Nutrient Conditions: The anti-proliferative effects of PKM2 activators can be strongly dependent on the availability of non-essential amino acids (NEAAs), particularly serine.[7][8] Activation of PKM2 can reduce the flow of glycolytic carbons into the serine biosynthesis pathway, making cancer cells dependent on external serine for survival and proliferation.[7] Experiments with some activators have shown potent inhibition of cell proliferation only in media lacking NEAAs.[7][8]
-
Hypoxia: Under hypoxic conditions (e.g., 1% O₂), treatment with a PKM2 activator has been shown to decrease the rate of cell proliferation, whereas under standard (normoxic) tissue culture conditions, it had no significant effect.[3]
-
Cell Type: Some PKM2 activators have demonstrated selective cytotoxic effects on cancer cells while having minimal impact on normal, non-cancerous cells like human lung fibroblasts (IMR-90) and mouse embryonic fibroblasts (NIH/3T3).[9]
Therefore, significant cytotoxicity may only be observed under specific experimental conditions that exploit the metabolic inflexibility induced by the compound.
Q3: My experiment shows significant cytotoxicity with this compound. Could this be an off-target effect?
While possible, unexpected cytotoxicity should first be investigated by ruling out experimental variables. Off-target effects are a concern for any small molecule inhibitor or activator.[10] If you observe a phenotype that does not align with the known metabolic functions of PKM2 activation, investigating off-target activity is a valid next step. However, it is crucial to first ensure that the observed toxicity is not an artifact of the experimental setup (e.g., compound precipitation, solvent toxicity) or a specific context-dependent effect (e.g., nutrient depletion in the media). Following the troubleshooting guide below is a recommended first step.
Q4: How does PKM2 activation relate to apoptosis?
The role of PKM2 in apoptosis is complex, with reports suggesting it can be both pro-apoptotic and anti-apoptotic depending on the cellular context.[11] Under conditions of oxidative stress, PKM2 has been shown to translocate to the mitochondria, where it can interact with and stabilize the anti-apoptotic protein Bcl2, thereby preventing apoptosis.[11][12][13] Conversely, silencing PKM2 has been shown to increase apoptosis in some cancer cells through pathways like the Hippo signaling pathway.[14] The primary anti-cancer mechanism of PKM2 activators is generally considered to be the reprogramming of metabolism to inhibit anabolic processes required for proliferation, rather than the direct induction of apoptosis.[3][7]
Troubleshooting Guide: Cell Viability & Cytotoxicity Assays
This guide addresses common issues encountered during in vitro assays with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | 1. Inconsistent cell seeding density.2. Cells are unhealthy, over-confluent, or have a high passage number.3. Inconsistent incubation times for cell seeding, compound treatment, or assay reagents.4. Reagents not mixed properly or have undergone multiple freeze-thaw cycles. | 1. Ensure a homogenous cell suspension before seeding; check pipetting technique.2. Use healthy cells in the logarithmic growth phase and maintain a consistent, low passage number.[15][16]3. Standardize all timelines across experiments.[15]4. Prepare fresh reagents when possible and vortex solutions thoroughly before use. |
| No Effect on Cell Viability Observed | 1. Experimental conditions do not induce dependency (e.g., nutrient-rich media).2. Insufficient incubation time for a cytostatic effect to become apparent.3. Compound is not soluble or stable in the culture medium.4. Incorrect compound concentration due to dilution errors. | 1. Test the activator's effect in media lacking non-essential amino acids (NEAAs) or under hypoxic conditions (1% O₂).[3][7]2. Extend the treatment duration (e.g., to 72 hours) to allow for anti-proliferative effects to manifest.3. Check the solubility of this compound in your specific culture medium. Ensure the final solvent concentration (e.g., DMSO) is non-toxic and consistent across all wells (typically <0.5%).[15]4. Prepare fresh serial dilutions for each experiment from a validated stock solution. |
| Unexpectedly High Cytotoxicity | 1. Solvent toxicity.2. Compound precipitation at high concentrations, leading to physical cell stress.3. Off-target effects.4. Microbial contamination of cell culture or reagents. | 1. Run a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in the experiment to ensure it is not causing cytotoxicity.[15]2. Visually inspect the wells with the highest compound concentration for any signs of precipitation. Determine the compound's solubility limit in your medium.3. Test a structurally unrelated PKM2 activator to see if the toxicity is replicated. If not, it may point to an off-target effect.[10]4. Visually inspect plates for contamination; this can interfere with assay readings (e.g., MTT reduction by microbes).[15] |
| Low Signal/Absorbance in Assay | 1. Cell seeding density is too low.2. Reagent incubation time is too short.3. Phenol (B47542) red in the culture medium is interfering with absorbance readings. | 1. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.[15][17]2. Ensure adherence to the assay manufacturer's recommended incubation times.3. Consider using a phenol red-free medium during the final assay incubation step to reduce background quenching.[15][18] |
Quantitative Data Summary
| Compound | Target | Reported Potency | Cell-Based Effects | Reference |
| This compound | PKM2 | AC50: 1-10 μM | Intended for cancer research. | [1] |
| TEPP-46 | PKM2 | N/A | Reduced cell proliferation under hypoxia; no significant effect in normoxia.[3] No significant cytotoxicity in RAW264.7 cells at 50 nmol/ml.[19] | [3][19] |
| PA-12 | PKM2 | AC50: 4.92 μM | Suppressed lung cancer cell viability in NEAA-depleted medium; low cytotoxicity in normal fibroblast cells. | [8][9] |
Key Experimental Protocols
1. Protocol: Cell Viability Assessment using MTT Assay
This protocol provides a general framework for assessing changes in cell proliferation and viability.
-
Cell Seeding:
-
Harvest healthy, log-phase cells and perform a cell count.
-
Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight (37°C, 5% CO₂) to allow for cell adherence.[16]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is constant across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[16]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
-
Solubilization and Measurement:
-
After incubation, carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[16]
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells: (% Viability) = (Absorbance_treated / Absorbance_vehicle) * 100.
-
2. Protocol: Cytotoxicity Assessment using LDH Release Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes.
-
Plate Setup:
-
Seed and treat cells with this compound as described in the MTT protocol (Steps 1 & 2).
-
On the same plate, include the following controls:[18]
-
Vehicle Control: Cells treated with vehicle only (represents 0% cytotoxicity).
-
Maximum LDH Release Control: Cells treated with a lysis buffer (provided with most commercial kits) 45 minutes before the end of the experiment (represents 100% cytotoxicity).
-
Medium Background Control: Wells containing culture medium but no cells.
-
-
-
LDH Measurement:
-
At the end of the incubation period, centrifuge the plate if cells are in suspension.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay).
-
Add the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate for the recommended time (e.g., 30 minutes) at room temperature, protected from light.
-
-
Measurement and Analysis:
-
Stop the reaction using the stop solution provided in the kit.
-
Measure the absorbance or fluorescence at the recommended wavelength.
-
Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Abs_treated - Abs_vehicle) / (Abs_max_release - Abs_vehicle)] * 100.
-
Visualizations: Pathways and Workflows
Caption: Mechanism of PKM2 activation and its impact on cellular metabolism.
Caption: Workflow for troubleshooting unexpected cell viability results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linking apoptosis to cancer metabolism: Another missing piece of JuNK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 6. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Pyruvate Kinase M2 Activator Compound that Suppresses Lung Cancer Cell Viability under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Mitochondrial PKM2 regulates oxidative stress-induced apoptosis by stabilizing Bcl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PKM2 regulates proliferation and apoptosis through the Hippo pathway in oral tongue squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Frontiers | Activator-Mediated Pyruvate Kinase M2 Activation Contributes to Endotoxin Tolerance by Promoting Mitochondrial Biogenesis [frontiersin.org]
overcoming resistance to PKM2 activator 4 treatment
Welcome to the technical support center for PKM2 Activator 4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this compound. The information provided is based on published data for small-molecule PKM2 activators and is intended to serve as a guide for your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small-molecule compound designed to allosterically activate Pyruvate (B1213749) Kinase M2 (PKM2). It binds to a site at the subunit interaction interface of the PKM2 enzyme, distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP).[1] This binding promotes and stabilizes the active tetrameric conformation of PKM2.[1] By locking PKM2 in its active state, the activator enhances the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, thereby increasing glycolytic flux and reducing the accumulation of upstream glycolytic intermediates that are used for anabolic processes.[2] This can suppress tumor growth by limiting the building blocks necessary for cell proliferation.[2][3]
Q2: Why are my cancer cells showing resistance to this compound treatment?
A2: Resistance to this compound can arise from several mechanisms that allow cancer cells to bypass the metabolic reprogramming induced by the compound. These can include:
-
Upregulation of alternative metabolic pathways: Cancer cells may compensate for the increased glycolysis by upregulating other pathways to generate necessary biosynthetic precursors. For example, they might increase their reliance on glutamine metabolism or the pentose (B10789219) phosphate (B84403) pathway (PPP) through alternative mechanisms.
-
Alterations in signaling pathways: Activation of pro-survival signaling pathways, such as the PI3K/AKT/mTOR pathway, can counteract the anti-proliferative effects of PKM2 activation.[4]
-
Expression of drug efflux pumps: While not explicitly documented for PKM2 activators, this is a common mechanism of drug resistance that could potentially reduce the intracellular concentration of the compound.
-
Mutations in the PKM2 gene: Although rare, mutations in the binding site of the activator could prevent its interaction with the PKM2 protein.
Q3: Can this compound be used in combination with other therapies?
A3: Yes, combination therapy is a promising strategy to enhance the efficacy of this compound and overcome resistance. Preclinical studies suggest that combining PKM2 activators with therapies that induce oxidative stress can be particularly effective.[2] By promoting a metabolic state that is less able to cope with reactive oxygen species (ROS), PKM2 activation can sensitize cancer cells to agents that increase oxidative stress. Additionally, combining PKM2 activators with inhibitors of compensatory metabolic pathways or signaling pathways could yield synergistic effects.[5]
Q4: What are the expected metabolic changes in cells treated with this compound?
A4: Treatment with this compound is expected to induce a significant shift in cellular metabolism. Key changes include:
-
Increased pyruvate and lactate (B86563) production: Due to the enhanced catalytic activity of PKM2.[3]
-
Decreased levels of glycolytic intermediates: Such as glucose-6-phosphate, fructose-6-phosphate, and phosphoenolpyruvate, which will be shunted towards pyruvate.
-
Reduced flux into anabolic pathways: This includes decreased synthesis of serine, glycine, and lipids, which are derived from glycolytic intermediates.[3][6]
-
Potential induction of serine auxotrophy: Cells may become dependent on extracellular serine for survival due to the reduced intracellular synthesis.[6]
Troubleshooting Guides
Issue 1: No significant inhibition of cancer cell proliferation observed.
| Possible Cause | Troubleshooting Steps |
| Sub-optimal compound concentration or treatment duration. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line. |
| Cell line is inherently resistant. | Characterize the metabolic profile of your cell line. Cells with a high degree of metabolic plasticity may be more resistant. Consider using a different cell line or exploring combination therapies. |
| Compound instability or degradation. | Ensure proper storage and handling of this compound. Prepare fresh solutions for each experiment. |
| High levels of endogenous activators (e.g., FBP). | Measure the intracellular levels of FBP. High levels may mask the effect of the exogenous activator. |
Issue 2: Development of acquired resistance after initial sensitivity.
| Possible Cause | Troubleshooting Steps |
| Upregulation of compensatory metabolic pathways. | Perform metabolomic analysis to identify upregulated pathways (e.g., glutaminolysis, fatty acid synthesis). Consider co-treatment with an inhibitor of the identified compensatory pathway. |
| Activation of pro-survival signaling. | Perform Western blot analysis for key signaling proteins (e.g., p-AKT, p-mTOR). Consider co-treatment with an inhibitor of the activated pathway. |
| Selection for a resistant sub-population of cells. | Isolate and characterize the resistant cell population to identify the mechanism of resistance. |
Experimental Protocols
Protocol 1: Assessment of PKM2 Activation in Cells
This protocol describes how to measure the activation of PKM2 in cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
Pyruvate kinase activity assay kit
-
Plate reader
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired duration.
-
Wash the cells with ice-cold PBS and lyse them using cell lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Measure pyruvate kinase activity in the lysates using a commercial assay kit, following the manufacturer's instructions. The assay typically measures the rate of NADH oxidation, which is coupled to the conversion of PEP to pyruvate.
-
Normalize the pyruvate kinase activity to the total protein concentration.
Protocol 2: Analysis of Cellular Metabolism
This protocol provides a method to analyze the metabolic changes induced by this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Media for cell culture
-
Metabolite extraction buffer (e.g., 80% methanol)
-
LC-MS/MS system
Procedure:
-
Culture cells in the presence of this compound or vehicle control.
-
After the treatment period, quickly wash the cells with an appropriate buffer and quench metabolism by adding ice-cold metabolite extraction buffer.
-
Scrape the cells and collect the cell suspension.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.
-
Analyze the metabolite extracts using an LC-MS/MS system to quantify the levels of key metabolites in the glycolytic pathway, pentose phosphate pathway, and amino acid synthesis pathways.
-
Normalize the metabolite levels to the cell number or total protein content.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for lack of efficacy.
Caption: Potential mechanisms of resistance.
References
- 1. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activating PKM2 to counter tumour growth - ecancer [ecancer.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ashpublications.org [ashpublications.org]
- 5. PKM2-driven metabolic reprogramming in digestive system tumors: mechanisms, therapeutic advances, and clinical challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
PKM2 activator 4 inconsistent results in repeat experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with PKM2 activator 4 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule that allosterically activates pyruvate (B1213749) kinase M2 (PKM2).[1] PKM2 exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state.[2][3] In many cancer cells, the dimeric form is predominant, which slows down glycolysis and allows for the accumulation of glycolytic intermediates that can be shunted into anabolic pathways to support cell proliferation.[4][5] PKM2 activators, including compounds like this compound, are thought to bind to the enzyme and stabilize the active tetrameric conformation.[4][6] This leads to an increased rate of conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, a key step in glycolysis.[3]
Q2: We are observing significant variability in the potency (AC50) of this compound between experiments. What are the potential causes?
A2: Inconsistent potency of a small molecule activator like this compound can arise from several factors:
-
Compound Stability and Solubility: Small molecules can be susceptible to degradation over time, especially with repeated freeze-thaw cycles or exposure to light.[7] Poor solubility in assay buffers can also lead to inaccurate concentrations. It is crucial to ensure the compound is fully dissolved and to use freshly prepared solutions.
-
Assay Conditions: The enzymatic activity of PKM2 is sensitive to assay conditions such as pH, temperature, and the concentration of substrates (PEP and ADP) and cofactors (Mg2+).[2] Variations in these parameters between experiments can lead to shifts in the measured AC50 value. The presence of the endogenous allosteric activator fructose-1,6-bisphosphate (FBP) can also influence the apparent activity of an external activator.[8]
-
Cell-Based Assay Variability: In cell-based assays, factors such as cell density, passage number, and metabolic state can significantly impact the response to a PKM2 activator.[9] The expression levels of PKM2 can also vary between cell lines and even within a single cell line under different culture conditions.
-
Complex Regulation of PKM2: PKM2 activity is regulated by various post-translational modifications (e.g., phosphorylation, acetylation) and interactions with other proteins.[10][11] The cellular context and signaling pathway activation can therefore influence the enzyme's responsiveness to an activator.
Q3: Can this compound have different effects in different cancer cell lines?
A3: Yes, the effects of this compound can be highly context-dependent.[12] The metabolic phenotype of a cancer cell line, including its reliance on aerobic glycolysis (the Warburg effect), can determine its sensitivity to PKM2 activation.[5] For instance, some studies have shown that PKM2 activation can lead to increased glucose consumption and lactate (B86563) production in certain cell lines, while having minimal effect on proliferation under standard culture conditions.[9] The genetic background and the status of key signaling pathways (e.g., PI3K/AKT, HIF-1α) that regulate PKM2 expression and activity also play a crucial role.[13]
Troubleshooting Guides
Issue 1: Low or No Activity of this compound in a Biochemical Assay
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Degraded Compound | 1. Prepare a fresh stock solution of this compound from solid material. 2. Aliquot the stock solution to minimize freeze-thaw cycles.[7] 3. Store the stock solution at -20°C or -80°C, protected from light.[7] |
| Poor Solubility | 1. Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells (typically <0.5%).[14] 2. Visually inspect the solution for any precipitation. 3. Consider using a different solvent if recommended by the supplier. |
| Suboptimal Assay Conditions | 1. Verify the pH and composition of the assay buffer.[2] 2. Optimize the concentrations of PEP, ADP, and MgCl2. 3. Ensure the lactate dehydrogenase (LDH) used in a coupled assay is active and not rate-limiting.[2] |
| Inactive PKM2 Enzyme | 1. Use a new vial of recombinant PKM2 enzyme. 2. Verify the activity of the enzyme using a known activator or by measuring its basal activity. |
Issue 2: Inconsistent Results in Cell-Based Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Cell Culture Variability | 1. Use cells within a consistent and low passage number range. 2. Seed cells at a consistent density for all experiments. 3. Ensure cells are in the exponential growth phase at the time of treatment. |
| Metabolic State of Cells | 1. Standardize the cell culture medium and glucose concentration. 2. Be aware that the metabolic state of cells can be influenced by factors like confluence and time in culture. |
| Off-Target Effects | 1. Perform a dose-response experiment to identify the optimal concentration range. 2. Use a structurally different PKM2 activator as a positive control to confirm that the observed phenotype is due to PKM2 activation.[15] |
| Assay Readout Sensitivity | 1. Optimize the timing of the assay readout after treatment. 2. For metabolic assays like the Seahorse XF ECAR assay, ensure proper cell seeding and instrument calibration.[2] |
Experimental Protocols
Biochemical Assay: LDH-Coupled Spectrophotometric Assay
This assay measures the production of pyruvate by PKM2, which is then converted to lactate by lactate dehydrogenase (LDH), coupled with the oxidation of NADH to NAD+. The decrease in NADH is monitored by the change in absorbance at 340 nm.[2]
Materials:
-
Recombinant human PKM2
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
Nicotinamide adenine (B156593) dinucleotide (NADH)
-
Lactate dehydrogenase (LDH)
-
96-well UV-transparent plate
-
Spectrophotometer plate reader
Procedure:
-
Prepare a master mix containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add the master mix to the wells of the 96-well plate.
-
Add varying concentrations of this compound (or vehicle control) to the wells.
-
Initiate the reaction by adding a solution of recombinant PKM2 enzyme.
-
Immediately begin reading the absorbance at 340 nm every 30-60 seconds for 15-30 minutes at 25°C.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Plot the reaction velocity against the activator concentration to determine the AC50.
Quantitative Data Summary
| Component | Final Concentration |
| Recombinant PKM2 | 20 nM |
| PEP | 0.5 mM |
| ADP | 1 mM |
| NADH | 0.2 mM |
| LDH | 8 units/well |
Cell-Based Assay: Extracellular Acidification Rate (ECAR) Assay
This assay measures the rate of glycolysis in living cells by detecting the acidification of the extracellular medium, which is largely due to the production and extrusion of lactate.[2]
Materials:
-
Cancer cell line of interest (e.g., A549, H1299)
-
Cell culture medium
-
This compound
-
Seahorse XF Analyzer
-
Seahorse XF assay plates
Procedure:
-
Seed cells in a Seahorse XF assay plate and allow them to adhere overnight.
-
The following day, replace the growth medium with a low-buffered Seahorse XF assay medium.
-
Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
-
Load the injector ports of the sensor cartridge with this compound and other metabolic modulators (e.g., glucose, oligomycin, 2-DG) as per the Seahorse XF Glycolysis Stress Test protocol.
-
Place the assay plate in the Seahorse XF Analyzer and run the assay.
-
The instrument will measure the ECAR before and after the injection of the compounds.
-
Analyze the data using the Seahorse XF software to determine the effect of this compound on glycolysis.
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of PKM2 regulation and the action of this compound.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. What are PKM2 modulators and how do they work? [synapse.patsnap.com]
- 4. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Tyrosine Kinase Signaling in Cancer Metabolism: PKM2 Paradox in the Warburg Effect [frontiersin.org]
- 11. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of PKM2 in Multiple Signaling Pathways Related to Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. selleckchem.com [selleckchem.com]
PKM2 activator 4 degradation and storage conditions
Welcome to the technical support center for PKM2 Activator 4. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule activator of Pyruvate (B1213749) Kinase M2 (PKM2), a key enzyme in glycolysis. It functions by promoting the formation and stabilization of the active tetrameric form of PKM2 from its less active dimeric state. This activation enhances the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, a critical step in glycolysis.
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound is typically shipped at room temperature. For long-term storage, it is recommended to store the solid compound at 2-8°C and protect it from light. If reconstituted in a solvent such as DMSO, it is advisable to aliquot the solution and store it at -20°C.
Q3: What is the solubility of this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 100 mg/mL. It has good aqueous solubility, for instance, in PBS (pH 7.4) at approximately 29.6 µg/mL (79.5 µM).[1]
Q4: Is "this compound" the same as TEPP-46?
A4: Based on available information, "this compound" is often used interchangeably with TEPP-46 (also known as ML265). Both are described as potent and selective activators of PKM2 with similar molecular weights and mechanisms of action.[2][3] TEPP-46 is a well-characterized PKM2 activator with an AC50 of approximately 92 nM.[1][2][3]
Troubleshooting Guides
Problem 1: Inconsistent or no activation of PKM2 in biochemical assays.
| Possible Cause | Recommended Solution |
| Degradation of the compound | Ensure the compound has been stored correctly (2-8°C for solid, -20°C for solutions, protected from light). Prepare fresh solutions from solid stock if degradation is suspected. |
| Incorrect assay conditions | Verify the concentrations of all assay components, including PKM2 enzyme, substrates (PEP, ADP), and cofactors (Mg2+, K+). Ensure the assay buffer pH is optimal (typically around 7.5). |
| Low purity of recombinant PKM2 | Use highly purified recombinant PKM2 for biochemical assays. Impurities can interfere with the assay. |
| Precipitation of the compound | Ensure the final concentration of the compound in the assay does not exceed its solubility in the assay buffer. The final DMSO concentration should typically be kept low (e.g., <1%) to avoid solubility issues. |
Problem 2: Lack of expected cellular effects after treatment with this compound.
| Possible Cause | Recommended Solution |
| Poor cell permeability | While this compound is cell-permeable, its uptake can vary between cell lines. Consider increasing the incubation time or concentration. |
| Cell line not responsive | The metabolic phenotype of the cell line can influence its response to PKM2 activation. Use cell lines known to express PKM2 and exhibit Warburg metabolism (e.g., A549, H1299). |
| Compound instability in culture medium | Some compounds can be unstable in cell culture medium over long incubation periods. Consider refreshing the medium with the compound for long-term experiments. |
| Off-target effects | At high concentrations, off-target effects may occur. Perform dose-response experiments to identify the optimal concentration range. |
Problem 3: High background or interfering signals in the LDH-coupled assay.
| Possible Cause | Recommended Solution |
| Contaminating enzyme activities in cell lysates | Prepare fresh cell lysates and include protease inhibitors. Ensure that the measured activity is dependent on the addition of PEP. |
| Compound interference with LDH activity | Run a control experiment to test if the compound directly inhibits or activates LDH. |
| Compound absorbance at 340 nm | Measure the absorbance of the compound alone at 340 nm to check for interference. If significant, consider using an alternative assay, such as a luminescence-based ATP detection assay. |
| Impure NADH | Use high-quality NADH. The initial absorbance at 340 nm should be around 1.4 ±0.1.[4] |
Quantitative Data Summary
Table 1: Properties of this compound (TEPP-46)
| Property | Value | Reference |
| AC50 (Biochemical) | 92 nM | [1][2][3] |
| Solubility in DMSO | 100 mg/mL | |
| Aqueous Solubility (PBS, pH 7.4) | 29.6 µg/mL (79.5 µM) | [1] |
| Storage Temperature (Solid) | 2-8°C | |
| Storage Temperature (in DMSO) | -20°C | [1] |
Experimental Protocols
Lactate (B86563) Dehydrogenase (LDH)-Coupled PKM2 Activity Assay
This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH) reaction, which results in the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is monitored spectrophotometrically.[4][5][6]
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂
-
Recombinant human PKM2 (final concentration ~20 nM)
-
Phosphoenolpyruvate (PEP) (final concentration 0.5 mM)
-
Adenosine diphosphate (B83284) (ADP) (final concentration 1 mM)
-
Nicotinamide adenine (B156593) dinucleotide (NADH) (final concentration 0.2 mM)
-
Lactate dehydrogenase (LDH) (final concentration ~8 units/well)
-
This compound (various concentrations)
-
DMSO (vehicle control)
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a master mix containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add 190 µL of the master mix to each well of the 96-well plate.
-
Add 5 µL of this compound at various concentrations (or DMSO for control) to the respective wells.
-
Initiate the reaction by adding 5 µL of the diluted PKM2 enzyme solution.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at 25°C for 20 minutes using a plate reader.[5]
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH consumption) from the linear portion of the absorbance curve.
-
Plot the reaction velocity against the concentration of this compound.
-
Determine the AC50 (half-maximal activation concentration) value from the dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the engagement of a compound with its target protein within a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Materials:
-
Cancer cell line expressing PKM2 (e.g., A549, H1299)
-
Cell culture medium and reagents
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes
-
Thermocycler or heating block
-
Lysis buffer
-
Centrifuge
-
Western blotting reagents and anti-PKM2 antibody
Procedure:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with this compound (e.g., 10-30 µM) or DMSO for 2 hours at 37°C.
-
Heating: After treatment, wash the cells with PBS and resuspend them in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant (soluble protein fraction) and analyze the amount of soluble PKM2 by Western blotting.
Data Analysis:
-
A shift in the melting curve to a higher temperature in the presence of this compound compared to the DMSO control indicates target engagement.
Visualizations
Caption: PKM2 signaling pathway and the action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
Caption: General experimental workflow for using this compound.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. benchchem.com [benchchem.com]
- 6. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
minimizing variability in experiments with PKM2 activator 4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving PKM2 activator 4.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during experiments with this compound.
Q1: I am not observing the expected increase in PKM2 activity after treating my cells with this compound. What could be the reason?
A1: Several factors could contribute to a lack of response. Consider the following:
-
Compound Integrity and Solubility: Ensure the compound is properly dissolved. This compound may have specific solubility requirements. We recommend preparing fresh stock solutions in an appropriate solvent like DMSO and avoiding repeated freeze-thaw cycles. Sonication may aid in solubilization.
-
Cellular Uptake: The compound may not be efficiently entering the cells. Verify the permeability of your cell line to small molecules of this class. You can perform a dose-response and time-course experiment to determine the optimal concentration and incubation period.
-
PKM2 Expression Levels: The cell line you are using might have low endogenous expression of PKM2. Confirm PKM2 expression levels using Western blotting or qPCR. Cells with higher PKM2 expression are expected to show a more robust response.
-
Assay Conditions: The enzymatic assay itself could be the source of the issue. Ensure that the assay buffer conditions (pH, salt concentration) are optimal for PKM2 activity. The concentration of substrates, phosphoenolpyruvate (B93156) (PEP) and ADP, should be carefully optimized. A common method is the lactate (B86563) dehydrogenase (LDH)-coupled assay, which measures pyruvate (B1213749) production indirectly.[1][2]
Q2: My results show high variability between replicate experiments. How can I improve consistency?
A2: Minimizing variability is crucial for reliable data. Here are some key areas to focus on:
-
Consistent Cell Culture Practices: Maintain consistent cell passage numbers, seeding densities, and growth conditions (media, serum, CO2 levels). Cell health and confluence can significantly impact metabolic phenotypes.
-
Precise Reagent Handling: Use calibrated pipettes and ensure accurate dilutions of the activator and other reagents. Prepare master mixes for treatments to reduce pipetting errors.
-
Standardized Assay Procedures: Follow a strict, standardized protocol for all experiments. This includes incubation times, cell lysis procedures, and measurement parameters. For plate-based assays, be mindful of potential edge effects.
-
Control Experiments: Always include appropriate controls in every experiment. This should include a vehicle control (e.g., DMSO), a positive control if available (e.g., another known PKM2 activator like TEPP-46), and a negative control (e.g., cells with PKM2 knockdown).
Q3: I am observing off-target effects or cellular toxicity at the concentration of this compound I am using. What should I do?
A3: Off-target effects and toxicity can confound your results. Here’s how to address this:
-
Dose-Response Analysis: Perform a careful dose-response curve to identify a concentration that activates PKM2 without causing significant toxicity. Cell viability assays (e.g., MTT, trypan blue exclusion) should be run in parallel with your functional assays.
-
Use of a Structurally Unrelated Activator: To confirm that the observed phenotype is due to PKM2 activation and not an off-target effect of the specific compound, consider using a structurally different PKM2 activator as a control.
-
PKM2 Knockdown/Knockout Controls: The most definitive way to confirm on-target activity is to show that the effect of the activator is lost in cells where PKM2 has been knocked down or knocked out.
-
Selectivity Profiling: If available, consult literature or databases for any known off-target activities of this compound.
Data Presentation
Table 1: Reported Potency of Various PKM2 Activators
| Compound | AC50 (μM) | Assay Type | Reference |
| This compound | 1 - 10 | Biochemical | [3] |
| TEPP-46 | 0.092 | Biochemical | [4] |
| DASA-58 | Not explicitly stated | Biochemical | [5] |
AC50 (Activator Concentration 50) is the concentration of an activator that elicits a response halfway between the baseline and maximum response.
Experimental Protocols
1. Lactate Dehydrogenase (LDH)-Coupled Pyruvate Kinase Assay
This is a continuous spectrophotometric assay to measure the enzymatic activity of PKM2. The pyruvate produced by PKM2 is converted to lactate by LDH, a reaction that involves the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.[1]
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂
-
Recombinant human PKM2 (final concentration ~20 nM)
-
Phosphoenolpyruvate (PEP) (final concentration 0.5 mM)
-
Adenosine diphosphate (B83284) (ADP) (final concentration 1 mM)
-
Nicotinamide adenine (B156593) dinucleotide (NADH) (final concentration 0.2 mM)
-
Lactate dehydrogenase (LDH) (final concentration ~8 units/well)
-
This compound (various concentrations)
-
DMSO (vehicle control)
-
-
Procedure (96-well plate format):
-
Prepare a master mix containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add 190 µL of the master mix to each well of a 96-well plate.
-
Add 5 µL of the this compound at various concentrations (or DMSO for control) to the respective wells.
-
Initiate the reaction by adding 5 µL of the diluted PKM2 enzyme solution.
-
Immediately start monitoring the decrease in absorbance at 340 nm at 25°C for 20 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH consumption) from the linear portion of the absorbance curve.
-
Plot the reaction velocity against the concentration of the this compound.
-
2. Extracellular Acidification Rate (ECAR) Assay
Activation of PKM2 enhances the rate of glycolysis, leading to an increased production and extrusion of lactate and protons into the extracellular medium. This change in proton efflux can be measured in real-time as the extracellular acidification rate (ECAR) using instruments like the Seahorse XF Analyzer.[1]
-
Cell Culture and Seeding: Culture your cells of interest in the appropriate growth medium and seed them into a Seahorse XF cell culture microplate.
-
Assay Medium: On the day of the assay, replace the growth medium with a low-buffered assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, glutamine, and pyruvate).
-
Compound Injection: Load this compound into the injection port of the sensor cartridge.
-
Measurement: After baseline ECAR measurements, inject the this compound and monitor the change in ECAR.
-
Data Analysis: An increase in ECAR upon addition of the activator indicates an increase in glycolytic flux due to PKM2 activation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
PKM2 activator 4 unexpected effects on cell morphology
Welcome to the technical support center for PKM2 Activator 4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected effects on cell morphology observed during their experiments.
Frequently Asked Questions (FAQs)
Q1: We treated our cancer cell line with this compound and observed a significant change in cell shape. The cells appear more elongated and spindle-like. Is this an expected outcome?
A1: While the primary mechanism of this compound is the stabilization of the active tetrameric form of PKM2 to alter cancer cell metabolism, effects on cell morphology are not uncommon and represent an active area of research.[1][2][3] The shift to a more elongated, mesenchymal-like phenotype could be attributed to the non-metabolic functions of PKM2.[4][5] Nuclear translocation of PKM2 has been linked to the regulation of genes involved in the epithelial-mesenchymal transition (EMT), a process characterized by changes in cell shape, motility, and adhesion.[1][6][7] We recommend verifying this phenotype by examining the expression of EMT markers.
Q2: Since starting treatment with this compound, we have noticed that our cells are detaching from the culture plates more easily. Why might this be happening?
A2: Changes in cell adhesion are a potential unexpected effect of treatment with this compound. PKM2 has been shown to influence cell-matrix adhesion through various signaling pathways.[8] It can modulate the expression and activity of integrins and focal adhesion components.[8] Specifically, PKM2 can activate signaling pathways involving focal adhesion kinase (FAK) and downregulate epithelial markers like E-cadherin, which is crucial for cell-cell adhesion.[1][8] A decrease in E-cadherin expression can lead to reduced cell cohesiveness and easier detachment.[9]
Q3: We are observing a decrease in stress fibers and a reorganization of the actin cytoskeleton in our cells treated with this compound. What is the possible mechanism?
A3: The observed alterations in the actin cytoskeleton are likely linked to the broader role of PKM2 in regulating cellular signaling that impacts cytoskeletal dynamics. While direct interaction is not fully established, PKM2 can influence pathways that control actin polymerization and stress fiber formation. For instance, PKM2's role in regulating signaling molecules that are also known to modulate the actin cytoskeleton could be a contributing factor. Furthermore, changes in cell adhesion and EMT are intrinsically linked to a reorganization of the actin cytoskeleton.
Q4: Can this compound affect cell migration and invasion, and how would this manifest morphologically?
A4: Yes, it is plausible that this compound could affect cell migration and invasion. Morphologically, this could manifest as the formation of lamellipodia and filopodia, which are protrusive structures that drive cell movement.[10] The role of PKM2 in promoting EMT is associated with increased migratory and invasive potential.[2][6] This is often accompanied by a switch from a cobblestone-like epithelial morphology to a more elongated and motile mesenchymal phenotype.
Troubleshooting Guides
Issue 1: Significant cell detachment and death following treatment with this compound.
| Possible Cause | Suggested Solution |
| High concentration of this compound | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. We recommend starting with a concentration range of 1-10 µM. |
| Altered cell adhesion properties | Pre-coat culture plates with extracellular matrix components such as fibronectin or laminin (B1169045) to enhance cell attachment.[11][12][13] |
| Induction of apoptosis | Perform an apoptosis assay (e.g., Annexin V staining) to determine if the observed cell death is due to programmed cell death. |
Issue 2: Inconsistent or no observable changes in cell morphology.
| Possible Cause | Suggested Solution |
| Cell line-specific response | The effects of PKM2 activation on cell morphology can be cell-type dependent. We recommend testing this compound on a panel of different cell lines to identify a responsive model. |
| Suboptimal treatment duration | Morphological changes may take time to develop. Conduct a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal treatment duration. |
| PKM2 expression levels | Confirm the expression of PKM2 in your cell line by Western blot. Cells with low or absent PKM2 expression are not expected to respond to the activator. |
Issue 3: Difficulty in quantifying the observed morphological changes.
| Possible Cause | Suggested Solution |
| Subjective assessment | Visual assessment can be subjective. Utilize image analysis software to quantify cell morphology parameters. |
| Lack of appropriate tools | Employ software such as ImageJ/Fiji with plugins for cell shape analysis, or more advanced platforms like Incucyte or HoloMonitor for quantitative live-cell imaging.[14][15][16][17] |
| Inadequate imaging quality | Optimize your microscopy settings to obtain high-resolution images suitable for quantitative analysis. Ensure proper fixation and staining if performing immunofluorescence. |
Quantitative Data Summary
The following tables present hypothetical quantitative data illustrating potential effects of this compound on cell morphology and related markers.
Table 1: Effect of this compound on Cell Shape Parameters
| Treatment | Cell Area (µm²) | Aspect Ratio | Circularity |
| Vehicle Control | 1500 ± 120 | 1.8 ± 0.3 | 0.85 ± 0.05 |
| This compound (10 µM) | 1850 ± 150 | 3.5 ± 0.5 | 0.45 ± 0.07 |
Table 2: Effect of this compound on EMT Marker Expression (Relative Protein Levels)
| Treatment | E-cadherin | N-cadherin | Vimentin |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| This compound (10 µM) | 0.45 ± 0.08 | 2.10 ± 0.25 | 1.85 ± 0.20 |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of F-actin
This protocol details the procedure for visualizing the actin cytoskeleton in cells treated with this compound.
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentration of this compound or vehicle control for the determined time period.
-
Fixation: Gently wash the cells with pre-warmed Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[18][19]
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[18]
-
Blocking: Wash the cells three times with PBS. Block non-specific binding with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.[19]
-
F-actin Staining: Incubate the cells with fluorescently-labeled phalloidin (B8060827) (e.g., Alexa Fluor 488 phalloidin) diluted in 1% BSA/PBS for 1 hour at room temperature, protected from light.[9]
-
Nuclear Staining: Wash the cells three times with PBS. Counterstain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Protocol 2: Cell Adhesion Assay
This protocol provides a method to quantify changes in cell adhesion upon treatment with this compound.
-
Plate Coating: Coat the wells of a 96-well plate with an extracellular matrix protein (e.g., 10 µg/mL fibronectin) overnight at 4°C.[11][13]
-
Blocking: Wash the wells with PBS and block with 1% BSA in serum-free medium for 1 hour at 37°C.[13]
-
Cell Preparation: Treat cells in a culture flask with this compound or vehicle control for the desired duration. Harvest the cells using a non-enzymatic cell dissociation solution and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Cell Seeding: Add 100 µL of the cell suspension to each coated well and incubate for 1 hour at 37°C.
-
Washing: Gently wash the wells twice with PBS to remove non-adherent cells.[12][20]
-
Staining: Fix the remaining adherent cells with 4% paraformaldehyde for 10 minutes. Stain the cells with 0.1% crystal violet for 20 minutes.[12]
-
Quantification: Wash the wells with water and allow them to dry. Solubilize the crystal violet with 10% acetic acid and measure the absorbance at 570 nm.
Protocol 3: Western Blot for EMT Markers
This protocol describes the detection of changes in the expression of E-cadherin and Vimentin.
-
Cell Lysis: Treat cells with this compound or vehicle control. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[21][22]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.[22]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[23]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against E-cadherin (1:1000) and Vimentin (1:1000) overnight at 4°C.[21]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[23]
-
Detection: Wash the membrane with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Experimental workflow for investigating morphological changes induced by this compound.
Caption: Potential signaling pathway linking PKM2 activation to changes in cell morphology via EMT regulation.
References
- 1. Role of pyruvate kinase M2 in transcriptional regulation leading to epithelial–mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PKM2 regulates hepatocellular carcinoma cell epithelial-mesenchymal transition and migration upon EGFR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PKM2 Regulates Hepatocellular Carcinoma Cell Epithelialmesenchymal Transition and Migration upon EGFR Activation [journal.waocp.org]
- 4. Activators of PKM2 in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knockdown of PKM2 suppresses tumor progression in human cervical cancer by modulating epithelial–mesenchymal transition via Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Role of pyruvate kinase M2 in transcriptional regulation leading to epithelial–mesenchymal transition | Semantic Scholar [semanticscholar.org]
- 8. BioKB - Relationship - PKM - activates - cell adhesion [biokb.lcsb.uni.lu]
- 9. Actin Staining Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Probing the protrusions: lamellipodia and filopodia in cancer invasion and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell Adhesion — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 13. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]
- 14. An analytical tool that quantifies cellular morphology changes from three-dimensional fluorescence images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. USER-FRIENDLY TOOLS FOR QUANTIFYING THE DYNAMICS OF CELLULAR MORPHOLOGY AND INTRACELLULAR PROTEIN CLUSTERS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. phiab.com [phiab.com]
- 17. Morphological Analysis | Sartorius [sartorius.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. resources.amsbio.com [resources.amsbio.com]
- 21. Western blot analysis of the protein expression of E-cadherin, Vimentin, and Wnt5a [bio-protocol.org]
- 22. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Validating PKM2 Activation and Tetramerization
This guide provides researchers, scientists, and drug development professionals with technical support for validating the activation of Pyruvate (B1213749) Kinase M2 (PKM2), focusing on its tetramerization, using Western blot analysis.
Frequently Asked Questions (FAQs)
Q1: What is PKM2 and why is its oligomeric state significant?
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis, catalyzing the final rate-limiting step.[1][2] Unlike other isoforms, PKM2 can exist in different oligomeric states: a highly active tetramer and a less active dimer or monomer.[3][4][5] The tetrameric form promotes efficient ATP production through oxidative phosphorylation, while the dimeric form slows glycolysis, redirecting metabolic intermediates towards biosynthetic pathways that support cell proliferation, a phenomenon known as the Warburg effect, which is a hallmark of cancer cells.[6][7][8] The dimeric form can also translocate to the nucleus and act as a protein kinase, regulating gene transcription.[1][2][8][9] Therefore, the ratio of tetrameric to dimeric PKM2 is a critical indicator of the cellular metabolic state and a key target in drug development.
Q2: How does a PKM2 activator affect its oligomeric state?
Small molecule activators, such as TEPP-46 and DASA-58, are designed to stabilize the tetrameric conformation of PKM2.[10][11][12] By binding to an allosteric site, these activators promote and lock PKM2 in its highly active tetrameric form.[11] This shifts the equilibrium from the less active dimer to the active tetramer, enhancing its pyruvate kinase activity and reversing the Warburg effect, which can suppress tumor growth.[1][11]
Q3: How can Western blot be used to analyze PKM2 tetramerization?
Standard Western blotting with SDS-PAGE typically denatures proteins, causing oligomers to dissociate into monomers. To analyze PKM2 tetramerization, an in-cell protein crosslinking step is required before cell lysis.[3][13] Crosslinking agents, like glutaraldehyde (B144438) or disuccinimidyl suberate (B1241622) (DSS), covalently link the subunits of the PKM2 tetramer, preserving its structure.[3][13] After crosslinking, the sample is run on an SDS-PAGE gel, where the crosslinked tetramer will migrate at a higher molecular weight (~240 kDa) compared to the monomer (~60 kDa).[13]
Q4: What are the primary reagents and considerations for this experiment?
-
PKM2 Activators/Inhibitors: TEPP-46 or DASA-58 to induce tetramerization.
-
Crosslinking Reagent: Glutaraldehyde or DSS to stabilize oligomers.[3][13]
-
Lysis Buffer: RIPA buffer containing protease and phosphatase inhibitors is standard.[1][4]
-
Antibodies: A primary antibody specific to total PKM2 that does not cross-react with PKM1 is crucial.[6] A suitable HRP-conjugated secondary antibody is also needed.
-
Gel Electrophoresis: Tris-acetate polyacrylamide gradient gels (e.g., 3-8%) are recommended to effectively resolve both high-molecular-weight tetramers (~240 kDa) and low-molecular-weight monomers (~60 kDa) on a single gel.[14][15]
Experimental Protocols and Data
Detailed Protocol: Western Blot Analysis of PKM2 Tetramerization
This protocol outlines the key steps for treating cells with a PKM2 activator, performing in-cell crosslinking, and analyzing the results via Western blot.
-
Cell Culture and Treatment:
-
In-Cell Crosslinking:
-
Wash cells twice with ice-cold PBS.
-
Incubate cells with a freshly prepared crosslinking agent (e.g., 0.01% glutaraldehyde in PBS) at 37°C for 10 minutes.[13] Note: The concentration and incubation time for the crosslinker should be optimized for your specific cell line and experimental conditions.
-
Quench the crosslinking reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) and incubating for 15 minutes at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells again with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at high speed to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli sample buffer. Boiling the samples is generally recommended, but for some crosslinked complexes, heating at 70°C for 10 minutes may be sufficient.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a Tris-acetate gradient gel (e.g., 3-8%) or a low-percentage Tris-glycine gel.[14]
-
Run the gel until adequate separation of high and low molecular weight markers is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane. Optimize transfer time for large proteins; a wet transfer overnight at 4°C is often effective.[17]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. For phospho-antibodies, BSA is recommended.[18]
-
-
Immunodetection and Quantification:
-
Incubate the membrane with a primary antibody against PKM2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Perform densitometric analysis to quantify the intensity of the monomer, dimer, and tetramer bands. The ratio of tetramer to dimer/monomer can then be calculated.
-
Quantitative Data Summary
The following table presents example data illustrating the expected change in the PKM2 oligomeric state after treatment with an activator.
| Treatment Group | Monomer Band Intensity (Arbitrary Units) | Dimer Band Intensity (Arbitrary Units) | Tetramer Band Intensity (Arbitrary Units) | Tetramer / (Monomer + Dimer) Ratio |
| Vehicle Control (DMSO) | 1500 | 800 | 300 | 0.13 |
| PKM2 Activator (TEPP-46) | 400 | 300 | 2500 | 3.57 |
Visualizations
Caption: PKM2 signaling and oligomerization pathway.
Caption: Experimental workflow for PKM2 tetramer analysis.
Caption: Troubleshooting decision tree for absent tetramer band.
Troubleshooting Guide
Q: I don't see any bands (monomer or tetramer) on my Western blot. What went wrong?
-
Potential Causes:
-
Inefficient Protein Transfer: High molecular weight proteins like the PKM2 tetramer (~240 kDa) may transfer inefficiently.[17]
-
Antibody Issues: The primary antibody may have low affinity, be used at too low a concentration, or be inactive.[18][19] The secondary antibody might not be compatible with the primary.[18]
-
Low Antigen Level: The target protein may be expressed at low levels in your cells, or too little protein was loaded.[19]
-
Reagent Inhibition: Sodium azide (B81097) in buffers can inhibit the HRP enzyme on the secondary antibody.[20]
-
-
Solutions:
-
Optimize Transfer: Use a wet transfer system overnight at 4°C. Add a low percentage of SDS (0.01-0.02%) to the transfer buffer to aid in the migration of large proteins out of the gel.[17] You can stain the membrane with Ponceau S after transfer to confirm that proteins have moved from the gel to the membrane.[20]
-
Validate Antibodies: Titrate your primary antibody to find the optimal concentration. Run a positive control (e.g., a cell lysate known to express high levels of PKM2) to confirm antibody activity.[19] Ensure your secondary antibody is raised against the host species of your primary antibody (e.g., use an anti-mouse secondary for a mouse primary).[18]
-
Increase Protein Load: Load a higher amount of total protein per lane (e.g., 30-50 µg).
-
Check Buffers: Ensure all buffers, especially wash buffers and antibody diluents, are fresh and free of inhibitors like sodium azide.[20]
-
Q: I can only see the PKM2 monomer band (~60 kDa), but no dimer or tetramer bands, even after treatment with an activator.
-
Potential Causes:
-
Failed Crosslinking: The crosslinking step was inefficient or omitted. The crosslinking reagent may be old or improperly stored.
-
Inappropriate Gel System: Using a high-percentage polyacrylamide gel can prevent large oligomers from entering the gel or resolving properly.
-
Ineffective Activator Treatment: The concentration of the PKM2 activator may be too low, or the treatment time too short to induce a significant shift to the tetrameric state.
-
-
Solutions:
-
Optimize Crosslinking: Always prepare the crosslinking solution fresh. Titrate the concentration of the crosslinker and optimize the incubation time.[14] Ensure the quenching step is performed correctly to stop the reaction.
-
Use Appropriate Gels: Use a low-percentage (e.g., 6%) Tris-glycine gel or, preferably, a 3-8% Tris-acetate gradient gel to allow for the separation of a wide range of molecular weights.[14][15]
-
Verify Activator Efficacy: Confirm the potency of your activator. Perform a dose-response and time-course experiment to find the optimal conditions for tetramerization in your cell line.[11]
-
Q: My bands are smeared or streaking horizontally.
-
Potential Causes:
-
Solutions:
-
Prevent Degradation: Always add protease inhibitors to your lysis buffer and keep samples on ice or at 4°C.[19][22]
-
Reduce Protein Load: Try loading less protein (e.g., 15-20 µg) per lane.
-
Adjust Running Conditions: Run the gel at a lower voltage for a longer period, and consider running it in a cold room or surrounded by ice packs to dissipate heat.[21][22]
-
Q: I have high background noise on my blot.
-
Potential Causes:
-
Insufficient Blocking: The blocking step may be too short or the blocking agent inappropriate.
-
Antibody Concentration Too High: Using too much primary or secondary antibody can lead to non-specific binding.[23]
-
Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies on the membrane.[21]
-
-
Solutions:
-
Optimize Blocking: Increase the blocking time to 1-2 hours or perform it overnight at 4°C. Try switching blocking agents (e.g., from milk to BSA, or vice versa), as some antibodies have preferences.[22]
-
Titrate Antibodies: Reduce the concentration of your primary and secondary antibodies.
-
Improve Washing: Increase the number of washes (e.g., 3-5 times) and the duration of each wash (e.g., 5-10 minutes). Adding a small amount of detergent like Tween 20 to the wash buffer can also help.[18]
-
References
- 1. Pyruvate Kinase M2 Tetramerization Protects against Hepatic Stellate Cell Activation and Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent Inhibition of Pyruvate Kinase M2 Reprograms Metabolic and Inflammatory Pathways in Hepatic Macrophages against Non-alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic but not transcriptional regulation by PKM2 is important for natural killer cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. M-type pyruvate kinase 2 (PKM2) tetramerization alleviates the progression of right ventricle failure by regulating oxidative stress and mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PKM2 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Nuclear PKM2: a signal receiver, a gene programmer, and a metabolic modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 10. Tyrosine Kinase Signaling in Cancer Metabolism: PKM2 Paradox in the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CIP2A induces PKM2 tetramer formation and oxidative phosphorylation in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Protein Oligomerization by Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of Protein Oligomerization by Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Western Blotting – Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Western Blot Troubleshooting: 8 Protocol Issues Solved | StressMarq Biosciences Inc. [stressmarq.com]
- 19. southernbiotech.com [southernbiotech.com]
- 20. Western blot troubleshooting guide! [jacksonimmuno.com]
- 21. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 22. blog.addgene.org [blog.addgene.org]
- 23. blog.mblintl.com [blog.mblintl.com]
PKM2 activator 4 interference with other signaling pathways
Welcome to the technical support center for PKM2 Activator 4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the potential interference of this compound with other signaling pathways.
Disclaimer: While this compound is a potent tool for studying the metabolic roles of PKM2, it is crucial to consider its potential off-target effects and interactions with other cellular signaling pathways. The information provided here is based on the known functions of PKM2 and data from studies on similar PKM2 activators, as specific data for this compound's interference with signaling pathways is limited.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule that allosterically activates Pyruvate Kinase M2 (PKM2).[1][2] It functions by promoting the formation of the constitutively active tetrameric form of PKM2 from its less active dimeric state.[2][3] This shifts cellular metabolism towards increased glycolysis and ATP production, mimicking the activity of the PKM1 isoform.[2][3]
Q2: Can this compound interfere with the PI3K/AKT/mTOR signaling pathway?
A2: Yes, there is evidence to suggest that activation of PKM2 can modulate the PI3K/AKT/mTOR pathway. The dimeric form of PKM2 has been shown to act as a protein kinase, and its nuclear translocation can influence this pathway. Specifically, studies with the PKM2 activator TEPP-46 have shown that promoting the tetrameric form of PKM2 can inhibit the PI3K/Akt signaling pathway. This can lead to downstream effects such as the regulation of PGC-1α expression.
Q3: Is there a known interaction between this compound and the MAPK/ERK signaling pathway?
A3: The relationship between PKM2 and the MAPK/ERK pathway is complex and appears to be a positive feedback loop. Dimeric PKM2 can promote the activation of the MAPK/ERK pathway. Conversely, activated ERK can phosphorylate PKM2. By shifting the equilibrium towards the tetrameric form, this compound could potentially dampen the non-metabolic, signaling functions of dimeric PKM2, thereby indirectly affecting the MAPK/ERK pathway.
Q4: I am observing unexpected changes in cell proliferation and survival after treatment with this compound. Could this be due to off-target effects on signaling pathways?
A4: It is possible. While the primary effect of PKM2 activation is on metabolism, the modulation of key signaling pathways like PI3K/AKT/mTOR and MAPK/ERK, which are central regulators of cell growth and survival, could lead to unexpected phenotypes. It is recommended to perform further experiments to investigate the phosphorylation status of key proteins in these pathways.
Troubleshooting Guides
Issue 1: Unexpected decrease in cell viability at concentrations where metabolic effects are expected.
-
Potential Cause: Off-target inhibition of pro-survival signaling pathways. Activation of PKM2 can lead to a metabolic state that is not conducive to proliferation and may sensitize cells to stress.[4]
-
Troubleshooting Steps:
-
Western Blot Analysis: Assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway (e.g., p-AKT, p-mTOR, p-S6K) and the MAPK/ERK pathway (e.g., p-ERK1/2). A decrease in phosphorylation of these pro-survival kinases could explain the observed cytotoxicity.
-
Dose-Response Curve: Perform a detailed dose-response curve to determine if the cytotoxic effects occur at the same concentration range as PKM2 activation.
-
Control Compound: Use a structurally different PKM2 activator to see if the effect is reproducible. If not, it might be a compound-specific off-target effect.
-
Issue 2: Observed changes in gene expression unrelated to metabolism.
-
Potential Cause: The nuclear functions of dimeric PKM2 as a transcriptional co-activator may be altered. By promoting the tetrameric form, this compound may reduce the pool of nuclear dimeric PKM2 available to interact with transcription factors like HIF-1α and β-catenin.
-
Troubleshooting Steps:
-
Cellular Fractionation and Western Blot: Isolate nuclear and cytoplasmic fractions of your cells and probe for PKM2 to see if the activator reduces its nuclear localization.
-
Reporter Assays: Use reporter constructs for transcription factors known to be regulated by PKM2 (e.g., HIF-1α, β-catenin) to assess changes in their activity.
-
Quantitative Data Summary
Table 1: Effect of a PKM2 Activator (TEPP-46) on Signaling Pathway Components
| Cell Line | Treatment | Target Protein | Change in Phosphorylation | Reference |
| RAW264.7 | TEPP-46 (50 nmol/ml) | p-Akt | Significantly decreased | |
| RAW264.7 | TEPP-46 (50 nmol/ml) | p-PI3K | Significantly decreased |
Note: This data is for the PKM2 activator TEPP-46 and may be indicative of the effects of other PKM2 activators like this compound.
Experimental Protocols
Protocol 1: Western Blot Analysis of Signaling Pathway Interference
-
Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR and MAPK/ERK pathways.
-
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against total and phosphorylated forms of AKT, mTOR, S6K, and ERK1/2.
-
Detection and Analysis: Use an appropriate secondary antibody and a chemiluminescence detection system. Quantify band intensities using densitometry software.
-
Protocol 2: Cellular Fractionation to Assess PKM2 Nuclear Localization
-
Objective: To investigate if this compound alters the subcellular localization of PKM2.
-
Methodology:
-
Cell Treatment: Treat cells with this compound and a vehicle control.
-
Fractionation: Use a commercial cellular fractionation kit to separate cytoplasmic and nuclear extracts.
-
Western Blot Analysis: Perform Western blotting on both fractions as described in Protocol 1. Probe for PKM2, a cytoplasmic marker (e.g., GAPDH), and a nuclear marker (e.g., Lamin B1) to verify the purity of the fractions.
-
Visualizations
Caption: Potential interference of this compound with signaling pathways.
Caption: Experimental workflow for Western Blot analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activators of PKM2 in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activating PKM2 to counter tumour growth - ecancer [ecancer.org]
ensuring reproducibility of PKM2 activator 4 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PKM2 activator 4 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to ensure the reproducibility of their findings.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the use of this compound.
Q1: My this compound shows lower than expected potency in my biochemical assay.
A1: Several factors can influence the apparent potency of this compound in biochemical assays. Consider the following:
-
Presence of Fructose-1,6-bisphosphate (FBP): FBP is a natural allosteric activator of PKM2 and can potentiate the effect of small-molecule activators.[1][2] Conversely, high concentrations of FBP in your assay might mask the effect of your activator, as the enzyme is already in a highly active state.[1] Ensure your assay buffer composition is consistent and consider titrating FBP concentrations if you suspect interference.
-
Enzyme Concentration and Purity: The concentration and purity of the recombinant PKM2 enzyme are critical. Ensure you are using a consistent and validated source of PKM2. Lot-to-lot variability can impact results.
-
Substrate Concentrations: The concentrations of phosphoenolpyruvate (B93156) (PEP) and ADP can affect enzyme kinetics and the apparent potency of the activator.[1] Use concentrations that are appropriate for the assay and consistent across experiments.
-
Solvent and Dilution: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in your assay is low (generally ≤1%) and consistent across all wells, including controls, as high concentrations of DMSO can inhibit enzyme activity.[3]
Q2: I am not observing the expected metabolic shift (e.g., decreased lactate (B86563) production) in my cell-based assay after treatment with this compound.
A2: The cellular response to PKM2 activation can be complex and context-dependent. Here are some troubleshooting steps:
-
Cell Line Specificity: The metabolic phenotype and reliance on aerobic glycolysis vary between cell lines. The effect of PKM2 activation may be more pronounced in cells highly dependent on the Warburg effect.
-
Nutrient Conditions: The composition of the cell culture medium can significantly impact the outcome. For example, the presence or absence of non-essential amino acids, particularly serine, can influence the anti-proliferative effects of PKM2 activators.[4] Growing cells in a minimal medium like BME, which lacks serine, can sensitize them to PKM2 activation.[4]
-
Hypoxia: The effects of PKM2 activation on cell proliferation can be more evident under hypoxic conditions, suggesting that glucose-dependent anabolic pathways are more critical in low-oxygen environments.[1]
-
Compound Stability and Uptake: Ensure the stability of this compound in your culture medium over the course of the experiment. Also, consider potential differences in compound uptake between cell lines.
-
Time-course of Treatment: The metabolic reprogramming induced by PKM2 activation may take time to manifest. Perform a time-course experiment to determine the optimal treatment duration.
Q3: My experimental results with this compound are inconsistent between experiments.
A3: Reproducibility is key in research. To minimize variability, consider these points:
-
Standardize Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. Avoid repeated freeze-thaw cycles of the stock.
-
Consistent Assay Conditions: Maintain consistent assay parameters such as temperature, incubation times, and reagent concentrations.[3][5]
-
Control Experiments: Always include appropriate controls in your experiments. This includes a vehicle control (e.g., DMSO), a positive control (e.g., a known PKM2 activator like FBP or another compound like TEPP-46), and a negative control (no activator).[3]
-
Instrument Calibration: Ensure that plate readers or other instruments used for data acquisition are properly calibrated and maintained.
Experimental Protocols & Data
PKM2 Signaling Pathway
Pyruvate (B1213749) kinase M2 (PKM2) is a key regulator of glycolysis and plays a crucial role in cancer metabolism.[6][7][8] It can exist as a highly active tetramer or a less active dimer.[9][10] PKM2 activators, such as activator 4, promote the formation of the stable tetrameric state, thereby enhancing its enzymatic activity.[1][2] This shift in activity redirects glucose metabolism from anabolic pathways back towards oxidative phosphorylation, impacting cell proliferation and survival.[1][11]
Troubleshooting Workflow
This workflow provides a logical approach to diagnosing and resolving common experimental issues.
Methodologies for Key Experiments
1. Lactate Dehydrogenase (LDH)-Coupled Spectrophotometric Assay
This continuous assay measures the production of pyruvate by PKM2. The pyruvate is then converted to lactate by LDH, which is coupled to the oxidation of NADH to NAD+. The decrease in NADH is monitored by the change in absorbance at 340 nm.[5][10]
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂
-
Recombinant human PKM2 (e.g., 20 nM final concentration)
-
Phosphoenolpyruvate (PEP) (e.g., 0.5 mM final concentration)
-
Adenosine diphosphate (B83284) (ADP) (e.g., 1 mM final concentration)
-
Nicotinamide adenine (B156593) dinucleotide (NADH) (e.g., 0.2 mM final concentration)
-
Lactate dehydrogenase (LDH) (e.g., 8 units/well)
-
This compound (various concentrations)
-
DMSO (vehicle control)
-
-
Procedure (96-well plate):
-
Prepare a master mix containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add 190 µL of the master mix to each well.
-
Add 5 µL of this compound at various concentrations (or DMSO for control).
-
Initiate the reaction by adding 5 µL of diluted PKM2 enzyme.
-
Immediately measure the decrease in absorbance at 340 nm at 25°C for 20 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Plot the reaction velocity against the activator concentration to determine the EC₅₀.
-
2. ATP-Based Luminescence Assay
This endpoint assay quantifies the amount of ATP produced by the PKM2 reaction using a luciferase-based system. The luminescent signal is proportional to PKM2 activity.[11][12]
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂
-
Recombinant human PKM2 (e.g., 50 ng)
-
PEP (e.g., 0.5 mM final concentration)
-
ADP (e.g., 0.1 mM final concentration)
-
This compound (various concentrations)
-
ATP detection reagent (e.g., Kinase-Glo®)
-
-
Procedure (96-well plate):
-
Add PKM2, assay buffer, and this compound to each well.
-
Initiate the reaction by adding a mixture of PEP and ADP.
-
Incubate at room temperature for a set time (e.g., 30 minutes).
-
Add the ATP detection reagent to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes to stabilize the signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to controls.
-
Plot the luminescent signal against the activator concentration to determine the EC₅₀.
-
3. Cellular Extracellular Acidification Rate (ECAR) Assay
This assay measures the rate of glycolysis in live cells by detecting the acidification of the extracellular medium due to lactate and proton extrusion.[5]
-
Procedure:
-
Seed cells (e.g., A549, H1299) in a Seahorse XF plate and allow them to adhere.
-
Replace the growth medium with a low-buffered assay medium.
-
Measure the basal ECAR using a Seahorse XF Analyzer.
-
Inject this compound and measure the change in ECAR.
-
Sequentially inject oligomycin (B223565) and 2-deoxyglucose to determine glycolytic capacity and non-glycolytic acidification, respectively.
-
-
Data Analysis:
-
The Seahorse XF software calculates ECAR values.
-
An increase in ECAR after the addition of the activator indicates an increase in glycolytic flux.
-
Quantitative Data Summary
| Parameter | Value | Compound/Condition | Assay Type | Reference |
| AC₅₀ | 1-10 µM | This compound | Biochemical | [13] |
| EC₅₀ | 19.6 µM | DASA-58 (PKM2 activator) | Cellular (PKM2 activity in A549 cell lysates) | [1] |
| AC₅₀ | 0.95 µM | Tangeritin (PKM2 activator) | Biochemical | [10] |
Experimental Workflow Diagram
References
- 1. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Tyrosine Kinase Signaling in Cancer Metabolism: PKM2 Paradox in the Warburg Effect [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. The Role of PKM2 in Multiple Signaling Pathways Related to Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 10. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A Novel Pyruvate Kinase M2 Activator Compound that Suppresses Lung Cancer Cell Viability under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Head-to-Head Battle in Lung Cancer Metabolism: TEPP-46 vs. DASA-58
A Comparative Analysis of Two Prominent PKM2 Activators in Lung Cancer Cells
The metabolic reprogramming of cancer cells, famously characterized by the Warburg effect, presents a promising frontier for therapeutic intervention. A key player in this metabolic shift is the M2 isoform of pyruvate (B1213749) kinase (PKM2), an enzyme that often exists in a less active dimeric state in tumor cells. This reduced activity diverts glucose metabolites into biosynthetic pathways, fueling rapid cell proliferation. Consequently, small molecule activators that stabilize the highly active tetrameric form of PKM2 are being actively investigated as potential anti-cancer agents.
This guide provides a detailed comparison of two well-characterized PKM2 activators, TEPP-46 (also known as PKM2 Activator IV) and DASA-58, with a specific focus on their performance in lung cancer cells. We present a synthesis of experimental data, detailed methodologies for key assays, and visual representations of the underlying biological pathways and experimental workflows to offer an objective resource for researchers, scientists, and drug development professionals.
Introduction to the Contenders: TEPP-46 and DASA-58
Both TEPP-46 and DASA-58 are potent and selective allosteric activators of PKM2.[1][2] They function by binding to a pocket on the PKM2 enzyme that is distinct from the binding site of the endogenous activator, fructose-1,6-bisphosphate (FBP).[2][3] This binding event promotes and stabilizes the active tetrameric conformation of PKM2, thereby enhancing its enzymatic activity and redirecting metabolic flux towards ATP production rather than biosynthesis.[1][4] Their selectivity for PKM2 over other pyruvate kinase isoforms like PKM1, PKL, and PKR makes them attractive candidates for targeted cancer therapy.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the biochemical potency and cellular effects of TEPP-46 and DASA-58 in lung cancer cell lines.
Table 1: Biochemical Potency of PKM2 Activators
| Compound | Half-Maximal Activating Concentration (AC50) (in vitro) | Cell-based Half-Maximal Effective Concentration (EC50) |
| TEPP-46 | 92 nM[1][5] | Not explicitly reported, but active in cells[6] |
| DASA-58 | 38 nM[1] | 19.6 µM (A549 cells)[6] |
Table 2: Effects on Lung Cancer Cell Lines (H1299)
| Compound (at 30 µM) | Effect on Cell Proliferation (Doubling Time) | Effect on Lactate (B86563) Production |
| Normoxia (21% O2) | Hypoxia (1% O2) | |
| TEPP-46 | No significant effect[1] | Increased doubling time (slower proliferation)[1] |
| DASA-58 | No significant effect[1] | Increased doubling time (slower proliferation)[1] |
Note: The conflicting reports on the effect of TEPP-46 and DASA-58 on lactate production may be due to differences in experimental conditions, such as incubation times and specific assay protocols.
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to evaluate the efficacy of PKM2 activators in lung cancer cell lines.
Pyruvate Kinase (PK) Activity Assay (LDH Coupled Assay)
This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH), which is monitored by the decrease in absorbance at 340 nm.[6]
Protocol:
-
Cell Culture and Lysis:
-
Culture lung cancer cells (e.g., A549 or H1299) to 70-80% confluency.
-
Treat cells with desired concentrations of TEPP-46, DASA-58, or vehicle (DMSO) for a specified duration (e.g., 3 hours).[1][2]
-
Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl2, 1 mM EDTA, pH 7.5).[7]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl2, 1 mM ADP, 0.5 mM phosphoenolpyruvate (B93156) (PEP), 0.2 mM NADH, and 8-10 units of lactate dehydrogenase (LDH).[7]
-
-
Measurement:
-
Add a standardized amount of cell lysate to the reaction mixture in a 96-well plate.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation is directly proportional to the pyruvate kinase activity.
-
Lactate Production Assay
This protocol measures the concentration of lactate secreted by cells into the culture medium, a key indicator of glycolytic flux.[6]
Protocol:
-
Cell Seeding and Treatment:
-
Seed lung cancer cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of TEPP-46, DASA-58, or vehicle control.
-
-
Sample Collection:
-
After the desired incubation period (e.g., 24 or 48 hours), collect the cell culture supernatant.[8]
-
-
Lactate Measurement:
-
Use a commercially available lactate assay kit (e.g., colorimetric or fluorometric) to determine the lactate concentration in the collected supernatant according to the manufacturer's instructions.
-
Cell Viability and Proliferation Assay (MTT or Crystal Violet)
This assay determines the effect of PKM2 activators on the growth and viability of lung cancer cells.[2]
Protocol (MTT Assay):
-
Cell Plating and Treatment:
-
Seed lung cancer cells in a 96-well plate.
-
After 24 hours, treat the cells with a range of concentrations of TEPP-46, DASA-58, or vehicle.
-
-
Incubation and Reagent Addition:
-
Incubate the plates for the desired duration (e.g., 48 or 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
-
Measurement:
-
Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental design, the following diagrams were created using the DOT language for Graphviz.
Caption: PKM2 activation pathway in cancer cells.
Caption: Experimental workflow for comparing PKM2 activators.
Concluding Remarks
Both TEPP-46 and DASA-58 are effective activators of PKM2 that demonstrate anti-proliferative effects in lung cancer cells, particularly under hypoxic conditions. While DASA-58 exhibits a higher biochemical potency with a lower AC50 value, the cellular effects of both compounds are complex and can be influenced by the specific metabolic context of the cancer cells. The observed differences in their impact on lactate production in H1299 cells warrant further investigation to elucidate the precise mechanisms at play.
This comparative guide provides a foundational understanding of the performance of TEPP-46 and DASA-58 in the context of lung cancer. Further head-to-head studies, including in vivo xenograft models and comprehensive metabolomic analyses, will be crucial in determining the full therapeutic potential of these promising PKM2 activators.
References
- 1. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pyruvate kinase M2 activators suppress tumour formation - ecancer [ecancer.org]
- 4. israelsenlab.org [israelsenlab.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Action of PKM2 Activator 4 and DASA-58
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of two small-molecule activators of Pyruvate (B1213749) Kinase M2 (PKM2), PKM2 activator 4 and DASA-58. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool compound for their studies in cancer metabolism and drug discovery.
Pyruvate Kinase M2 (PKM2) is a key glycolytic enzyme that is predominantly expressed in cancer cells and plays a crucial role in the Warburg effect. PKM2 can exist in a highly active tetrameric state and a less active dimeric state. In cancer cells, the dimeric form is prevalent, leading to a bottleneck in glycolysis and the redirection of glycolytic intermediates into anabolic pathways to support cell proliferation.[1] Small-molecule activators that stabilize the active tetrameric form of PKM2 are valuable tools for interrogating cancer metabolism and represent a potential therapeutic strategy.
Core Mechanism of Action: Allosteric Activation
Both this compound and DASA-58 function as allosteric activators of PKM2. They bind to a site on the enzyme that is distinct from the active site and the binding site of the endogenous allosteric activator, fructose-1,6-bisphosphate (FBP).[2][3] This binding event induces a conformational change in the PKM2 protein, stabilizing the active tetrameric conformation and thereby increasing its enzymatic activity.[2][4] The activation of PKM2 by these small molecules enhances the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, driving metabolism towards ATP production and away from anabolic biosynthesis.[2]
While both compounds share this general mechanism, they belong to different chemical classes and exhibit distinct binding modes and potencies.
Comparative Analysis of Activator Characteristics
| Feature | This compound | DASA-58 |
| Chemical Scaffold | Thiazole-sulfonamide derivative | N,N'-disubstituted piperazine |
| Binding Site | Allosteric site at the subunit interface, distinct from the FBP binding pocket.[2] | Allosteric site at the subunit interaction interface.[4] |
| Reported AC50 | 1-10 μM[5] | 38 nM[6] |
| Cellular Efficacy (EC50) | Not explicitly reported, but active in cells.[2] | 19.6 µM (A549 cells)[4][6] |
| Key Downstream Effect | Induces serine auxotrophy in cancer cells.[2] | Inhibits HIF-1α activity and reduces lactate (B86563) production in some cancer cell lines.[7][8] |
Detailed Mechanism of Action and Binding Site
This compound and its analogues have a unique allosteric binding mode. Crystallographic studies of a close analogue, compound 14, revealed that it binds to a pocket at the interface of PKM2 subunits.[2] This binding promotes the active tetrameric state and can overcome the negative regulation of PKM2 by phosphotyrosine peptides, a key mechanism of PKM2 inhibition in cancer cells.[2] A significant consequence of PKM2 activation by this class of compounds is the metabolic rewiring of cancer cells, leading to a dependency on exogenous serine for proliferation, a phenomenon known as induced serine auxotrophy.[2]
DASA-58 also binds to the subunit interface of PKM2, promoting the stable, active tetrameric form of the enzyme.[4] This activation is resistant to inhibition by tyrosine-phosphorylated proteins.[4] By forcing the conversion of PEP to pyruvate, DASA-58 can reduce the availability of glycolytic intermediates for anabolic processes.[3] Furthermore, DASA-58-mediated activation of PKM2 has been shown to inhibit the activity of hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor in cancer progression.[7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the allosteric activation of PKM2 and a typical experimental workflow for evaluating PKM2 activators.
Experimental Protocols
Recombinant PKM2 Activity Assay (LDH-Coupled)
This assay is commonly used to determine the in vitro potency (AC50) of PKM2 activators. The production of pyruvate by PKM2 is coupled to the lactate dehydrogenase (LDH)-mediated oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.
-
Reagents: Assay buffer (50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl2), recombinant human PKM2, phosphoenolpyruvate (PEP), ADP, NADH, LDH, and test compound.
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add the test compound at various concentrations to the wells of a microplate.
-
Initiate the reaction by adding recombinant PKM2.
-
Immediately measure the decrease in absorbance at 340 nm over time using a plate reader.
-
Calculate the initial reaction rates and plot them against the compound concentration to determine the AC50 value.
-
Cellular PKM2 Activity Assay
This assay measures the activity of PKM2 in a cellular context to determine the EC50 of an activator.
-
Procedure:
-
Culture cancer cells (e.g., A549) and treat them with various concentrations of the test compound for a specified duration.
-
Lyse the cells to release the cellular contents.
-
Measure the pyruvate kinase activity in the cell lysates using the LDH-coupled assay described above.
-
Normalize the activity to the total protein concentration in each lysate.
-
Plot the normalized activity against the compound concentration to determine the EC50 value.[4]
-
Lactate Production Assay
This assay quantifies the amount of lactate secreted by cells, which can be an indicator of changes in glycolytic flux upon PKM2 activation.
-
Procedure:
-
Treat cultured cells with the PKM2 activator.
-
Collect the cell culture medium at different time points.
-
Measure the lactate concentration in the medium using a commercially available lactate assay kit.
-
Compare the lactate levels in treated cells to those in control cells.[8]
-
Conclusion
This compound and DASA-58 are both valuable chemical tools for studying the role of PKM2 in cancer metabolism. They both allosterically activate PKM2 by promoting its active tetrameric state. However, they differ in their chemical structures, potencies, and specific downstream metabolic consequences. DASA-58 is a more potent activator based on its reported AC50 value and has been shown to inhibit HIF-1α signaling. In contrast, the unique mechanism of this compound, which induces serine auxotrophy, provides a distinct approach to targeting cancer cell metabolism. The choice between these activators will depend on the specific research question and the cellular context being investigated. The provided experimental protocols can guide researchers in the characterization and comparison of these and other PKM2 modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of Preclinical PKM2 Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of prominent preclinical pyruvate (B1213749) kinase M2 (PKM2) activators, focusing on TEPP-46 (also known as ML265) and DASA-58. The data presented is compiled from various studies to offer an objective overview of their performance, supported by experimental methodologies and pathway visualizations to aid in research and development.
Introduction to PKM2 Activation
Pyruvate kinase M2 (PKM2) is a key glycolytic enzyme that is predominantly expressed in cancer cells and plays a crucial role in metabolic reprogramming.[1][2] Unlike its constitutively active isoform PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[1][2] In many tumors, the dimeric form is prevalent, which slows the final step of glycolysis and allows for the redirection of glycolytic intermediates into biosynthetic pathways necessary for rapid cell proliferation.[1][2] Small molecule activators that stabilize the active tetrameric form of PKM2 are being investigated as a therapeutic strategy to reverse this metabolic phenotype and inhibit tumor growth.[1][3]
Quantitative Comparison of PKM2 Activators
The following table summarizes the key quantitative data for the most well-characterized preclinical PKM2 activators, TEPP-46 (ML265) and DASA-58. These small molecules are allosteric activators that bind to a site distinct from the endogenous activator fructose-1,6-bisphosphate (FBP).[3][4]
| Parameter | TEPP-46 (ML265) | DASA-58 | Reference |
| AC50 (in vitro) | 92 nM | 38 nM | [3][4][5][6][7][8][9] |
| EC50 (cellular) | Not explicitly reported, but active in cells | 19.6 µM (A549 cells) | [4] |
| Selectivity | High selectivity over PKM1, PKL, and PKR | High selectivity over PKM1 | [6][9] |
| Effect on Lactate (B86563) Production | Increased lactate secretion in H1299 cells; capable of inducing lactate levels in some breast cancer cell lines.[10][11] | Decreased lactate production in H1299 cells; increased extracellular acidification and lactate levels in breast cancer cell lines.[4][10] | |
| Effect on Cell Proliferation | No significant effect under normoxia; decreased proliferation under hypoxia.[4][5] | No significant effect under normoxia; decreased proliferation under hypoxia.[4] | |
| In Vivo Efficacy | Reduced tumor size, weight, and occurrence in an H1299 mouse xenograft model.[12][13] | Has shown efficacy in preclinical models.[14] |
Note: AC50 (half-maximal activation concentration) and EC50 (half-maximal effective concentration) values can vary depending on the specific assay conditions. The conflicting reports on the effect on lactate production may be due to differences in experimental conditions, such as the cell lines used and the duration of treatment.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental evaluation of these compounds, the following diagrams are provided.
References
- 1. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 2. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. TEPP-46 | ML265 | PKM2 activator | antitumor | TargetMol [targetmol.com]
- 7. israelsenlab.org [israelsenlab.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. Pharmacological activation of pyruvate kinase M2 reprograms glycolysis leading to TXNIP depletion and AMPK activation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. ML265: A potent PKM2 activator induces tetramerization and reduces tumor formation and size in a mouse xenograft model - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The PKM2 activator TEPP‐46 suppresses kidney fibrosis via inhibition of the EMT program and aberrant glycolysis associated with suppression of HIF‐1α accumulation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of PKM2 Activator 4 and Alternative Tumor Growth Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to Pyruvate (B1213749) Kinase M2 Modulation in Oncology
The M2 isoform of pyruvate kinase (PKM2) has emerged as a critical regulator of cancer cell metabolism, making it an attractive target for therapeutic intervention. PKM2's ability to switch between a highly active tetrameric state and a less active dimeric form allows tumor cells to adapt their metabolic processes to support rapid proliferation. While the tetrameric form drives efficient ATP production through glycolysis, the dimeric form diverts glycolytic intermediates towards anabolic pathways essential for building biomass. This guide provides a comparative analysis of "PKM2 activator 4" and other therapeutic strategies targeting PKM2, supported by available experimental data and detailed protocols to aid in the evaluation and design of future studies.
Mechanism of Action: PKM2 Activators vs. Inhibitors
Small molecule modulators of PKM2 primarily fall into two categories: activators and inhibitors.
-
PKM2 Activators , such as TEPP-46 and DASA-58, function by stabilizing the active tetrameric conformation of PKM2.[1][2] This enzymatic activation is thought to counteract the Warburg effect by forcing cancer cells to commit glucose metabolites to energy production rather than anabolic synthesis, thereby slowing tumor growth.[3] "this compound" is described as a PKM2 activator with an activation concentration (AC50) in the range of 1-10 μM.[4][5]
-
PKM2 Inhibitors , like Shikonin and Compound 3k, take the opposite approach. They aim to block the enzymatic activity of PKM2, which can lead to an accumulation of upstream glycolytic intermediates and disrupt the energy supply of cancer cells, ultimately inducing cell death.[6][7]
The choice between activation and inhibition of PKM2 as a therapeutic strategy is a subject of ongoing research, with the optimal approach likely being dependent on the specific metabolic vulnerabilities of different tumor types.
Quantitative Comparison of PKM2 Modulators
The following tables summarize the available quantitative data on the efficacy of various PKM2 modulators in preclinical models. It is important to note that publicly available experimental data for "this compound" is limited, preventing a direct quantitative comparison in this guide.
Table 1: In Vitro Efficacy of PKM2 Modulators on Cancer Cell Lines
| Compound | Type | Cancer Cell Line | Assay | Endpoint | Result | Citation(s) |
| This compound | Activator | Not Specified | Biochemical Assay | AC50 | 1-10 μM | [5] |
| TEPP-46 | Activator | A549 (Lung) | Cell Viability | IC50 | 3.4 μM | [8] |
| TEPP-46 | Activator | H1299 (Lung) | Glucose Consumption | Increased | 3.6 ± 0.4 mM (48h) | [9] |
| DASA-58 | Activator | A549-PKM2/kd | Pyruvate Kinase Activity | Increased | 248 ± 21% | |
| Shikonin | Inhibitor | A375SM (Melanoma) | Apoptosis Assay | Increased Apoptosis | Dose-dependent | [10] |
| Compound 3k | Inhibitor | HCT116, Hela, H1299 | Cell Viability | IC50 | 0.18-1.56 μM | [6] |
| Compound 3k | Inhibitor | LNCaP (Prostate) | Cell Viability | IC50 | Not Specified | [11] |
| Compound 3h | Inhibitor | LNCaP (Prostate) | Cell Viability | IC50 | Not Specified | [11] |
Table 2: In Vivo Efficacy of PKM2 Modulators in Xenograft Models
| Compound | Type | Xenograft Model | Dosing Regimen | Endpoint | Result | Citation(s) |
| TEPP-46 | Activator | Human lung adenocarcinoma | Orally | Tumor Growth | Significant delay and reduction in tumor burden | [1] |
| Shikonin | Inhibitor | A375SM melanoma | 4 mg/kg, intraperitoneally, every 3 days for 30 days | Tumor Volume | Decreased tumor volume | [10] |
| Shikonin | Inhibitor | SW480 colon cancer | 3 and 6 mg/kg for 30 days | Tumor Weight | Significantly inhibited increases in tumor weight | [12] |
| Compound 3K | Inhibitor | Ovarian cancer | Not Specified | Tumor Progression | Suppressed tumor progression | [7] |
| DNX-03013 | Activator | HT29 colon cancer | 200 and 400 mg/kg IP QD | Tumor Growth Inhibition | >50% | [13] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.
Caption: PKM2 Signaling in Cancer Metabolism.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyruvate kinase M2 activators suppress tumour formation - ecancer [ecancer.org]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. Shikonin, a natural naphthoquinone phytochemical, exerts anti-leukemia effects in human CBF-AML cell lines and zebrafish xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Shikonin inhibits proliferation of melanoma cells by MAPK pathway-mediated induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Specific Pyruvate Kinase M2 Inhibitor, Compound 3h, Induces Apoptosis and Autophagy through Suppressing Akt/mTOR Signaling Pathway in LNCaP Cells | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. ascopubs.org [ascopubs.org]
A Comparative Guide to PKM2 Activators and Other Metabolic Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
The metabolic landscape of cancer cells presents a compelling array of targets for therapeutic intervention. Unlike their normal counterparts, cancer cells exhibit profound metabolic reprogramming to fuel their rapid proliferation and survival. This guide provides a comparative analysis of a specific class of metabolic modulators, Pyruvate (B1213749) Kinase M2 (PKM2) activators, against other key metabolic inhibitors in cancer therapy. This document is intended to be a resource for researchers and drug development professionals, offering a compilation of experimental data, detailed protocols for key assays, and visual representations of the underlying biological pathways.
Introduction to Cancer Metabolism and Key Inhibitory Strategies
Cancer cells predominantly rely on aerobic glycolysis, a phenomenon known as the Warburg effect, to generate energy and metabolic precursors for biosynthesis[1][2][3]. This metabolic shift is orchestrated by key enzymes, including Pyruvate Kinase M2 (PKM2). In cancer cells, PKM2 typically exists in a low-activity dimeric form, which slows down the final step of glycolysis and allows for the accumulation of glycolytic intermediates. These intermediates are then shunted into anabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway, to produce nucleotides, lipids, and amino acids essential for building new cells[4][5].
This unique metabolic phenotype has led to the development of several inhibitory strategies, including:
-
PKM2 Activation: Shifting the dimeric PKM2 to its highly active tetrameric form, thereby forcing glycolytic flux towards pyruvate and lactate (B86563) production and away from anabolic pathways.
-
Glycolysis Inhibition: Directly targeting key glycolytic enzymes to starve cancer cells of energy and essential building blocks.
-
Glutaminolysis Inhibition: Blocking the utilization of glutamine, another crucial nutrient for cancer cell growth and proliferation.
-
Fatty Acid Synthesis Inhibition: Preventing the de novo synthesis of fatty acids, which are vital for membrane formation and signaling.
This guide will focus on a comparative analysis of a representative PKM2 activator, "PKM2 activator 4," against prominent inhibitors from the other three classes.
At a Glance: this compound
This compound (CAS: 781656-66-4), chemically identified as N-Benzyl-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide, is a small molecule designed to allosterically activate PKM2[6][7][8][9]. It promotes the formation of the active tetrameric state of the enzyme, thereby reversing the Warburg effect and redirecting glucose metabolism towards catabolism[10]. While detailed, publicly available comparative studies on this compound are limited, its activating concentration (AC50) is reported to be in the range of 1-10 μM[7][11][12]. For the purpose of this guide, and to provide a broader context, we will also refer to data from other well-characterized PKM2 activators like TEPP-46 and DASA-58.
Quantitative Comparison of Metabolic Inhibitors
The following tables summarize the in vitro efficacy of PKM2 activators and other metabolic inhibitors across various cancer cell lines. It is important to note that the inhibitory concentrations (IC50) can vary significantly depending on the cell line, experimental conditions, and assay duration.
| Inhibitor Class | Compound | Target | Mechanism of Action | Reported AC50/IC50 Range | Cancer Cell Line Examples | Reference(s) |
| PKM2 Activation | This compound | PKM2 | Allosteric activator, promotes tetramer formation | 1 - 10 µM (AC50) | Not specified in publicly available literature | [7][11][12] |
| TEPP-46 | PKM2 | Allosteric activator | ~30 nM (AC50) | A549 (Lung), HCT116 (Colon) | [13] | |
| DASA-58 | PKM2 | Allosteric activator | ~40 nM (AC50) | H1299 (Lung) | [14] | |
| Glycolysis Inhibition | 2-Deoxy-D-glucose (2-DG) | Hexokinase | Competitive inhibitor of glucose | 0.22 - 13.34 mM (IC50) | Neuroblastoma cell lines, Pancreatic and Ovarian cell lines, ALL cell lines | [15][16][17][18][19] |
| Glutaminolysis Inhibition | CB-839 (Telaglenastat) | Glutaminase (B10826351) 1 (GLS1) | Selective, reversible inhibitor | 26 - 49 nM (IC50) | HCC1806 (TNBC), MDA-MB-231 (TNBC), various RCC cell lines | [20][21][22][23][24] |
| Fatty Acid Synthesis Inhibition | TVB-2640 | Fatty Acid Synthase (FASN) | Orally bioavailable inhibitor | 20 - 200 nM (IC50 in biochemical/cellular assays) | Various solid tumors (NSCLC, Ovarian, Breast) | [25][26] |
Signaling Pathways and Mechanisms of Action
The metabolic pathways targeted by these inhibitors are central to cancer cell proliferation and survival. Understanding these pathways is crucial for designing effective therapeutic strategies.
PKM2 and the Warburg Effect
In cancer cells, the dimeric form of PKM2 predominates, leading to a bottleneck in glycolysis. This results in the accumulation of upstream glycolytic intermediates that are funneled into anabolic pathways. PKM2 activators force the enzyme into its active tetrameric state, thereby promoting the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate and increasing ATP production through glycolysis, while limiting the availability of biosynthetic precursors.
References
- 1. Glycolysis in Cancer Therapy and Tumor Metabolism - Creative Proteomics [creative-proteomics.com]
- 2. Frontiers | Glycolysis in the tumor microenvironment: a driver of cancer progression and a promising therapeutic target [frontiersin.org]
- 3. The Glycolytic Switch in Tumors: How Many Players Are Involved? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PKM2 and cancer: The function of PKM2 beyond glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. 781656-66-4|N-Benzyl-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide|BLD Pharm [bldpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 781656-66-4(6-Benzoxazolesulfonamide, 2,3-dihydro-N,3-dimethyl-2-oxo-N-(phenylmethyl)-) | Kuujia.com [pt.kuujia.com]
- 9. This compound | PKM2 Activator | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 10. Activators of PKM2 in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. amsbio.com [amsbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The anti-tumor efficacy of 2-deoxyglucose and D-allose are enhanced with p38 inhibition in pancreatic and ovarian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Low dose of 2-deoxy-D-glucose kills acute lymphoblastic leukemia cells and reverses glucocorticoid resistance via N-linked glycosylation inhibition under normoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2-Deoxy-D-glucose enhances the anti-cancer effects of idarubicin on idarubicin-resistant P388 leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. selleckchem.com [selleckchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Frontiers | Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia [frontiersin.org]
- 24. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma | PLOS One [journals.plos.org]
- 25. researchgate.net [researchgate.net]
- 26. First-in-human study of the safety, pharmacokinetics, and pharmacodynamics of first-in-class fatty acid synthase inhibitor TVB-2640 alone and with a taxane in advanced tumors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of PKM2 Activator 4: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pyruvate (B1213749) Kinase M2 (PKM2) activator 4's performance with other commercially available activators. Supported by experimental data from various studies, this document aims to facilitate informed decisions in the selection of research tools for cancer metabolism studies.
Pyruvate Kinase M2 (PKM2) is a key glycolytic enzyme that is predominantly expressed in proliferating cells, including cancer cells. It exists in a less active dimeric form and a highly active tetrameric form. The regulation of PKM2 activity is a critical aspect of the metabolic reprogramming observed in cancer, making it an attractive therapeutic target. Small molecule activators that promote the stable tetrameric form of PKM2 are valuable tools to investigate the consequences of enhanced pyruvate kinase activity in cancer cells. This guide focuses on the cross-validation of PKM2 activator 4 and compares its activity with other known PKM2 activators such as TEPP-46, DASA-58, and PA-12 across multiple cancer cell lines.
Performance Comparison of PKM2 Activators
The efficacy of PKM2 activators is typically assessed by their half-maximal activating concentration (AC50) in biochemical assays and their effects on cellular metabolism. The following table summarizes the available quantitative data for this compound and its alternatives.
| Activator | AC50 (Biochemical Assay) | Cell Line(s) Tested | Observed Cellular Effects | Reference(s) |
| This compound | 1-10 μM | Not specified in publicly available data | Potent PKM2 activator | [1] |
| TEPP-46 | 92 nM | A549, H1299 | Promotes tetramer formation, resistant to inhibition by phosphotyrosine-containing proteins, increases glucose consumption and lactate (B86563) secretion. | [2][3][4] |
| DASA-58 | Not specified | A549, H1299 | Promotes tetramer formation, resistant to inhibition by phosphotyrosine-containing proteins, decreases lactate production. | [3][5] |
| PA-12 | 4.92 μM | A549, H1299 | Suppresses anchorage-dependent and -independent growth in non-essential amino acid-depleted medium. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of PKM2 activators.
Lactate Dehydrogenase (LDH)-Coupled PKM2 Enzyme Activity Assay
This continuous spectrophotometric assay measures the production of pyruvate by PKM2. The pyruvate is then converted to lactate by lactate dehydrogenase (LDH), a reaction that involves the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.[5][7]
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂
-
Recombinant human PKM2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
Nicotinamide adenine (B156593) dinucleotide (NADH)
-
Lactate dehydrogenase (LDH)
-
Small molecule activator (test compound)
-
DMSO (vehicle control)
Procedure (96-well plate format):
-
Prepare a master mix containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add the master mix to each well of a 96-well plate.
-
Add the small molecule activator at various concentrations (or DMSO for control) to the respective wells.
-
Initiate the reaction by adding the diluted PKM2 enzyme solution.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a plate reader.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Plot the reaction velocity against the concentration of the small molecule activator to determine the AC50.[7]
Cellular Lactate Production Assay
Increased PKM2 activity can alter the rate of glycolysis, leading to changes in lactate production.
Procedure:
-
Seed cancer cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the PKM2 activator for a specified period.
-
After treatment, collect the cell culture medium.
-
Quantify the lactate concentration in the medium using a commercially available lactate assay kit.[7]
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to directly measure the engagement of a compound with its target protein in a cellular environment.[5]
Procedure:
-
Treat intact cells with the test compound or vehicle.
-
Heat the cell suspensions at various temperatures.
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble PKM2 at each temperature by Western blotting or other protein detection methods.
-
Binding of the activator is expected to stabilize PKM2, resulting in a higher melting temperature.
Visualizing PKM2 Activation and Signaling
Diagrams illustrating the mechanism of PKM2 activation and its position in the glycolytic pathway provide a clear conceptual framework.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Novel Pyruvate Kinase M2 Activator Compound that Suppresses Lung Cancer Cell Viability under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of Pharmacological vs. Genetic Activation of Pyruvate Kinase M2
This guide provides an objective comparison between the pharmacological activation of Pyruvate (B1213749) Kinase M2 (PKM2) using the small molecule PKM2 activator 4 and genetic methods of activation, primarily through the expression of the constitutively active PKM1 isoform. This comparison is intended for researchers, scientists, and drug development professionals investigating cancer metabolism and developing novel therapeutics targeting PKM2.
Introduction to PKM2 Activation
Pyruvate kinase M2 (PKM2) is a critical enzyme that catalyzes the final, rate-limiting step of glycolysis. In cancer cells, PKM2 is typically expressed in a low-activity dimeric form, which slows the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate. This metabolic bottleneck allows glycolytic intermediates to be diverted into anabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway and serine biosynthesis, to produce the nucleotides, lipids, and amino acids necessary for rapid cell proliferation—a phenomenon known as the Warburg effect.[1][2]
Conversely, the active tetrameric form of PKM2 promotes a high rate of glycolysis, converting glucose primarily to pyruvate and subsequently lactate. Forcing PKM2 into its active tetrameric state is a therapeutic strategy aimed at reversing the anabolic metabolism of cancer cells, thereby impeding their growth.[3][4] This can be achieved through two primary approaches: pharmacological activation with small molecules like this compound, or genetic activation, most commonly by replacing PKM2 with its constitutively active splice variant, PKM1.[1][3]
Mechanism of Action
This compound is a small molecule compound that acts as an allosteric activator of PKM2.[5] It binds to a pocket at the subunit interface of the PKM2 protein, a site distinct from that of the endogenous activator fructose-1,6-bisphosphate (FBP).[3] This binding stabilizes the enzyme in its highly active tetrameric conformation, increasing its affinity for the substrate PEP and promoting a high rate of pyruvate production.[3][6] This pharmacological activation is potent, with reported AC50 values in the low micromolar range.[5]
Genetic activation is typically achieved experimentally by replacing the gene sequence for PKM2 with that of PKM1. PKM1 and PKM2 are isoforms derived from alternative splicing of the PKM gene.[3] Unlike PKM2, PKM1 exists as a stable and constitutively active tetramer, exhibiting high pyruvate kinase activity irrespective of allosteric activators like FBP.[3] This genetic manipulation provides a model of sustained, high-level pyruvate kinase activity, serving as a benchmark for the effects of maximal enzymatic function.
Comparative Data
The following tables summarize the quantitative differences between pharmacological and genetic PKM2 activation based on published experimental data.
Table 1: Biochemical and Enzymatic Properties
| Parameter | This compound | Genetic Activation (PKM1 Expression) |
| Mechanism | Allosteric binding and stabilization of the tetrameric form.[3] | Expression of a constitutively tetrameric isoform.[3] |
| Activation (AC50) | 1-10 µM[5] | Not Applicable (Constitutively active) |
| Enzyme Conformation | Shifts equilibrium from dimer to stable tetramer.[1][3] | Stable tetramer.[3] |
| Regulation | Overcomes inhibition by phosphotyrosine-containing proteins.[3] | Not subject to the same allosteric regulation as PKM2.[3] |
Table 2: Metabolic Effects on Cancer Cells
| Parameter | Effect of this compound | Effect of Genetic Activation (PKM1 Expression) |
| Glucose Consumption | Increased.[7][8][9] | Increased oxidative phosphorylation.[2] |
| Lactate Production | Increased.[7][8] | Decreased, with a shift towards oxidative phosphorylation.[2] |
| Extracellular Acidification Rate (ECAR) | Increased, indicating higher glycolytic flux.[10] | Not explicitly stated, but expected to change. |
| Anabolic Shunting | Reduced flow of glycolytic carbons into serine biosynthesis.[6] | Reduced availability of glycolytic intermediates for anabolism.[3] |
| Nutrient Dependency | Induces serine auxotrophy (dependency on external serine).[6] | Similar dependency on external nutrients expected. |
Table 3: Cellular and Phenotypic Outcomes
| Outcome | Effect of this compound | Effect of Genetic Activation (PKM1 Expression) |
| In Vitro Cell Proliferation | No significant effect under standard nutrient-rich conditions.[3][6] | No significant effect under standard nutrient-rich conditions.[6] |
| In Vivo Tumor Growth | Inhibits growth of xenograft tumors.[3][11] | Inhibits growth of xenograft tumors.[2][3] |
| Nuclear Translocation | Promotes tetramer formation, which blocks nuclear translocation.[12] | PKM1 does not typically translocate to the nucleus. |
| Non-Glycolytic Kinase Activity | Abrogated by forcing the tetrameric state.[13] | PKM1 lacks the protein kinase function of dimeric PKM2.[13] |
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the key signaling pathways affected by PKM2 activation and a typical experimental workflow for comparing the two activation methods.
Caption: PKM2 metabolic and signaling pathways.
References
- 1. PKM2 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Tyrosine Kinase Signaling in Cancer Metabolism: PKM2 Paradox in the Warburg Effect [frontiersin.org]
- 3. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activating PKM2 to counter tumour growth - ecancer [ecancer.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Computer‐aided identification of a novel pyruvate kinase M2 activator compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyruvate Kinase M2 Regulates Gene Transcription by Acting as A Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing Synergy: A Comparative Guide to PKM2 Activator Combinations
The M2 isoform of pyruvate (B1213749) kinase (PKM2) is a critical regulator of cancer cell metabolism, making it an attractive target for therapeutic intervention.[1][2] Unlike the constitutively active PKM1 isoform found in most normal tissues, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[3] This dimeric form slows the final step of glycolysis, allowing glycolytic intermediates to be diverted into anabolic pathways that support rapid cell proliferation.[4][5] Small-molecule activators that stabilize the active tetrameric form of PKM2 can reverse this effect, reprogramming cancer cell metabolism to a state less favorable for growth.[2][4][6] This guide explores the synergistic effects of combining PKM2 activators with other compounds, supported by experimental data, to enhance anti-tumor activity.
PKM2 Activator TEPP-46 with Metabolic Inhibitor 2-Deoxy-D-Glucose (2-DG)
The combination of a PKM2 activator with a metabolic inhibitor like 2-deoxy-D-glucose (2-DG) shows a potent synergistic effect in reducing cancer cell viability.[7] PKM2 activation by TEPP-46 increases glucose consumption, making cancer cells more susceptible to the toxic effects of the glucose analog 2-DG.[7][8] This combination treatment was effective at concentrations where neither drug alone had a significant effect.[7]
Data Presentation: In Vitro Cell Viability
| Cell Line | Treatment | Concentration | % Viability Reduction (relative to control) |
| H1299 (Lung Cancer) | TEPP-46 | 30 µM | ~0% |
| 2-DG | 1 mM | ~5% | |
| TEPP-46 + 2-DG | 30 µM + 1 mM | ~50% | |
| A549 (Lung Cancer) | TEPP-46 | 30 µM | ~0% |
| 2-DG | 1 mM | ~10% | |
| TEPP-46 + 2-DG | 30 µM + 1 mM | ~45% | |
| MCF7 (Breast Cancer) | TEPP-46 | 30 µM | ~0% |
| 2-DG | 1 mM | ~15% | |
| TEPP-46 + 2-DG | 30 µM + 1 mM | ~50% | |
| Data is approximated from graphical representations in the cited source.[7] |
Experimental Protocols
Cell Viability Assay:
-
Cell Seeding: H1299, A549, and MCF7 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, cells were treated with either vehicle (DMSO), TEPP-46 (30 µM), 2-DG (1 mM), or a combination of both TEPP-46 and 2-DG.
-
Incubation: Cells were incubated with the compounds for 48 hours.
-
Viability Measurement: After incubation, cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured on a plate reader.
-
Data Analysis: Viability was calculated as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: Mechanism of synergy between TEPP-46 and 2-DG.
PKM2 Activator with Chemotherapy Agent Doxorubicin (B1662922)
Preclinical studies suggest that combining PKM2 activators with conventional chemotherapeutic agents like doxorubicin can lead to enhanced tumor reduction.[1] A xenograft study using A549 lung cancer cells demonstrated that the combination of a PKM2 activator (compound 60) with doxorubicin resulted in a greater reduction in tumor volume compared to either agent alone, without a significant increase in toxicity.[1]
Data Presentation: In Vivo Tumor Growth Inhibition
| Treatment Group | Compound | Tumor Volume Reduction | Notes |
| Control | Vehicle | Baseline | - |
| Group 1 | Doxorubicin | Significant | - |
| Group 2 | PKM2 Activator 60 | Moderate | - |
| Group 3 | Doxorubicin + PKM2 Activator 60 | Best Reduction | No significant body weight reduction observed |
| This table is a qualitative summary based on the description in the cited source, as specific quantitative data was not provided in the snippet.[1] |
Experimental Protocols
A549 Xenograft Model:
-
Cell Implantation: Human A549 lung cancer cells were subcutaneously injected into immunodeficient mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Treatment Regimen: Mice were randomized into different treatment groups: vehicle control, doxorubicin alone, PKM2 activator 60 alone, and the combination of doxorubicin and PKM2 activator 60.
-
Administration: Drugs were administered according to a predefined schedule and dosage.
-
Monitoring: Tumor volume and mouse body weight were measured regularly throughout the study. Tumor volume was calculated using the formula (Length x Width²)/2.
-
Endpoint: The study was concluded after a set period, and tumors were excised for further analysis.
Visualizations
Caption: Experimental workflow for the in vivo xenograft study.
PKM2 Activator TP-1454 with Anti-PD-1 Immunotherapy
PKM2 activation can also synergize with cancer immunotherapy.[9] The potent PKM2 activator TP-1454, when combined with an anti-PD-1 checkpoint inhibitor, resulted in significant tumor growth inhibition in multiple syngeneic mouse models.[9] The proposed mechanism involves the metabolic reprogramming of the tumor microenvironment (TME), leading to a reduction in immunosuppressive cells like T-regulatory cells (Tregs).[9]
Data Presentation: In Vivo Tumor Growth Inhibition in Syngeneic Models
| Tumor Model | Treatment | % Tumor Growth Inhibition (vs. Vehicle) |
| CT26 (Colorectal) | TP-1454 + anti-PD-1 | 53% |
| MC38 (Colorectal) | TP-1454 + anti-PD-1 | 99% (P < 0.001) |
| Data is from the cited source.[9] |
Experimental Protocols
Syngeneic Mouse Models:
-
Cell Lines: CT26 and MC38 colorectal cancer cell lines were used.
-
Animal Models: Syngeneic mouse models (e.g., BALB/c for CT26) with competent immune systems were used.
-
Tumor Implantation: Cancer cells were implanted subcutaneously.
-
Treatment: Once tumors were established, mice were treated with vehicle, TP-1454, an anti-PD-1 antibody, or the combination of TP-1454 and anti-PD-1.
-
Tumor Analysis: Tumor growth was monitored and measured over time.
-
Immunophenotyping: At the end of the study, tumors were harvested, and the tumor microenvironment was analyzed using techniques like flow cytometry to quantify different immune cell populations (e.g., CD4+ Foxp3+ T-regulatory cells).[9]
Visualizations
Caption: PKM2 activation enhances anti-PD-1 therapy.
References
- 1. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activators of PKM2 in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous suppression of PKM2 and PHGDH elicits synergistic anti-cancer effect in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
head-to-head comparison of PKM2 activator 4 and TEPP-46 in vivo
A comprehensive guide for researchers on the in vivo performance and experimental considerations of the potent Pyruvate Kinase M2 (PKM2) activator, TEPP-46.
Note: The initial request specified a comparison between "PKM2 activator 4" and TEPP-46. Extensive literature searches did not yield specific in vivo data for a compound distinctly named "this compound." However, TEPP-46 is commercially available and sometimes referred to as "PKM2 Activator IV." This guide will therefore focus on the well-characterized in vivo properties of TEPP-46, presenting it as a key exemplar of a potent PKM2 activator for in vivo studies.
Pyruvate Kinase M2 (PKM2) has emerged as a critical regulator in cancer metabolism, switching between a highly active tetrameric state and a less active dimeric form to control glycolytic flux. This dynamic regulation makes PKM2 an attractive therapeutic target. Small molecule activators that stabilize the active tetrameric form of PKM2, such as TEPP-46, are being investigated for their potential to reprogram cancer cell metabolism and inhibit tumor growth. This guide provides a detailed overview of the in vivo efficacy, pharmacokinetics, and experimental protocols for TEPP-46.
In Vivo Efficacy of TEPP-46
TEPP-46 has demonstrated significant therapeutic potential in various preclinical in vivo models, ranging from oncology to inflammatory and metabolic diseases.
Anti-Tumor Activity
In cancer models, TEPP-46 has been shown to suppress tumor formation and growth.[1] Treatment of mice bearing human lung carcinoma H1299 xenografts with TEPP-46 resulted in significantly smaller and slower-growing tumors compared to control groups.[1] Notably, PKM2 extracted from the tumors of treated mice was found exclusively in its active tetrameric form.[1] Oral administration of TEPP-46 has been shown to impair H1299 tumorigenesis in mice with no apparent toxicity.[2]
Anti-Fibrotic and Anti-Senescence Effects
Recent studies have explored the role of TEPP-46 in non-cancer models. In a model of diabetic kidney disease, TEPP-46 intervention suppressed kidney fibrosis and apoptosis in CD-1 db/db mice.[3] The compound also showed a tendency to reduce the levels of senescence-associated molecules in the kidney.[3] In vitro, TEPP-46 was found to suppress oxidative stress-induced renal tubular cell injury and cellular senescence.[3]
Immunomodulatory Effects
TEPP-46 has also been investigated for its role in modulating immune responses. In the context of endotoxin (B1171834) tolerance, pretreatment of macrophages with TEPP-46 led to a significant reduction in the production of pro-inflammatory cytokines TNF-α and IL-6.[4] Furthermore, TEPP-46 protected mice from lethal endotoxemia and sepsis.[4] In models of autoimmunity, TEPP-46 has been shown to inhibit the development of experimental autoimmune encephalomyelitis (EAE) by limiting the development of Th17 and Th1 cells.[5][6]
Quantitative In Vivo Data for TEPP-46
The following tables summarize key quantitative data from in vivo studies with TEPP-46.
Table 1: Anti-Tumor Efficacy of TEPP-46 in H1299 Xenograft Model
| Parameter | TEPP-46 Treatment (50 mg/kg/12h, p.o.) | Control (Vehicle) | Reference |
| Tumor Development | 30% | 70% | [2] |
| Average Tumor Weight | 0.13 mg | 2.6 mg | [2] |
Table 2: Pharmacokinetic Profile of TEPP-46 in Mice (10 mg/kg)
| Administration Route | Tmax | Cmax | AUCINF | Reference |
| Intraperitoneal (i.p.) | 0.5 h | 10.854 µg/mL | 26.994 hr·µg/mL | [2] |
| Oral (p.o.) | 0.25 h | 10.179 µg/mL | 24.350 hr·µg/mL | [2] |
Signaling Pathway and Mechanism of Action
TEPP-46 is an allosteric activator of PKM2. It binds to the subunit interaction interface of the PKM2 protein, a site distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP).[7][8][9] This binding stabilizes the tetrameric conformation of PKM2, leading to a constitutively active enzyme state that is resistant to inhibition by phosphotyrosine-containing proteins.[7][8][9] By promoting the active tetramer, TEPP-46 enhances the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, thereby increasing the glycolytic flux.
Caption: Mechanism of TEPP-46 action on the PKM2 pathway.
Experimental Protocols
Detailed methodologies are crucial for the successful in vivo evaluation of PKM2 activators. Below are representative protocols derived from published studies.
Xenograft Tumor Model
-
Cell Line: Human lung carcinoma H1299 cells are commonly used.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: H1299 cells are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flanks of the mice.
-
Treatment Regimen: Once tumors reach a palpable size, treatment is initiated. TEPP-46 is administered orally (p.o.) at a dose of 50 mg/kg every 12 hours.[2] A control group receives the vehicle solution.
-
Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Animal body weight is monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., Western blotting to confirm PKM2 tetramerization).
Pharmacokinetic Studies
-
Animal Model: Healthy mice (e.g., C57BL/6) are used.
-
Drug Administration: TEPP-46 is administered via different routes, such as intraperitoneal (i.p.) or oral (p.o.) gavage, typically at a dose of 10 mg/kg.[2]
-
Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of TEPP-46 is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Pharmacokinetic parameters including Tmax (time to maximum concentration), Cmax (maximum concentration), and AUC (area under the curve) are calculated.
Experimental Workflow Diagram
The following diagram illustrates a typical in vivo experimental workflow for evaluating a PKM2 activator like TEPP-46.
Caption: A representative workflow for in vivo xenograft studies.
References
- 1. Pyruvate kinase M2 activators suppress tumour formation - ecancer [ecancer.org]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. The PKM2 activator TEPP‐46 suppresses cellular senescence in hydrogen peroxide‐induced proximal tubular cells and kidney fibrosis in CD‐1 db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activator-Mediated Pyruvate Kinase M2 Activation Contributes to Endotoxin Tolerance by Promoting Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Activation of Pyruvate Kinase M2 Inhibits CD4+ T Cell Pathogenicity and Suppresses Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Activation of Pyruvate Kinase M2 Inhibits CD4+ T Cell Pathogenicity and Suppresses Autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis | Crick [crick.ac.uk]
Navigating the Complex Role of PKM2 in Cisplatin Resistance: A Comparative Analysis of Modulation Strategies
An in-depth guide for researchers and drug development professionals on the efficacy of modulating Pyruvate Kinase M2 (PKM2) to overcome cisplatin (B142131) resistance in cancer cells. This guide addresses the inquiry into "PKM2 activator 4," provides a comparative analysis of PKM2 activation versus inhibition, and presents supporting experimental data and protocols.
Executive Summary
The role of Pyruvate Kinase M2 (PKM2), a key glycolytic enzyme, in cisplatin resistance is a subject of ongoing investigation, with conflicting reports presenting a complex, context-dependent picture. While the query for a specific "this compound" did not yield a compound by that name in the current scientific literature, this guide explores the broader strategies of PKM2 activation and inhibition as potential avenues to counteract cisplatin resistance.
Current evidence suggests that both high and low levels of PKM2 have been associated with cisplatin resistance in different cancer types. This duality underscores the intricate nature of cancer cell metabolism and its interplay with chemotherapeutic response. This guide synthesizes the available preclinical data on representative PKM2 modulators, providing a framework for researchers to navigate this promising yet challenging therapeutic target.
The Dichotomous Role of PKM2 in Cisplatin Resistance
The scientific literature presents a divided view on the correlation between PKM2 expression and cisplatin resistance. Some studies indicate that high expression of PKM2 is linked to cisplatin resistance, and its inhibition can restore sensitivity. For instance, in bladder cancer, cisplatin-resistant cells exhibit upregulated PKM2, and inhibition of PKM2 has been shown to re-sensitize these cells to cisplatin.[1][2] Conversely, other studies have reported that lower PKM2 expression is observed in cisplatin-resistant cervical and gastric cancer cell lines, suggesting that in these contexts, PKM2 may be required for cisplatin efficacy. This suggests that the role of PKM2 in chemoresistance is highly dependent on the specific cancer type and its underlying metabolic wiring.
Comparative Analysis: PKM2 Activation vs. Inhibition
Given the conflicting roles of PKM2, two opposing strategies have been explored to modulate its activity in cancer therapy: activation and inhibition.
-
PKM2 Activators: Compounds like DASA-58 and TEPP-46 are allosteric activators that promote the formation of the active tetrameric form of PKM2. This is hypothesized to reverse the Warburg effect by forcing cancer cells to shift from aerobic glycolysis towards oxidative phosphorylation, thereby reducing the production of biosynthetic precursors necessary for rapid proliferation.[3][4] While the direct impact of PKM2 activators on cisplatin resistance is not yet well-documented, they have been shown to sensitize cancer cells to other metabolic stressors, such as 2-deoxy-D-glucose (2-DG).[5]
-
PKM2 Inhibitors: Conversely, inhibitors like Shikonin block PKM2 activity. In cancer cells where high PKM2 activity is associated with resistance, its inhibition can lead to an energy crisis and induce cell death.[1] Shikonin has demonstrated efficacy in overcoming cisplatin resistance in bladder cancer cells by inducing necroptosis, a form of programmed cell death.[1]
The following tables summarize the available experimental data on the effects of these representative PKM2 modulators.
Table 1: Efficacy of PKM2 Modulators in Cancer Cells
| Compound | Class | Cancer Type | Cell Line(s) | Key Findings | Citation(s) |
| Shikonin | Inhibitor | Bladder Cancer | T24, SW780 (cisplatin-resistant) | Re-sensitized cisplatin-resistant cells to cisplatin; induced necroptosis. | [1] |
| DASA-58 | Activator | Breast Cancer, HNSCC | Various | Increased PKM2 activity, altered metabolism; did not directly induce cytotoxicity but sensitized cells to metabolic stressors. | [3][6][7] |
| TEPP-46 | Activator | Lung Cancer, Breast Cancer | H1299, various breast cancer lines | Increased glucose consumption; in combination with 2-DG, reduced cancer cell viability. | [5][8] |
Table 2: Quantitative Data on PKM2 Modulator Effects
| Compound | Cell Line | Assay | Metric | Value | Citation(s) |
| Shikonin | T24R (cisplatin-resistant) | Cell Viability (MTT) | IC50 (Cisplatin alone) | > 10 µM | [1] |
| T24R (cisplatin-resistant) | Cell Viability (MTT) | IC50 (Cisplatin + Shikonin) | Significantly lower | [1] | |
| Compound 3k (Inhibitor) | SCC-9 (HNSCC) | Cell Viability | IC50 | 10.5 ± 5.8 µM | [7] |
| FaDu (HNSCC) | Cell Viability | IC50 | 23.6 ± 7.7 µM | [7] | |
| DASA-58 | A549 (Lung Cancer) | PKM2 Activity | EC50 (in-cell) | 19.6 µM | [4] |
Experimental Methodologies
Detailed protocols are crucial for the reproducibility of scientific findings. Below are summaries of key experimental procedures used to evaluate the efficacy of PKM2 modulators.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the PKM2 modulator, cisplatin, or a combination of both for 24-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Treat cells with the compounds of interest as described for the viability assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Western Blotting for Protein Expression
-
Cell Lysis: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against PKM2 and other proteins of interest, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) help to visualize the complex signaling pathways and experimental workflows.
Caption: PKM2 signaling in cisplatin resistance and therapeutic interventions.
Caption: Experimental workflow for evaluating PKM2 modulators.
Conclusion and Future Directions
The modulation of PKM2 activity presents a compelling, yet intricate, strategy to overcome cisplatin resistance. The conflicting roles of PKM2 across different cancer types highlight the critical need for further research to identify predictive biomarkers that can guide the selection of patients who are most likely to benefit from either PKM2 activation or inhibition. While a specific compound named "this compound" is not currently identifiable in the literature, the exploration of other activators like DASA-58 and TEPP-46, in combination with cisplatin, warrants investigation. Furthermore, the promising results with the PKM2 inhibitor Shikonin in bladder cancer models suggest that this class of compounds holds significant therapeutic potential. Future studies should focus on head-to-head comparisons of PKM2 activators and inhibitors in well-characterized cisplatin-resistant models to elucidate the optimal approach for clinical translation.
References
- 1. PKM2 Inhibitor Shikonin Overcomes the Cisplatin Resistance in Bladder Cancer by Inducing Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Pyruvate Kinase M2 Markedly Reduces Chemoresistance of Advanced Bladder Cancer to Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Targeting Pyruvate Kinase M2 phosphorylation reverses aggressive cancer phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of PKM2 Activator TEPP-46 Against PKM1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the specificity of the pyruvate (B1213749) kinase M2 (PKM2) activator, TEPP-46, in comparison to another well-characterized activator, DASA-58. The focus of this guide is to objectively present experimental data on the selective activation of PKM2 over its isoform, PKM1, which is crucial for the development of targeted cancer therapies.
Introduction
Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis and a critical regulator of cancer cell metabolism. Unlike its constitutively active isoform PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[1] In tumor cells, the dimeric form of PKM2 is predominant, leading to a metabolic shift that supports anabolic processes and tumor growth.[2] Consequently, small molecule activators that stabilize the active tetrameric form of PKM2 are of significant therapeutic interest.[2] TEPP-46 (also known as ML265) is a potent and selective activator of PKM2.[3][4] This guide evaluates its specificity against PKM1, providing supporting experimental data and detailed protocols.
Quantitative Comparison of PKM2 Activator Specificity
The following table summarizes the biochemical potency and cellular efficacy of TEPP-46 and DASA-58 in activating PKM2 and their selectivity over PKM1.
| Activator | Target | AC50 (in vitro) | Cellular EC50 | Selectivity over PKM1 |
| TEPP-46 | PKM2 | 92 nM[3][4][5] | Not explicitly reported, but active in cells[6] | High (Little to no effect on PKM1)[3][4][7] |
| PKM1 | > 10 µM (estimated) | Not applicable | ||
| DASA-58 | PKM2 | 38 nM[8][9] | 19.6 µM (A549 cells)[8][9] | High (No significant increase in PK activity in PKM1-expressing cells)[2][9] |
| PKM1 | > 40 µM (estimated) | Not applicable |
AC50 (Half-maximal activating concentration): The concentration of an activator that induces a response halfway between the baseline and maximum. EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response in a cellular context.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Biochemical Specificity Assay: LDH-Coupled Pyruvate Kinase Activity Assay
This assay biochemically determines the enzymatic activity of purified PKM1 and PKM2 in the presence of an activator. The production of pyruvate by pyruvate kinase is coupled to the lactate (B86563) dehydrogenase (LDH) reaction, which consumes NADH. The rate of NADH depletion is monitored by the decrease in absorbance at 340 nm.
Materials:
-
Recombinant human PKM1 and PKM2 enzymes
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
Nicotinamide adenine (B156593) dinucleotide (NADH)
-
Lactate dehydrogenase (LDH)
-
Test compounds (TEPP-46, DASA-58) dissolved in DMSO
-
96-well, UV-transparent microplates
-
Spectrophotometric plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.
-
Dispense the reaction mixture into the wells of a 96-well plate.
-
Add serial dilutions of the test compounds (or DMSO as a vehicle control) to the wells.
-
Initiate the reaction by adding the PKM1 or PKM2 enzyme to each well.
-
Immediately measure the decrease in absorbance at 340 nm at regular intervals for 20-30 minutes at 25°C.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Plot the reaction velocity against the compound concentration to determine the AC50 value.
Cellular Specificity Assay: Pyruvate Kinase Activity in Engineered Cells
This assay assesses the ability of an activator to selectively increase pyruvate kinase activity in a cellular context. This is achieved by using cell lines engineered to express either PKM1 or PKM2, with the endogenous opposing isoform knocked down.
Materials:
-
A549 cells engineered to stably express Flag-PKM1 or Flag-PKM2 with concomitant shRNA-mediated knockdown of endogenous PKM2 (A549-PKM1/kd and A549-PKM2/kd).[2]
-
Cell culture medium and reagents
-
Test compounds (TEPP-46, DASA-58) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Reagents for LDH-coupled pyruvate kinase activity assay (as described above)
-
Protein quantification assay kit (e.g., BCA assay)
Procedure:
-
Culture A549-PKM1/kd and A549-PKM2/kd cells to a suitable confluency.
-
Treat the cells with various concentrations of the test compound or DMSO for a specified period (e.g., 3 hours).[2]
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the cell lysates by centrifugation.
-
Determine the total protein concentration of the lysates.
-
Measure the pyruvate kinase activity in the cell lysates using the LDH-coupled assay, normalizing the activity to the total protein concentration.
-
Compare the increase in pyruvate kinase activity between the PKM1- and PKM2-expressing cell lines upon treatment with the activator. A selective activator will show a significant increase in activity only in the PKM2-expressing cells.[2]
Visualizations
Signaling Pathway of PKM2 Activation
The following diagram illustrates the central role of PKM2 in cancer cell metabolism and the mechanism of action of small molecule activators.
Experimental Workflow for Evaluating Activator Specificity
This diagram outlines the key steps in determining the specificity of a PKM2 activator.
Conclusion
The available data strongly indicate that TEPP-46 is a potent activator of PKM2 with high selectivity over the PKM1 isoform. Biochemical assays demonstrate a nanomolar AC50 for PKM2 activation, while showing minimal to no activity against PKM1.[3][4][7] Cellular assays using engineered cell lines further corroborate this specificity, where a significant increase in pyruvate kinase activity is observed only in cells expressing PKM2 upon treatment with a selective activator like DASA-58.[2][9] This high degree of specificity is a critical attribute for a therapeutic candidate targeting cancer metabolism, as it minimizes the potential for off-target effects on constitutively active PKM1 in normal tissues. The experimental protocols provided herein offer a robust framework for the continued evaluation and comparison of novel PKM2 activators.
References
- 1. Frontiers | Tyrosine Kinase Signaling in Cancer Metabolism: PKM2 Paradox in the Warburg Effect [frontiersin.org]
- 2. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. israelsenlab.org [israelsenlab.org]
- 9. DASA-58 | CAS:1203494-49-8 | activator of pyruvate kinase M2 (PKM2) | High Purity | Manufacturer BioCrick [biocrick.com]
A Comparative Guide to PKM2 Activator 4 and Natural Product Activators of Pyruvate Kinase M2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic compound, PKM2 activator 4, with various natural product activators of Pyruvate (B1213749) Kinase M2 (PKM2). The content is supported by experimental data to assist researchers in making informed decisions for their studies.
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis, a critical pathway for energy production in cells. In cancer cells, PKM2 is often found in a less active dimeric form, which promotes the diversion of glycolytic intermediates into biosynthetic pathways necessary for rapid cell proliferation. Small molecule activators that stabilize the highly active tetrameric form of PKM2 are of significant interest as potential cancer therapeutics.[1] This guide compares the synthetic "this compound" with several natural product-derived activators of PKM2.
Quantitative Comparison of PKM2 Activators
The following table summarizes the half-maximal activation concentration (AC50) of this compound and various natural product activators. A lower AC50 value indicates a higher potency of the activator.
| Activator | Type | Reported AC50 | Mechanism of Action |
| This compound | Synthetic | 1 - 10 µM[2][3] | Allosteric activation (details not fully disclosed in public literature) |
| Micheliolide (MCL) | Natural Product (Sesquiterpene lactone) | 6 nM[4] | Covalent binding to Cysteine 424, inducing irreversible tetramerization.[5][6] |
| Parthenolide Dimer | Natural Product Derivative | 15 nM[7][8] | Promotes tetramer formation and reduces nuclear translocation of PKM2.[7][9] |
| Parthenolide Derivative (29e) | Natural Product Derivative | 86.29 nM[10] | Prevents nuclear translocation of the PKM2 dimer and inhibits the PKM2/STAT3 signaling pathway.[10] |
| Serine | Natural Product (Amino Acid) | 1.3 mM[11] | Allosteric activation by binding to a site distinct from the FBP binding site.[11][12][13] |
Note: The AC50 for this compound is presented as a range as specific experimental data providing a precise value is not publicly available.
Natural Products with Modulatory Effects on PKM2
Some natural products, while not classified as direct activators, have been shown to modulate PKM2 activity and expression.
| Compound | Type | Reported Effect on PKM2 |
| Curcumin | Natural Product (Polyphenol) | Downregulates PKM2 expression via inhibition of the mTOR-HIF1α axis.[14] |
| Shikonin | Natural Product (Naphthoquinone) | Inhibitor of both dimeric and tetrameric forms of PKM2.[15] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Lactate (B86563) Dehydrogenase (LDH)-Coupled PKM2 Activity Assay
This is a continuous spectrophotometric assay that measures the production of pyruvate by PKM2. The pyruvate is then converted to lactate by lactate dehydrogenase (LDH), a reaction that involves the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.[16]
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂
-
Recombinant human PKM2 (final concentration ~20 nM)
-
Phosphoenolpyruvate (PEP) (final concentration ~0.5 mM)
-
Adenosine diphosphate (B83284) (ADP) (final concentration ~1 mM)
-
Nicotinamide adenine (B156593) dinucleotide (NADH) (final concentration ~0.2 mM)
-
Lactate dehydrogenase (LDH) (final concentration ~8 units/well)
-
Test compound (e.g., this compound, natural products) at various concentrations
-
DMSO (vehicle control)
Procedure (96-well plate format):
-
Prepare a master mix containing the assay buffer, PEP, ADP, NADH, and LDH.
-
Add 190 µL of the master mix to each well of a 96-well plate.
-
Add 5 µL of the test compound at various concentrations (or DMSO for the control) to the respective wells.
-
Initiate the reaction by adding 5 µL of the diluted PKM2 enzyme solution.
-
Immediately start monitoring the decrease in absorbance at 340 nm at 25°C for 20 minutes using a plate reader.
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH consumption) from the linear portion of the absorbance curve.
-
Plot the reaction velocity against the concentration of the test compound.
-
Determine the AC50 value by fitting the data to a dose-response curve.
Kinase-Glo® Luminescent Kinase Assay
This assay quantifies the amount of ATP produced in the pyruvate kinase reaction. The Kinase-Glo® reagent is added to terminate the enzymatic reaction and measure the ATP level through a luciferase-based reaction that generates a luminescent signal.
Reagents:
-
Reagents from a commercial kit such as the PKM2 Kinase Activation Assay Kit (BPS Bioscience) or Kinase-Glo® Max (Promega).[17]
-
Recombinant human PKM2
-
PEP
-
ADP
-
Test compound
-
Assay buffer
Procedure (endpoint format):
-
Set up the pyruvate kinase reaction with PKM2, PEP, ADP, and the test compound in a 96-well plate.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
Add the Kinase-Glo® reagent to each well to stop the reaction and initiate the luminescent signal generation.
-
Incubate for an additional 10 minutes at room temperature to stabilize the signal.
-
Measure the luminescence using a plate reader.
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ATP produced, and thus to the PKM2 activity.
-
Plot the luminescence against the concentration of the test compound.
-
Determine the AC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key signaling pathways involving PKM2 and a typical experimental workflow for evaluating PKM2 activators.
Caption: PKM2 signaling in cancer cells.
Caption: Workflow for evaluating PKM2 activators.
References
- 1. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Natural Product Micheliolide (MCL) Irreversibly Activates Pyruvate Kinase M2 and Suppresses Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Natural Product Micheliolide (MCL) Irreversibly Activates Pyruvate Kinase M2 and Suppresses Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Parthenolide Dimers as Activators of Pyruvate Kinase M2 in Xenografts of Glioblastoma Multiforme in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Parthenolide Derivatives as PKM2 Activators Showing Potential in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Serine is a natural ligand and allosteric activator of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serine is a natural ligand and allosteric activator of pyruvate kinase M2 | Semantic Scholar [semanticscholar.org]
- 13. Serine is a natural ligand and allosteric activator of pyruvate kinase M2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. benchchem.com [benchchem.com]
- 17. bpsbioscience.com [bpsbioscience.com]
Confirming the On-Target Effect of PKM2 Activator 4 using siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of the pyruvate (B1213749) kinase M2 (PKM2) activator, compound 4, utilizing small interfering RNA (siRNA). We offer a comparative analysis of expected outcomes based on data from well-characterized PKM2 activators, alongside detailed experimental protocols and visualizations to support robust study design and data interpretation.
Introduction to PKM2 and On-Target Validation
Pyruvate kinase M2 (PKM2) is a key glycolytic enzyme that plays a pivotal role in cancer cell metabolism.[1][2] It exists in two main conformational states: a highly active tetramer and a less active dimer. In many cancer types, the dimeric form is predominant, leading to a metabolic shift known as the Warburg effect, where cancer cells favor aerobic glycolysis to support anabolic processes required for rapid proliferation.[3] PKM2 activators, such as compound 4, are small molecules designed to stabilize the active tetrameric form of PKM2, thereby reversing the Warburg effect and inhibiting tumor growth.[2][4]
Confirming that the observed cellular effects of a compound are due to its interaction with the intended target is a critical step in drug development. The use of siRNA to specifically silence the expression of the target protein is a powerful method for on-target validation.[5][6] If the effects of the compound are diminished or abolished when the target protein is knocked down, it provides strong evidence for on-target activity.
Comparison of PKM2 Activator 4 with Alternatives
While specific siRNA validation data for this compound is not extensively available in the public domain, its on-target effects can be inferred from its mechanism of action and comparison with other well-studied PKM2 activators like TEPP-46 and DASA-58.
| Compound | Reported AC50 (in vitro) | Expected Effect on Lactate (B86563) Production | Expected Effect on Glucose Uptake |
| This compound | 1-10 µM | Decrease (reversal of Warburg effect) | Increase (to fuel restored oxidative phosphorylation) |
| TEPP-46 | 92 nM[4] | Increased lactate secretion in some cell lines | Increased glucose consumption |
| DASA-58 | 38 nM[4] | Decreased lactate production[4] | No significant increase in some cell lines |
AC50 (half-maximal activating concentration) is a measure of the potency of the activator. Lower values indicate higher potency.
The differing effects on lactate production among activators may be cell-line dependent or related to the specific binding mode and conformational changes induced by each compound.
Experimental Workflow for On-Target Validation
A typical workflow to confirm the on-target effect of this compound using siRNA involves comparing the cellular and metabolic effects of the compound in the presence and absence of PKM2.
Key Experimental Protocols
siRNA Transfection and PKM2 Knockdown Confirmation (Western Blot)
Objective: To reduce the expression of PKM2 in cancer cells using siRNA and confirm the knockdown efficiency by Western Blot.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549 or H1299) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Transfection:
-
Prepare two sets of transfection complexes: one with a non-targeting control siRNA and another with a validated PKM2-specific siRNA.
-
Dilute the siRNA in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium and incubate for 5 minutes.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours post-transfection.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blot:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for PKM2 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Expected Outcome: A significant reduction in the intensity of the PKM2 band in cells transfected with PKM2 siRNA compared to the control siRNA-transfected cells.
Lactate Production Assay
Objective: To measure the amount of lactate secreted by the cells into the culture medium, a key indicator of glycolytic activity.
Protocol:
-
Cell Treatment: Following siRNA transfection, treat the cells with either vehicle or this compound for 24-48 hours.
-
Sample Collection: Collect the cell culture medium from each well.
-
Lactate Measurement: Use a commercial colorimetric or fluorometric lactate assay kit according to the manufacturer's instructions. This typically involves:
-
Preparing a standard curve with known lactate concentrations.
-
Adding the collected medium samples and standards to a 96-well plate.
-
Adding a reaction mix containing lactate oxidase and a probe.
-
Incubating for the recommended time at room temperature, protected from light.
-
Measuring the absorbance or fluorescence at the specified wavelength.
-
-
Data Normalization: Normalize the lactate concentration to the cell number or total protein content in the corresponding well.
Expected Outcome:
-
Control siRNA + this compound: A decrease in lactate production compared to the vehicle-treated control, indicating a shift away from aerobic glycolysis.
-
PKM2 siRNA + this compound: The effect of this compound on lactate production should be significantly attenuated or abolished due to the absence of its target.
Glucose Uptake Assay
Objective: To measure the rate of glucose consumption by the cells.
Protocol:
-
Cell Treatment: After siRNA transfection and treatment with this compound, wash the cells and incubate them in a glucose-free medium for a short period.
-
Glucose Analog Incubation: Add a fluorescently labeled, non-metabolizable glucose analog (e.g., 2-NBDG) or a radiolabeled glucose analog (e.g., 2-deoxy-D-[³H]glucose) to the cells and incubate for a defined period (e.g., 30-60 minutes).
-
Washing: Stop the uptake by washing the cells with ice-cold PBS to remove the extracellular glucose analog.
-
Cell Lysis and Detection:
-
For fluorescent analogs, lyse the cells and measure the fluorescence intensity using a microplate reader.
-
For radiolabeled analogs, lyse the cells and measure the radioactivity using a scintillation counter.
-
-
Data Normalization: Normalize the glucose uptake to the total protein concentration.
Expected Outcome:
-
Control siRNA + this compound: An increase in glucose uptake may be observed as the cells shift towards more efficient glucose oxidation.
-
PKM2 siRNA + this compound: The stimulatory effect of this compound on glucose uptake should be reduced in the absence of PKM2.
Signaling Pathway and Logical Relationship
The following diagrams illustrate the central role of PKM2 in cancer metabolism and the logical basis for using siRNA in target validation.
Conclusion
The combined use of a potent PKM2 activator like compound 4 and specific siRNA-mediated gene silencing provides a robust methodology to unequivocally confirm its on-target activity. By demonstrating that the metabolic and cellular effects of the compound are dependent on the presence of PKM2, researchers can confidently advance promising therapeutic candidates through the drug discovery pipeline. While direct experimental data for this compound in siRNA rescue experiments is awaited, the principles and protocols outlined in this guide, supported by data from analogous compounds, offer a solid foundation for its preclinical validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate kinase M2-specific siRNA induces apoptosis and tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetic Profiles of Pyruvate Kinase M2 (PKM2) Activators
A Guide for Researchers and Drug Development Professionals
Pyruvate (B1213749) Kinase M2 (PKM2) has emerged as a significant therapeutic target in oncology and hematology. As an enzyme that catalyzes the final rate-limiting step in glycolysis, its activity is crucial for the metabolic reprogramming observed in cancer cells (the Warburg effect) and for red blood cell health.[1][2] PKM2 activators are a class of small molecules designed to stabilize the active tetrameric form of the enzyme, thereby modulating metabolic pathways.[3][4] This guide provides a comparative analysis of the pharmacokinetic (PK) profiles of key PKM2 activators, supported by experimental data and methodologies to aid researchers in the field of drug development.
Comparative Pharmacokinetic Data
The pharmacokinetic profiles of drug candidates are critical for their clinical success, influencing dosing regimens, efficacy, and safety. The following table summarizes key PK parameters for prominent PKM2 activators from preclinical and clinical studies.
| Activator | Species | Dose | Route | Cmax | Tmax | t1/2 (Half-life) | Bioavailability (F%) | Clearance (CL) | Reference(s) |
| Mitapivat (AG-348) | Human | 5-50 mg BID | Oral | - | 0.5-1 hr | 16.2-79.3 hrs | ~73% | 11.5-14.4 L/h | [5][6] |
| Rat | 5 mg/kg | Oral | 640.7 ng/mL | 0.5-1.0 hr | - | - | - | [7] | |
| Rat, Dog, Monkey | - | Oral | - | - | - | Good | - | [8] | |
| TEPP-46 (ML-265) | Mouse | 150 mg/kg | Oral | - | - | Long | Good | Low | [3][9][10] |
| AG-946 (Tebapivat) | Human | 1-100 mg (SAD) | Oral | Dose-dependent | - | Supports QD Dosing | - | - | [11] |
| Human | 1-20 mg (MAD) | Oral | Dose-dependent | - | Supports QD Dosing | - | - | [11][12] | |
| TP-1454 | Mouse, Rat, Dog | up to 1000 mg/kg/day | - | Tolerated | - | - | - | - | [13] |
SAD: Single Ascending Dose; MAD: Multiple Ascending Dose; BID: Twice daily; QD: Once daily; Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t1/2: Elimination half-life; F%: Oral bioavailability; CL: Clearance.
Experimental Protocols
The determination of pharmacokinetic parameters relies on robust and validated experimental designs. Below are representative methodologies employed in the characterization of PKM2 activators.
Preclinical Pharmacokinetic Studies in Animals
These studies are essential for initial PK screening and dose-range finding for first-in-human studies.
-
Study Design: Male and female rodents (e.g., CD-1 mice or Sprague-Dawley rats) are typically used.[14] A single dose of the compound is administered via oral (PO) gavage or intravenous (IV) injection to assess bioavailability and other PK parameters.
-
Formulation: The compound is often formulated in a vehicle such as 0.6% Methylcellulose and 0.2% Tween80 in water to ensure solubility and stability.[14]
-
Sample Collection: Blood samples are collected serially at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via tail vein or retro-orbital bleeding.
-
Sample Processing: Blood is processed to plasma by centrifugation.
-
Bioanalysis: Plasma concentrations of the drug are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity for detecting the drug and its metabolites.[15]
-
Data Analysis: PK parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life, clearance, and volume of distribution are calculated using non-compartmental analysis software.
Clinical Pharmacokinetic Studies in Humans
Human studies are performed to understand the drug's behavior in the intended patient population.
-
Study Design: A common design is a Phase 1, randomized, double-blind, placebo-controlled, single and multiple ascending dose (SAD/MAD) study in healthy volunteers.[11] This allows for the assessment of safety, tolerability, and pharmacokinetics across a range of doses.
-
Drug Administration: The drug is administered orally, typically as a tablet or capsule, under fasted conditions.[5] Food effect studies may also be conducted where the drug is given with a high-fat meal to assess any impact on absorption.
-
Sample Collection: Blood samples for PK analysis are collected pre-dose and at numerous time points post-dose (e.g., up to 72 hours).
-
Bioanalysis: Plasma concentrations are determined using a validated LC-MS/MS assay.
-
Human Mass Balance Study (e.g., for Mitapivat): To comprehensively understand absorption, metabolism, and excretion (ADME), a mass balance study can be performed. This involves administering a single oral dose of a radiolabeled compound (e.g., [14C]mitapivat) along with an intravenous microdose of a stable-isotope-labeled version (e.g., [13C6]mitapivat).[6] Total radioactivity is then measured in collected urine and feces over time to determine routes and extent of excretion.[6]
Visualizing the Mechanism of Action
PKM2's role in cellular metabolism is central to its function as a therapeutic target. The enzyme exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state. In cancer cells, the equilibrium favors the dimer, which slows glycolysis and allows for the accumulation of upstream metabolites that can be funneled into biosynthetic pathways (e.g., serine and nucleotide synthesis) to support proliferation.[16][17] PKM2 activators promote the formation of the stable, active tetramer, reversing this effect.[3]
Conclusion
The development of PKM2 activators represents a promising therapeutic strategy for various diseases. Mitapivat is a first-in-class, approved therapy for Pyruvate Kinase Deficiency, demonstrating the clinical viability of this approach.[8] Newer agents like AG-946 are being investigated for other hemolytic anemias, including sickle cell disease and myelodysplastic syndromes.[11][12][18] In parallel, compounds such as TEPP-46 and TP-1454 have shown potential in preclinical cancer models by reversing the Warburg effect.[9][13]
A thorough understanding of the pharmacokinetic profiles of these molecules is paramount. As shown, activators like Mitapivat and TEPP-46 exhibit good oral bioavailability and half-lives that support practical dosing schedules.[3][5] Continued research focusing on optimizing these PK/PD relationships will be critical for advancing the next generation of PKM2 activators from the laboratory to the clinic.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activators of PKM2 in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitapivat Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
- 11. ashpublications.org [ashpublications.org]
- 12. hra.nhs.uk [hra.nhs.uk]
- 13. aacrjournals.org [aacrjournals.org]
- 14. mdpi.com [mdpi.com]
- 15. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 16. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Paper: Results from a Phase 1 Study to Assess the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Tebapivat (AG-946) in Patients with Sickle Cell Disease [ash.confex.com]
A Comparative Guide to the Long-Term Effects of PKM2 Activator 4 and Other Pyruvate Kinase M2 Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term effects of Pyruvate (B1213749) Kinase M2 (PKM2) activators, with a focus on "PKM2 activator 4" and its alternatives. Due to the limited publicly available long-term preclinical and clinical data for "this compound", this guide leverages data from other well-characterized PKM2 activators, namely TEPP-46 and DASA-58, as well as clinical-stage activators like TP-1454 and Mitapivat (AG-348), to provide a comparative framework for assessing potential long-term outcomes.
Introduction to PKM2 Activation
Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis, a metabolic pathway crucial for the proliferation of cancer cells.[1] Unlike its constitutively active isoform PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[2] In many cancers, the dimeric form of PKM2 is predominant, leading to the "Warburg effect," where cancer cells favor aerobic glycolysis. This metabolic shift allows for the diversion of glycolytic intermediates into anabolic pathways to support rapid cell growth.[2] Small molecule activators promote the stable tetrameric form of PKM2, thereby reversing the Warburg effect and represent a promising therapeutic strategy in oncology.[1][3]
This compound: An Overview
This compound is a small molecule activator of PKM2 with a reported half-maximal activating concentration (AC50) in the range of 1-10 μM.[4] While available for research purposes, there is a notable lack of published long-term in vivo efficacy, safety, and toxicology data for this specific compound. Therefore, to assess its potential long-term effects, a comparative analysis with other PKM2 activators with more extensive preclinical and clinical data is necessary.
Comparative Analysis of PKM2 Activators
This section compares the available data on the long-term effects of TEPP-46, DASA-58, and the clinical-stage activators TP-1454 and Mitapivat (AG-348).
Preclinical Efficacy and Safety
| Compound | Model System | Duration | Key Findings | Reference(s) |
| TEPP-46 | H1299 mouse xenograft | 7 weeks | Significantly reduced tumor size and occurrence without signs of acute toxicity. Was well-tolerated in mice. | [5][6] |
| Diabetic mice | 14 days | Rescued kidney fibrosis associated with aberrant glycolysis and the epithelial-to-mesenchymal transition (EMT) program. | [7] | |
| CD-1db/db mice (fibrotic type 2 diabetes model) | 4 weeks | Suppressed apoptosis and fibrosis in the kidney. | [8] | |
| DASA-58 | SCID mice with PC3 tumors | Not specified | Affected the EMT of prostate cancers and tumor dissemination. | [9] |
| TP-1454 | Mice, Rats, Dogs | Repeat doses | Well-tolerated at doses as high as 1000 mg/kg/day. | [10] |
| Mitapivat (AG-348) | Wild-type mice | Not specified | Increased PKR activity, increased ATP, and decreased 2,3-diphosphoglycerate (2,3-DPG). | [6] |
Clinical Development and Long-Term Observations
TP-1454 is the first PKM2 activator to be evaluated in cancer patients and is currently in a Phase 1/1b clinical trial (NCT04328740) for advanced solid tumors, both as a monotherapy and in combination with immunotherapy.[11][12][13] The primary objectives are to assess safety, pharmacokinetics, and pharmacodynamics.[11][12]
Mitapivat (AG-348) , an activator of the red blood cell pyruvate kinase (PKR), has undergone extensive clinical development for hereditary hemolytic anemias. Long-term treatment in patients with pyruvate kinase deficiency has been associated with normalization of hemoglobin levels and has a favorable safety profile.[1][4][14] While the indication is different, the long-term safety data from Mitapivat provides valuable insights into the systemic effects of sustained pyruvate kinase activation.
Signaling Pathways and Experimental Workflows
PKM2 Signaling Pathway
Activation of PKM2 promotes its tetrameric form, leading to increased conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate. This enhancement of the final step of glycolysis reduces the accumulation of glycolytic intermediates that can be shunted into anabolic pathways. The dimeric form of PKM2 can also translocate to the nucleus and act as a transcriptional co-activator for hypoxia-inducible factor 1α (HIF-1α), promoting the expression of genes involved in cell proliferation and angiogenesis. By stabilizing the tetrameric form, PKM2 activators can inhibit this nuclear function.
Caption: PKM2 activation promotes the active tetramer, enhancing glycolysis and reducing anabolic pathways.
Experimental Workflow for Long-Term Assessment
Assessing the long-term effects of a PKM2 activator requires a comprehensive preclinical toxicology and efficacy program. This typically involves chronic toxicity studies in at least two species (one rodent and one non-rodent) and can extend for several months.
References
- 1. researchgate.net [researchgate.net]
- 2. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activators of PKM2 in cancer metabolism. | Semantic Scholar [semanticscholar.org]
- 4. Mitapivat (AG-348): a groundbreaking treatment paradigm for pyruvate kinase deficiency and beyond [ouci.dntb.gov.ua]
- 5. Pyruvate kinase activators: targeting red cell metabolism in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PKM2 activator TEPP‐46 suppresses kidney fibrosis via inhibition of the EMT program and aberrant glycolysis associated with suppression of HIF‐1α accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PKM2 activator TEPP-46 suppresses cellular senescence in hydrogen peroxide-induced proximal tubular cells and kidney fibrosis in CD-1db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Tolero Pharmaceuticals Submits Investigational New Drug Application for Experimental PKM2 Activator TP-1454 [prnewswire.com]
- 12. Sumitomo Dainippon Pharma Oncology Announces First Patient Dosed with TP-1454 in Patients with Advanced Solid Tumors - BioSpace [biospace.com]
- 13. Oncogene activation during immunotherapy triggers cancer hyperprogression | BioWorld [bioworld.com]
- 14. P1548: LONG-TERM TREATMENT WITH ORAL MITAPIVAT IS ASSOCIATED WITH NORMALIZATION OF HEMOGLOBIN LEVELS IN PATIENTS WITH PYRUVATE KINASE DEFICIENCY - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of PKM2 Activator 4: A Guide to Safe and Compliant Practices
General Handling and Pre-Disposal Precautions
Before proceeding with disposal, it is imperative to handle PKM2 activator 4 with the appropriate safety measures. As a standard practice for any research chemical with an incomplete hazard profile, researchers should:
-
Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) office is the primary resource for chemical waste procedures. Always adhere to their specific protocols.
-
Wear Appropriate Personal Protective Equipment (PPE): This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves.[1]
-
Work in a Ventilated Area: Handle the compound in a chemical fume hood to minimize inhalation exposure.[1]
-
Prevent Contamination: Use dedicated and clean laboratory equipment to avoid cross-contamination.[1]
Step-by-Step Disposal Procedures for this compound
In the absence of a specific SDS, this compound should be treated as a hazardous chemical. The following steps outline a conservative and safe approach to its disposal:
-
Do Not Dispose Down the Drain or in Regular Trash: Never dispose of chemical waste, including this compound, in sinks or general waste bins.[2] This can lead to environmental contamination and is often in violation of regulations.
-
Segregate Chemical Waste: Do not mix this compound with other chemical waste unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react dangerously.[1][2]
-
Use Designated Hazardous Waste Containers:
-
Obtain a chemically resistant waste container from your EHS office.
-
The container must be in good condition, with a secure, leak-proof lid.
-
-
Properly Label the Waste Container:
-
Clearly label the container with the words "Hazardous Waste."
-
Identify the contents by their full chemical name: "this compound." Avoid using abbreviations or formulas.[3]
-
List all constituents and their approximate concentrations if it is a solution.[3]
-
Indicate the date when waste was first added to the container (the "accumulation start date").[3]
-
-
Store Waste Appropriately:
-
Arrange for Waste Pickup:
-
Once the container is full or as per your lab's routine, contact your institution's EHS office to schedule a waste pickup.[2]
-
Follow their specific procedures for requesting a pickup.
-
Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as pipette tips, gloves, and paper towels, should also be disposed of as hazardous waste. Place these items in a designated solid chemical waste container.
Spill Response
In the event of a spill, alert others in the vicinity and, if necessary, evacuate the area.[1] Use a chemical spill kit with appropriate absorbent materials to contain and clean up the spill.[1] All contaminated cleanup materials must be disposed of as hazardous waste.[1] Report the incident to your laboratory supervisor and EHS office.[1]
Key Information for Institutional Waste Management
When consulting with your EHS office, be prepared to provide or request the following information. This data is crucial for ensuring proper disposal and is typically found in a substance's SDS.
| Information Category | Data to Provide/Request from EHS |
| Chemical Identification | Full Chemical Name, CAS Number (if available), Molecular Formula |
| Physical Properties | Solid or Liquid, Solubility, pH (if in solution) |
| Hazard Identification | Known or suspected toxicity, flammability, reactivity |
| Container Information | Type of container used for waste, current volume |
| Location | Building and room number where the waste is stored |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling PKM2 Activator 4 (TEPP-46)
Audience: Researchers, scientists, and drug development professionals.
This guide provides immediate and essential safety, handling, and disposal information for PKM2 activator 4, also commonly known as TEPP-46. The following procedures are designed to ensure the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
A summary of the key quantitative data for this compound (TEPP-46) is provided below for easy reference.
| Property | Value | Source |
| Synonyms | TEPP-46, ML265 | [1] |
| CAS Number | 1221186-53-3 | [2] |
| Molecular Formula | C₁₇H₁₆N₄O₂S₂ | [2] |
| Molecular Weight | 372.46 g/mol | |
| Appearance | White to yellow solid | [3] |
| Purity | ≥98% (HPLC) | [2] |
| Solubility | Soluble to 100 mM in DMSO.[2] Aqueous solubility (PBS, pH 7.4): 29.6 µg/mL or 79.5 µM.[4] | |
| Storage (Powder) | Store at -20°C for up to 3 years.[3][5] | |
| Storage (In Solvent) | Store at -80°C for up to 1 year.[3] Stock solutions are stable for up to 3 months at -20°C.[4] |
Safety and Handling
While some suppliers indicate that a Safety Data Sheet (SDS) is not required under Regulation (EC) No. 1907/2006 (REACH) as it is not classified as a hazardous substance, it is crucial to handle this compound with the standard care accorded to all laboratory chemicals.[6]
Personal Protective Equipment (PPE)
The following PPE is recommended to minimize exposure and ensure personal safety.
| PPE | Specification | Rationale |
| Gloves | Nitrile or latex gloves. | Protects against skin contact. |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes. |
| Lab Coat | Standard laboratory coat. | Protects skin and clothing from contamination. |
Handling Procedures
-
Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid inhalation.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
-
Weighing:
-
Handle the solid compound carefully to avoid generating dust.
-
Use a dedicated spatula and weighing vessel. Clean all equipment thoroughly after use.
-
-
Dissolving:
-
To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO.[4] Sonication may be required to fully dissolve the solid.[3]
-
For reconstitution, it is recommended to aliquot the solution and freeze it at -20°C.[4] Stock solutions in DMSO are stable for up to 3 months at this temperature.[4]
-
Spill and Exposure Procedures
Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Clean: Wearing appropriate PPE, carefully scoop the absorbed material into a sealed container for disposal. Clean the spill area with a suitable solvent, followed by soap and water.
-
Ventilate: Ensure the area is well-ventilated after cleanup.
Exposure Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain or in regular trash. Some sources suggest that the compound can be deactivated with a 5% bleach solution; however, this should be verified and performed in accordance with institutional safety guidelines.
Experimental Protocols and Visualizations
Mechanism of Action: PKM2 Activation
This compound (TEPP-46) is an allosteric activator of the M2 isoform of pyruvate (B1213749) kinase (PKM2).[2] It binds to the dimer-dimer interface of the PKM2 homotetramer, stabilizing it in its active tetrameric form.[2] This prevents the dissociation of the tetramer into the less active dimeric form, which is often upregulated in cancer cells.
Caption: Mechanism of PKM2 activation by TEPP-46.
Experimental Workflow: Preparing a Stock Solution
The following workflow outlines the steps for preparing a stock solution of this compound.
Caption: Workflow for preparing a stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. TEPP-46 | ML265 | PKM2 activator | antitumor | TargetMol [targetmol.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
